3-Fluoro-2-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWNBKUTBVLIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382285 | |
| Record name | 3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385-01-3 | |
| Record name | 3-Fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-2-nitrophenol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30382285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-nitrophenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-2-nitrophenol: Properties, Synthesis, and Applications
Abstract
3-Fluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring hydroxyl, nitro, and fluoro groups in a specific ortho/meta arrangement, imparts a distinct reactivity profile that makes it a valuable intermediate. This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Nitrophenols
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, known to significantly modulate properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Similarly, the nitro group is a versatile functional handle and a key pharmacophore in numerous bioactive compounds.[3] this compound merges these features onto a phenol scaffold, creating a powerful and sought-after intermediate for chemical synthesis.[1][4] The strategic placement of the electron-withdrawing nitro and fluoro groups profoundly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, enabling a wide range of chemical transformations. This guide serves as a technical resource, consolidating the known physicochemical data, synthetic methodologies, and applications to facilitate its effective use in research and development.
Physicochemical Properties
The physical and chemical characteristics of this compound define its handling, storage, and reaction conditions. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 385-01-3 | [5][6][7][8] |
| Molecular Formula | C₆H₄FNO₃ | [5][6][7][9] |
| Molecular Weight | 157.10 g/mol | [5][6][9][10] |
| Appearance | Light yellow to brown powder or crystal | [5] |
| Melting Point | 36 - 40 °C | [5][6] |
| Boiling Point | 237.6 °C at 760 mmHg | [6] |
| Density | 1.5 g/cm³ | [6] |
| Flash Point | 97.5 °C | [6] |
| IUPAC Name | This compound | [7][10] |
| InChI Key | GAWNBKUTBVLIPL-UHFFFAOYSA-N | [7][9][10] |
Molecular Structure and Identification
The structure of this compound is foundational to its chemical behavior. Standard chemical identifiers are crucial for unambiguous documentation and procurement.
Caption: Molecular structure of this compound.
Guide to Spectroscopic Characterization
While specific spectra are lot-dependent, the following provides an expert guide to the expected spectroscopic data based on the molecule's structure, essential for identity confirmation.
-
¹H NMR (Proton NMR): The spectrum will be characterized by signals in the aromatic region (typically 6.5-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals are expected. The proton ortho to the hydroxyl group and meta to the nitro group will likely appear as a doublet of doublets, coupled to its two neighbors. The other two aromatic protons will also show complex splitting patterns (multiplets) based on their coupling constants. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon NMR): Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield-shifted among those directly attached to a proton. The carbons bonded to the electron-withdrawing fluorine and nitro groups will also show characteristic shifts and C-F coupling.
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
A broad absorption band around 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic group.
-
Strong, sharp peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.
-
A signal in the 1000-1400 cm⁻¹ region can be attributed to the C-F bond stretch.
-
Absorptions in the 1450-1600 cm⁻¹ range will correspond to C=C stretching within the aromatic ring.
-
-
MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157, corresponding to the molecular weight.[5][6][9] Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da) or the hydroxyl group (-OH, 17 Da).
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its predictable reactivity, which allows it to serve as a building block for more complex molecules.[4][5]
Synthetic Protocol: From 2,6-Difluoronitrobenzene
A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a fluoride ion. The following protocol is adapted from established procedures.[8]
Causality: The choice of 2,6-difluoronitrobenzene as a starting material is strategic. The two fluorine atoms are activated towards nucleophilic substitution by the powerful electron-withdrawing effect of the ortho-nitro group. Potassium tert-butoxide serves as the nucleophile (via the tert-butoxide anion) and a strong base. DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the tert-butoxide. The reaction proceeds through a Meisenheimer complex intermediate. A subsequent acidic workup protonates the resulting phenoxide to yield the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve potassium tert-butoxide (1.1 equivalents, e.g., 1.23 g, 11 mmol) in anhydrous DMSO (e.g., 25 mL) under an inert atmosphere (e.g., nitrogen or argon) and stir for 30 minutes at room temperature.
-
Addition of Starting Material: Add 1,3-difluoro-2-nitrobenzene (1.0 equivalent, e.g., 1.59 g, 10 mmol) to the solution.
-
Reaction: Continue stirring the mixture for 18 hours at room temperature.
-
Aqueous Workup: Dilute the reaction mixture with 1N aqueous sulfuric acid (e.g., 150 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude residue can be further purified by column chromatography to yield this compound.[8]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The compound's reactivity is dominated by its three functional groups:
-
Phenolic Hydroxyl Group: Can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or be converted into esters.
-
Nitro Group: Can be reduced to an amine, providing a route to 3-fluoro-2-aminophenol, another valuable synthetic intermediate.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, with the directing effects of the -OH, -F, and -NO₂ groups influencing the position of incoming electrophiles.[5]
Applications in Research and Development
The unique substitution pattern of this compound makes it a key player in several fields.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of biologically active molecules.[4][5] It is particularly valuable in the development of anti-inflammatory and analgesic drugs, where the fluoro-nitrophenyl moiety can be a key part of the final active pharmaceutical ingredient (API).[1][5]
-
Agrochemical Synthesis: This compound is used to produce advanced crop protection agents, such as herbicides and pesticides.[1][4] The fluorine atom often enhances the efficacy and metabolic stability of these agents.[2]
-
Material Science: this compound can be used to modify polymers, imparting enhanced thermal and chemical resistance, which is beneficial for materials used in demanding environments like the aerospace and automotive industries.[5]
-
Analytical Chemistry: It has applications as a reagent in analytical methods, including the spectrophotometric quantification of certain metal ions.[5]
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties.
-
GHS Hazard Classification:
-
Hazard Statements: Classifications vary slightly between suppliers but generally include:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]
-
-
Storage:
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An In-depth Technical Guide to 3-Fluoro-2-nitrophenol (CAS 385-01-3)
This guide provides a comprehensive technical overview of 3-Fluoro-2-nitrophenol, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Versatile Fluorinated Building Block
This compound is a substituted aromatic compound featuring a hydroxyl group, a nitro group, and a fluorine atom on a benzene ring. Its unique trifunctional nature makes it a valuable and highly reactive intermediate in organic synthesis. The strategic placement of these groups—particularly the ortho-nitro and meta-fluoro substituents relative to the hydroxyl group—imparts distinct chemical properties that are leveraged in the synthesis of complex target molecules.
In the realm of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby enhancing the bioavailability of drug candidates.[1] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain reactions but also serves as a synthetic handle for further transformations, most notably its reduction to an amine. The phenolic hydroxyl group provides a site for etherification, esterification, and other nucleophilic reactions. Consequently, this compound is recognized as a significant building block in the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs, as well as in the agrochemical sector.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory or industrial setting.
Physical and Chemical Properties
The properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 385-01-3 | [3][4] |
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | |
| Appearance | Light yellow to brown powder or crystal | Chem-Impex |
| Melting Point | 36 - 40 °C | Chem-Impex |
| Boiling Point | 237.6 °C at 760 mmHg | Made-in-China.com |
| Purity | ≥ 98% (GC) | [4] |
| Storage Temperature | 2 - 8 °C (Refrigerated) | [4] |
| SMILES | O=c1c(F)cccc1O | |
| InChI Key | GAWNBKUTBVLIPL-UHFFFAOYSA-N |
Spectroscopic Analysis (Predicted)
While experimentally derived spectra for this compound are not widely available in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and comparison with its isomers. This predictive analysis is a crucial tool for quality control and reaction monitoring.
| Spectroscopy | Predicted Key Features | Rationale and Comparative Data |
| ¹H NMR | - Phenolic OH: Broad singlet, downfield shift (>10 ppm). - Aromatic Protons (3H): Complex multiplet patterns between ~6.8-7.8 ppm, showing coupling to each other and to the fluorine atom. | The acidic proton of the hydroxyl group is expected to be significantly deshielded. The aromatic protons will exhibit complex splitting due to ³J (H-H), ⁴J (H-H), and J (H-F) couplings. For comparison, the aromatic protons of 4-fluoro-2-nitrophenol appear between 7.17 and 7.82 ppm.[5] |
| ¹³C NMR | - C-OH: ~150-160 ppm. - C-NO₂: ~135-145 ppm. - C-F: ~155-165 ppm (large C-F coupling constant). - Other Aromatic Carbons: ~110-130 ppm. | The chemical shifts are influenced by the electron-withdrawing/donating nature of the substituents. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. |
| IR Spectroscopy | - O-H Stretch: Broad band, ~3200-3500 cm⁻¹. - Aromatic C-H Stretch: ~3000-3100 cm⁻¹. - N-O Asymmetric Stretch: Strong band, ~1520-1560 cm⁻¹. - N-O Symmetric Stretch: Strong band, ~1330-1370 cm⁻¹. - C-F Stretch: Strong band, ~1100-1250 cm⁻¹. | These vibrational frequencies are characteristic of the respective functional groups. The IR spectrum for the isomeric 4-fluoro-2-nitrophenol shows characteristic peaks in these regions.[6] |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 157. - Key Fragments: Loss of NO₂ (m/z = 111), loss of NO (m/z = 127), and other fragments characteristic of nitrophenol degradation. | The molecular ion peak will confirm the molecular weight. Fragmentation patterns will involve the loss of the nitro group and other characteristic cleavages of the aromatic ring. The mass spectrum of 2-nitrophenol shows a prominent molecular ion peak at m/z 139 and fragments from the loss of NO and NO₂.[7] |
Synthesis and Manufacturing
A common and logical synthetic route to this compound is the regioselective electrophilic nitration of 3-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing substituent.[8] Therefore, the nitration of 3-fluorophenol is expected to yield a mixture of isomers, primarily this compound, 3-fluoro-4-nitrophenol, and 3-fluoro-6-nitrophenol.
Caption: Proposed synthesis via nitration of 3-fluorophenol.
The key challenge in this synthesis is controlling the regioselectivity and separating the resulting isomers. The ratio of ortho to para substitution is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used.[8][9]
Experimental Protocol: Nitration of 3-Fluorophenol (Representative)
This protocol is a representative procedure based on established methods for phenol nitration and should be optimized for safety and yield.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-fluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the mixture to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3-fluorophenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup: The precipitated solid (a mixture of isomers) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product is a mixture of isomers. Separation can be challenging and may require fractional crystallization or column chromatography on silica gel. The difference in volatility due to intramolecular hydrogen bonding in the ortho-isomer may also allow for separation by steam distillation, a technique commonly used to separate o-nitrophenol from p-nitrophenol.[8]
Chemical Reactivity and Derivatization
The three functional groups of this compound provide multiple avenues for subsequent chemical transformations, making it a versatile intermediate.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (3-fluoro-2-aminophenol) using various reducing agents such as H₂/Pd-C, Sn/HCl, or sodium dithionite. This resulting aminophenol is a valuable precursor for the synthesis of heterocyclic compounds like benzoxazoles.
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation (Williamson ether synthesis) with alkyl halides under basic conditions to form ethers. It can also be acylated with acid chlorides or anhydrides to form esters.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally a poor leaving group in SNAr reactions, the presence of the strongly electron-withdrawing nitro group in the ortho position can activate it towards displacement by strong nucleophiles under forcing conditions.
Caption: Key derivatization pathways.
Applications in Research and Drug Discovery
This compound serves as a critical starting material in multi-step syntheses within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the ability to introduce a fluorinated, functionalized aromatic ring into a larger molecule.
-
Pharmaceutical Intermediate: The molecule is a precursor for active pharmaceutical ingredients (APIs). The reduction of the nitro group to an amine, followed by reaction with other synthons, is a common strategy to build complex heterocyclic scaffolds. The fluorine atom is retained in the final molecule to confer desirable drug-like properties.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to create novel pesticides and herbicides. The fluorinated nitrophenol moiety can be a key component of the final active compound, contributing to its efficacy and environmental profile.
-
Material Science: Nitrophenols can be used to modify polymers, potentially enhancing their thermal and chemical resistance.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that this compound must be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If there is a risk of generating dust, use respiratory protection (e.g., a P2 or N95 respirator).
-
Handling: Avoid creating dust. Use in a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8 °C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 385-01-3) is a strategically important chemical intermediate whose value is derived from its unique combination of a phenolic hydroxyl group, a reducible nitro group, and a property-enhancing fluorine atom. While detailed synthetic and spectroscopic data in the public domain is limited, its properties and reactivity can be reliably understood through the application of fundamental organic chemistry principles and comparison with its isomers. For researchers and drug development professionals, this compound offers a versatile platform for the synthesis of novel, complex molecules with potential applications in medicine, agriculture, and materials science. Adherence to strict safety protocols is essential when handling this reactive and hazardous compound.
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A Technical Guide to the Synthesis of 3-Fluoro-2-nitrophenol: A Strategic Approach
This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of 3-Fluoro-2-nitrophenol. We will analyze the proposed conversion from 2,6-difluoronitrobenzene, dissect the underlying chemical principles, and present a more viable and chemically sound synthetic strategy. The focus is on providing practical, field-proven insights grounded in established reaction mechanisms.
Introduction: The Significance of this compound
This compound (CAS No: 385-01-3) is a valuable fluorinated organic building block.[1][2] Its unique substitution pattern, featuring adjacent hydroxyl, nitro, and fluoro groups, makes it a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this scaffold highly desirable for drug discovery programs.
Analysis of the Proposed Synthesis from 2,6-Difluoronitrobenzene
A direct, single-step synthesis of this compound from 2,6-difluoronitrobenzene presents significant chemical challenges and is not a feasible route based on standard organic chemistry principles. Let's explore the reasoning.
2.1. The Governing Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of a halogenated nitroaromatic compound with a nucleophile is typically governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This reaction is contingent on two key factors:
-
Ring Activation: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[3][4]
-
Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.
In 2,6-difluoronitrobenzene, the nitro group strongly activates both fluorine atoms at the ortho positions for SNAr. A nucleophilic attack by a hydroxide source (e.g., NaOH) would displace one of the fluorine atoms.
2.2. The Inevitable Outcome: Formation of the Incorrect Isomer
A direct SNAr reaction on 2,6-difluoronitrobenzene with a hydroxide nucleophile would exclusively yield 2-fluoro-6-nitrophenol , not the desired this compound. The carbon-nitrogen bond of the nitro group and the carbon-fluorine bond are fixed positions on the aromatic ring; a substitution reaction does not induce a rearrangement of this framework. Therefore, a direct conversion is mechanistically implausible.
A Viable Synthetic Strategy: Nitration of 3-Fluorophenol
A more chemically sound and practical approach to synthesizing this compound is the electrophilic nitration of 3-fluorophenol. This method, while presenting its own challenges in terms of regioselectivity, is a well-established pathway for introducing a nitro group to a phenolic ring.
3.1. Mechanistic Rationale: Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic Electrophilic Aromatic Substitution (EAS) reaction. The directing effects of the substituents on the 3-fluorophenol ring are paramount:
-
Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.
-
Fluorine Atom (-F): A deactivating group (due to induction) but also an ortho, para-director (due to resonance).
The strongly activating hydroxyl group will dominate the directing effects, guiding the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it (C2, C4, and C6). This results in a mixture of isomers, including the desired this compound. The key to a successful synthesis lies in the subsequent separation of these isomers.
Diagram: Isomer Formation in the Nitration of 3-Fluorophenol
Sources
An In-depth Technical Guide to 3-Fluoro-2-nitrophenol: A Key Building Block in Modern Synthesis
Introduction: The Strategic Importance of Fluorinated Phenols in Chemical Synthesis
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties.[1][2] The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, 3-Fluoro-2-nitrophenol has emerged as a particularly valuable intermediate.[3][4] Its unique substitution pattern, featuring a hydroxyl, a nitro, and a fluoro group on a benzene ring, offers a versatile platform for a variety of chemical transformations.
This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthesis protocol, and its key applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₄FNO₃.[3][5][6][7] The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom, ortho and meta to the hydroxyl group respectively, significantly influences the molecule's reactivity and physical characteristics.
Molecular Identifiers and Weight
A clear identification of a chemical compound is paramount for reproducibility and safety in a research setting. The key identifiers and molecular weight of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₃ | [3][5][6][7] |
| Molecular Weight | 157.10 g/mol | [5][8][9] |
| Exact Mass | 157.01752115 Da | [10] |
| CAS Number | 385-01-3 | [3][5][6][11] |
| PubChem CID | 2782777 | [3][8] |
| InChI Key | GAWNBKUTBVLIPL-UHFFFAOYSA-N | [6][8] |
| SMILES | O=c1c(F)cccc1O | [5][6] |
Physical and Chemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder or crystal | [3][4] |
| Melting Point | 36 - 40 °C | [3][4] |
| Boiling Point | 237.6°C at 760 mmHg | [12] |
| Density | 1.5±0.1 g/cm³ | [12] |
| Storage Conditions | Store at 2 - 8 °C in an inert atmosphere | [3][13] |
The infrared spectrum of nitrophenols typically shows characteristic peaks for the nitro group (NO₂) stretching and bending vibrations, as well as the hydroxyl (O-H) and carbon-carbon (C-C) ring vibrations.[14]
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the nucleophilic aromatic substitution of a more readily available difluoronitrobenzene precursor. The following protocol is based on established literature procedures.[11]
Experimental Protocol: Synthesis of this compound from 2,6-Difluoronitrobenzene
This protocol outlines a two-step process for the synthesis of this compound. The causality behind the choice of reagents and conditions is to facilitate a selective monosubstitution of a fluorine atom with a hydroxyl group.
Step 1: Nucleophilic Aromatic Substitution
-
Reagents and Materials:
-
2,6-Difluoronitrobenzene
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1N Sulfuric acid
-
Diethyl ether
-
Sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
-
-
Procedure:
-
Dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Stir the solution at room temperature for 30 minutes.
-
Add 2,6-difluoronitrobenzene (1.0 equivalent) to the solution and continue stirring for 18 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with 1N aqueous sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Step 2: Work-up and Purification
-
Reagents and Materials:
-
1N Sodium hydroxide
-
1N Sulfuric acid
-
Dichloromethane
-
Sodium sulfate
-
-
Procedure:
-
Treat the residue from Step 1 with 1N aqueous sodium hydroxide and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N aqueous sulfuric acid.
-
Extract the acidified aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the dichloromethane layers, wash with water, dry over sodium sulfate, filter, and concentrate in vacuo to yield this compound.
-
Applications in Research and Development
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4]
-
Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially in the development of novel anti-inflammatory and analgesic drugs.[3] The presence of the fluorine atom can enhance the metabolic stability and potency of the final active pharmaceutical ingredient (API).[1][15]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is utilized in the creation of new agrochemicals where the fluorinated phenol moiety can impart desired biological activity and environmental persistence properties.[3][4]
-
Analytical Chemistry: It can be employed as a reagent in certain analytical methods, leveraging its chemical properties for detection and quantification.[3][4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[12][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12][13]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined molecular structure and versatile reactivity make it an indispensable tool for researchers and developers in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the creation of novel and impactful molecules.
Visualizations
Caption: 2D representation of the this compound molecule.
Caption: A simplified workflow for the synthesis of this compound.
References
-
This compound. Aldlab Chemicals. [Link]
-
2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673. PubChem. [Link]
-
This compound (C6H4FNO3). PubChemLite. [Link]
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ACS Publications. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate. [Link]
-
The preparation method of 5-fluoro-2-nitrophenol. Eureka | Patsnap. [Link]
- CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
-
Nitrophenol. Wikipedia. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
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- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aldlab-chemicals_this compound [aldlab.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 385-01-3 | this compound - AiFChem [aifchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 385-01-3 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 385-01-3|this compound|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 3-Fluoro-2-nitrophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-fluoro-2-nitrophenol in a range of organic solvents. In the absence of extensive empirical solubility data in publicly accessible literature, this guide pioneers a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict and rationalize the solubility behavior of this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both a predictive framework for solvent selection and detailed methodologies for experimental verification. The guide includes estimated HSP values for this compound, a comparative analysis of its predicted solubility in various solvents, and robust protocols for quantitative solubility determination.
Introduction: The Critical Role of Solubility in Chemical Applications
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its reactivity is dictated by the interplay of the hydroxyl, nitro, and fluoro functional groups attached to the benzene ring. The efficiency of synthetic reactions, purification processes such as crystallization, and the formulation of final products are all critically dependent on the solubility of this compound in various organic media. An understanding of its solubility profile allows for the rational selection of solvents, which can lead to improved yields, higher purity, and more efficient and scalable processes.
This guide addresses the current information gap regarding the quantitative solubility of this compound. By leveraging the predictive power of Hansen Solubility Parameters, we provide a scientifically grounded framework for anticipating its behavior in different solvent environments. This theoretical approach is complemented by detailed experimental protocols, empowering researchers to generate precise, in-house solubility data tailored to their specific needs.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties influence the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₃ | |
| Molecular Weight | 157.10 g/mol | |
| Appearance | Yellow to orange solid | |
| Melting Point | 36-40 °C | |
| Boiling Point | ~237.6 °C at 760 mmHg |
The presence of a hydroxyl group allows for hydrogen bonding, the nitro group introduces strong dipole-dipole interactions, and the fluorine atom further influences the molecule's polarity. The aromatic ring contributes to dispersion forces. The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, favoring polar solvents but also showing some affinity for less polar environments. The ortho-positioning of the nitro and hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which can influence its interaction with solvent molecules compared to its isomers.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To overcome the lack of empirical data, we turn to the Hansen Solubility Parameter (HSP) theory. This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The central tenet of HSP is that "like dissolves like"; substances with similar HSP values are more likely to be miscible.
The distance (Ra) between the HSP values of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.
Estimating the Hansen Solubility Parameters of this compound
Using a group contribution method, which assigns specific values to the different functional groups of a molecule, we have estimated the Hansen Solubility Parameters for this compound. This method provides a robust theoretical basis for predicting its solubility.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 11.0 |
| δH (Hydrogen Bonding) | 10.5 |
These estimated values reflect the molecular structure: a significant dispersion component from the aromatic ring, a strong polar contribution from the nitro group, and a substantial hydrogen bonding component from the hydroxyl group, moderated by the potential for intramolecular hydrogen bonding.
Predicted Solubility in Common Organic Solvents
With the estimated HSPs for this compound, we can predict its relative solubility in a range of organic solvents by calculating the Hansen distance (Ra). A lower Ra value suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Ra (Affinity) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 5.2 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.1 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.1 | Moderate |
| Methanol | 15.1 | 12.3 | 22.4 | 12.8 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.8 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 11.2 | Low to Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 13.0 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 18.6 | Very Low |
Interpretation of Predicted Solubility:
The predictions indicate that this compound is expected to have high solubility in polar aprotic solvents like acetone and ethyl acetate, which have well-matched polar and hydrogen bonding components. Moderate solubility is predicted in alcohols like ethanol and methanol; while they are excellent hydrogen bonding solvents, the larger mismatch in this component increases the Hansen distance. Dichloromethane is also predicted to be a moderately good solvent. Non-polar solvents such as toluene and hexane are predicted to be poor solvents due to the large disparity in all three Hansen parameters.
Experimental Determination of Solubility
While theoretical predictions are invaluable for initial solvent screening, experimental verification is crucial for obtaining precise quantitative data for process design and optimization. The following section details a robust, self-validating protocol for determining the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[1]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Scintillation vials with screw caps
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Protocol:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 40 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound or HPLC).
-
Determine the concentration of this compound in the saturated solution by back-calculating from the diluted sample.
-
-
Data Expression:
-
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Analytical Method Validation
The trustworthiness of the solubility data is directly dependent on the reliability of the analytical method used for quantification. A self-validating system requires that the analytical method be validated for linearity, accuracy, and precision.
Example: UV-Vis Spectrophotometry
-
Determine λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The linearity of this curve (R² > 0.999) validates the method within that concentration range.
Visualizing the Workflow and Relationships
Diagrams can elucidate complex experimental workflows and theoretical relationships, providing a clear and concise overview.
Caption: Workflow for experimental solubility determination.
Caption: Hansen Solubility Parameter (HSP) concept.
Conclusion and Future Recommendations
This technical guide has established a robust theoretical framework for predicting the solubility of this compound in organic solvents using Hansen Solubility Parameters. The predictions indicate a preference for polar aprotic solvents. To facilitate practical application, a detailed and self-validating experimental protocol for the isothermal shake-flask method has been provided.
It is strongly recommended that researchers use the theoretical predictions as a starting point for solvent screening and then proceed with experimental determination to obtain the precise quantitative data required for their specific applications. Future work could involve the experimental determination of the HSP values for this compound to refine the theoretical model presented here.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. Hansen Solubility Parameters in Practice (HSPiP). [Link]
- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the estimation of Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.
- Just, S., Sievert, F., Thommes, M., & Breitkreutz, J. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 1191-1199.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
Sources
Spectroscopic Fingerprint of 3-Fluoro-2-nitrophenol: A Technical Guide for Researchers
Introduction
3-Fluoro-2-nitrophenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the hydroxyl, nitro, and fluoro substituents, make it a valuable building block in the synthesis of novel chemical entities.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex systems. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by comparative data from its isomers.
Molecular Structure and Spectroscopic Overview
The arrangement of the electron-withdrawing nitro group ortho to the electron-donating hydroxyl group, and the highly electronegative fluorine atom at the meta position relative to the hydroxyl group, creates a distinct electronic environment for each atom in this compound. This unique substitution pattern governs the molecule's spectroscopic signature. The following sections will dissect the expected and observed data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, providing a comprehensive spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to display distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group is strongly deshielding, while the hydroxyl group is activating, and the fluorine atom exerts both inductive and mesomeric effects.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4 | ~7.30 - 7.50 | dd | J(H4-H5) ≈ 8-9, J(H4-F) ≈ 9-10 |
| H-5 | ~6.80 - 7.00 | t | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 8-9 |
| H-6 | ~7.00 - 7.20 | dd | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 5-6 |
| OH | Variable, broad | s | - |
Causality Behind Predictions:
-
H-4: This proton is ortho to the electron-withdrawing nitro group and experiences a deshielding effect, shifting it downfield. It will be split into a doublet of doublets by coupling to H-5 and the fluorine at C-3.
-
H-5: Positioned para to the nitro group and ortho to the hydroxyl group, its chemical shift will be a balance of these opposing effects. It will appear as a triplet due to coupling with H-4 and H-6.
-
H-6: This proton is ortho to the hydroxyl group and meta to the nitro group, generally resulting in a more upfield shift compared to H-4. It will be a doublet of doublets due to coupling with H-5 and the fluorine at C-3.
-
OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is typically a broad singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms, as well as resonance effects. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (¹JCF, Hz) |
| C-1 (C-OH) | ~150 - 155 | ~3-5 (²JCF) |
| C-2 (C-NO₂) | ~135 - 140 | ~10-15 (²JCF) |
| C-3 (C-F) | ~158 - 162 | ~240 - 260 |
| C-4 | ~115 - 120 | ~20-25 (³JCF) |
| C-5 | ~120 - 125 | ~3-5 (⁴JCF) |
| C-6 | ~110 - 115 | ~3-5 (³JCF) |
Interpretation of Predicted Shifts:
-
C-1 and C-3: The carbons directly attached to the electronegative oxygen and fluorine atoms (C-1 and C-3) are significantly deshielded and appear at the lowest field. The C-3 signal will be a large doublet due to the one-bond coupling with fluorine.
-
C-2: The carbon bearing the nitro group is also deshielded.
-
C-4, C-5, C-6: These carbons are in the more shielded region of the aromatic spectrum. Their precise shifts are influenced by the combined electronic effects of the substituents, and they will all show smaller couplings to the fluorine atom.
¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[2][3] The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.[4]
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| F | ~ -110 to -130 | ddd | J(F-H4) ≈ 9-10, J(F-H6) ≈ 5-6 |
Rationale for Prediction: The chemical shift of fluorine in aromatic systems is influenced by the electronic nature of the other substituents. The presence of both electron-donating (-OH) and electron-withdrawing (-NO₂) groups will determine the final chemical shift. The fluorine signal will be split into a doublet of doublets of doublets due to coupling with H-4 and H-6.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-O, C-F, and aromatic C-H and C=C bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic hydroxyl |
| 3000-3100 (sharp) | C-H stretch | Aromatic |
| 1580-1620 (medium) | C=C stretch | Aromatic ring |
| 1520-1560 (strong) | N-O asymmetric stretch | Nitro group |
| 1330-1370 (strong) | N-O symmetric stretch | Nitro group |
| 1200-1250 (strong) | C-O stretch | Phenol |
| 1100-1200 (strong) | C-F stretch | Aryl fluoride |
Expert Insights: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding. The two strong absorptions for the nitro group are highly characteristic and a key identifier for this functional group.[5] The position of the C-F stretching vibration confirms the presence of the fluorine substituent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (molar mass: 157.10 g/mol ), the molecular ion peak ([M]⁺) is expected at m/z 157.
Expected Fragmentation Pattern (Electron Ionization - EI):
The fragmentation of nitrophenols is often characterized by the loss of the nitro group and other small molecules.
-
[M]⁺ at m/z 157: The molecular ion.
-
[M-NO₂]⁺ at m/z 111: Loss of the nitro group.
-
[M-OH]⁺ at m/z 140: Loss of the hydroxyl radical.
-
[M-NO]⁺ at m/z 127: Loss of nitric oxide.
-
Further fragmentation: Subsequent loss of CO and HCN from the fragment ions is also possible, leading to smaller fragment ions.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. An Attached Proton Test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the spectrum, or without to observe H-F couplings.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC-MS or LC-MS) and acquire the mass spectrum over a suitable m/z range.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Sources
A Senior Application Scientist’s Guide to 3-Fluoro-2-nitrophenol: A Trifunctional Scaffold for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. An ideal building block offers not just a foundation for molecular assembly, but also a constellation of strategically placed functional groups, each poised for selective manipulation. 3-Fluoro-2-nitrophenol is one such scaffold. This technical guide provides an in-depth analysis of its potential applications, moving beyond a simple catalog of reactions to explore the causal logic behind its use in constructing complex, biologically active molecules. We will dissect the distinct reactivity of its three key functional groups—the phenolic hydroxyl, the nitro group, and the fluorine atom—and present field-proven protocols for their transformation. This document is intended for medicinal chemists, drug development scientists, and researchers seeking to leverage this versatile intermediate for the synthesis of next-generation therapeutics.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound that presents a compelling trifecta of functionalities for the medicinal chemist.[1] Its value lies not in any single group, but in the synthetic possibilities that arise from their unique electronic interplay and orthogonal reactivity.
-
The Phenolic Hydroxyl (-OH): A versatile nucleophile and a hydrogen bond donor, the phenol is a gateway for introducing a vast array of ethers and esters, profoundly impacting solubility, cell permeability, and target engagement.
-
The Nitro Group (-NO₂): Far more than a simple deactivating group, the nitro moiety is a masked amine. Its reduction to the corresponding aniline is one of the most robust and pivotal transformations in medicinal chemistry, unlocking access to amides, sulfonamides, ureas, and a multitude of heterocyclic cores.[2][3]
-
The Fluorine Atom (-F): The strategic incorporation of fluorine is a cornerstone of modern drug design.[4] Its presence on the scaffold offers a means to enhance metabolic stability, modulate the acidity of the neighboring phenol, and improve binding affinity through favorable electrostatic interactions with target proteins.[2]
This guide will explore how these three groups can be manipulated in concert to build molecular complexity and fine-tune pharmacological properties, establishing this compound as a power tool in the drug discovery arsenal.
Physicochemical & Structural Data
A thorough understanding of a scaffold's fundamental properties is a prerequisite for its effective use. The data below is compiled for quick reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 385-01-3 | [5] |
| Molecular Formula | C₆H₄FNO₃ | [5] |
| Molecular Weight | 157.10 g/mol | [5] |
| Appearance | Solid / Crystals | [6] |
| Melting Point | 37-39 °C | [6] |
| Boiling Point | 237.6 °C at 760 mmHg | [7] |
| SMILES | O=c1c(F)cccc1O | [5] |
| InChI Key | GAWNBKUTBVLIPL-UHFFFAOYSA-N | [6] |
The Synthetic Utility of a Trifunctional Scaffold
The core of this compound's utility is the ability to selectively address its functional groups. The following sections detail the strategic considerations and methodologies for manipulating each site.
The Phenolic Hydroxyl: A Nucleophilic Anchor Point
The hydroxyl group is arguably the most intuitive reaction handle. Its acidic proton (pKa ≈ 7-8, influenced by the adjacent fluorine and nitro groups) is readily removed by mild bases, converting the phenol into a potent nucleophile for a variety of C-O bond-forming reactions.
Causality in Experimental Choice: The choice of base is critical. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, ideal for less reactive alkyl halides. For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, Acetonitrile) provide a more controlled reaction environment, minimizing side reactions. This approach is fundamental for building libraries of ethers to probe pockets in a target protein or to attach solubilizing appendages.
A logical workflow for leveraging the phenolic hydroxyl group is illustrated below.
Caption: A multi-step synthetic blueprint for a kinase inhibitor scaffold.
This sequence leverages the unique reactivity of each functional group in a logical order:
-
O-Alkylation: The phenol is protected and functionalized first, using a standard Williamson ether synthesis.
-
Nitro Reduction: The robust nitro group is reduced to the critical aniline using clean catalytic hydrogenation conditions.
-
Heterocycle Formation: The resulting ortho-aminophenol is a classic precursor for forming five- or six-membered heterocycles. For example, reaction with a carbonyl equivalent can readily form a benzoxazolone, a common scaffold in bioactive molecules.
-
Final Elaboration: The nitrogen of the benzoxazolone core can be further functionalized via cross-coupling to append additional diversity elements required for potent kinase inhibition.
While this is a conceptual pathway, the biological potential of such scaffolds is well-documented. The table below presents representative data for kinase inhibitors featuring similar structural motifs, demonstrating the potency achievable with these molecular architectures.
| Compound Class | Target Kinase | Representative IC₅₀ | Source(s) |
| Pyrimidine-based | Aurora A | < 200 nM | [8] |
| Benzamide Derivatives | Bcr-Abl | Potent Inhibition | [9] |
| Imidazo[1,2-c]pyrimidine | Gck | Selective nM Range | [10] |
Disclaimer: The data presented are for structurally related compounds and are intended to be illustrative of the potential of scaffolds accessible from this compound.
Validated Experimental Protocols
The trustworthiness of a synthetic guide rests on the reliability of its protocols. The following methodologies are based on established and verified procedures.
Protocol 1: Nitro Group Reduction via Catalytic Hydrogenation (Adapted from a procedure for a structurally related compound)[1]
This protocol describes the clean and efficient reduction of the aromatic nitro group to an aniline using palladium on carbon as a catalyst.
-
Materials:
-
This compound derivative (1.0 eq)
-
Ethanol (or Methanol), sufficient to dissolve
-
Palladium on carbon (10% Pd/C, 0.1 eq by weight)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup)
-
-
Procedure:
-
Dissolve the this compound derivative in ethanol in a suitable reaction vessel.
-
Carefully purge the vessel with an inert gas (N₂ or Ar) to remove oxygen.
-
Under the inert atmosphere, add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (typically 1-3 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-fluorophenol derivative, which can be purified further by crystallization or column chromatography if necessary.
-
Protocol 2: O-Alkylation of the Phenol via Williamson Ether Synthesis (Standard Laboratory Procedure)
This protocol details the formation of an ether linkage at the phenolic position using a standard base and an alkyl halide.
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq), finely powdered
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add the finely powdered potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to a temperature between 50-80 °C, depending on the reactivity of the halide.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a pre-packaged synthetic solution. Its three distinct functional groups offer orthogonal handles for a logical and efficient assembly of complex molecular architectures. The ability to first diversify via the phenolic hydroxyl, then unmask a reactive aniline from the nitro group, all while benefiting from the pharmacokinetic advantages conferred by the fluorine atom, makes this scaffold exceptionally powerful. For research teams engaged in the development of small molecule therapeutics, particularly in the areas of oncology and inflammatory diseases, this compound represents a high-potential starting point for building novel and effective drug candidates.
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Ma, N., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3605. Available at: [Link]
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Hadžimurtezic, E., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. Available at: [Link]
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Naito, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]
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Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 76-88. Available at: [Link]
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Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Angajala, K. K., et al. (2016). Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry. PubMed Central. Available at: [Link]
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Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed. Available at: [Link]
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An In-depth Technical Guide on the Role of 3-Fluoro-2-nitrophenol as a Pharmaceutical Intermediate
Abstract
3-Fluoro-2-nitrophenol is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a hydroxyl, a nitro group, and a fluorine atom in a specific ortho- and meta-relationship, provides a versatile scaffold for constructing advanced molecular architectures. The presence of fluorine is particularly significant, as its incorporation into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth analysis of the physicochemical properties, synthesis, and core applications of this compound, with a focus on its role in the development of modern therapeutics, including kinase inhibitors. Detailed reaction protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Phenols in Drug Discovery
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] When positioned on a phenol ring, as in this compound, these effects are combined with the synthetic versatility of the hydroxyl and nitro groups.
The specific arrangement of substituents in this compound is not accidental; it is strategically designed for sequential, controlled chemical transformations:
-
The Phenolic Hydroxyl Group: Serves as a potent nucleophile or can be readily converted into an ether linkage, a common motif in many APIs. Its acidity is modulated by the adjacent electron-withdrawing nitro group.
-
The Nitro Group: Acts as a powerful electron-withdrawing group, activating the aromatic ring for certain reactions. Crucially, it is a synthetic handle that can be reliably reduced to a primary amine, a key functional group for building amides, ureas, and heterocyclic structures.[3][4]
-
The Fluorine Atom: Enhances the lipophilicity and metabolic stability of the molecule and its downstream derivatives.[1][2] It also serves to block a potential site of metabolic oxidation.
This trifecta of functional groups makes this compound an invaluable building block for creating libraries of complex molecules for drug discovery programs.[5][6][7]
Physicochemical Properties and Reactivity Profile
A thorough understanding of a starting material's properties is fundamental to successful process development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 385-01-3 | [8][9] |
| Molecular Formula | C₆H₄FNO₃ | [8][9][10] |
| Molecular Weight | 157.10 g/mol | [8][9][10] |
| Appearance | Solid | [10] |
| Melting Point | 39 °C | [8] |
| Boiling Point | 237.6 °C at 760 mmHg | [8] |
| Density | 1.5 g/cm³ | [8] |
Reactivity Insights: The molecule's reactivity is dominated by the interplay of its functional groups. The phenolic proton is acidic and readily removed by a base to form a phenoxide. This phenoxide is a potent nucleophile, primed for S N 2 reactions, such as the Williamson ether synthesis.[11][12] The nitro group strongly deactivates the ring towards electrophilic aromatic substitution but can be chemoselectively reduced to an amine under various conditions, including catalytic hydrogenation (e.g., H₂/Pd/C) or using reducing agents like tin(II) chloride (SnCl₂).[3][4]
Synthesis of the Intermediate: this compound
While commercially available, understanding the synthesis of this compound provides context for its purity and potential trace impurities. A common laboratory-scale synthesis involves the demethylation of 1-fluoro-3-methoxy-2-nitrobenzene.
Diagram: Synthesis of this compound
Caption: Catalytic hydrogenation to form 2-Amino-3-fluorophenol.
Experimental Protocol: Catalytic Hydrogenation
[3] This protocol details a standard and highly efficient method for the nitro group reduction.
-
Reaction Setup: this compound (38g, 0.24 mol) is dissolved in ethanol (EtOH) in a reaction flask suitable for hydrogenation.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) (5g) is added to the solution.
-
Causality: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. [4]It offers high chemoselectivity, leaving other functional groups like the fluorine and hydroxyl intact under these mild conditions. Hydrogen gas adsorbs onto the palladium surface, where it is activated to reduce the nitro group.
-
-
Hydrogenation: The flask is evacuated to remove air and then placed under a hydrogen (H₂) atmosphere (typically via a balloon at 1 atm). The reaction is stirred at room temperature for 3 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak and the appearance of the product.
-
-
Filtration and Isolation: The reaction mixture is filtered through a pad of silica gel or celite to remove the palladium catalyst. The silica pad is washed with additional ethanol to ensure complete recovery of the product.
-
Concentration: The combined filtrate and washings are concentrated under reduced pressure to yield 2-amino-3-fluorophenol, which is often of sufficient purity for use in subsequent steps.
Conclusion
This compound is more than just a chemical; it is a strategic asset in pharmaceutical synthesis. Its carefully arranged functional groups allow for a logical and high-yielding synthetic sequence, beginning with reactions at the hydroxyl group and culminating in the transformation of the nitro group. The reduction to 2-amino-3-fluorophenol, in particular, opens the door to a vast chemical space, enabling the synthesis of complex heterocyclic scaffolds essential for targeted therapies like kinase inhibitors. The principles of chemoselectivity and functional group tolerance are expertly demonstrated in its use, making it a paradigm of a well-designed pharmaceutical intermediate. For any organization involved in the discovery and development of novel therapeutics, a deep understanding of the utility and handling of this compound is indispensable.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Critical Intermediate for Pharma and Agrochemicals. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-fluoro-6-nitrophenol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development. Retrieved from [Link]
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Williamson Ether Synthesis Lab Protocol. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis Lab Protocol. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis Lab Protocol. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Autechaux. (n.d.). The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
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PubMed Central. (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Retrieved from [Link]
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PubMed Central. (n.d.). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Retrieved from [Link]
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MDPI. (2023, September 8). Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. Retrieved from [Link]
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PubMed. (n.d.). Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase. Retrieved from [Link]
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An In-depth Technical Guide: 3-Fluoro-2-nitrophenol as a Strategic Building Block for Modern Agrochemicals
Abstract
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry, enhancing efficacy, metabolic stability, and overall performance of crop protection agents. 3-Fluoro-2-nitrophenol has emerged as a pivotal intermediate, a versatile molecular scaffold whose distinct functional groups—a hydroxyl, a nitro group, and a fluorine atom—offer a rich platform for synthetic diversification. This guide provides an in-depth technical exploration of this compound, from its synthesis and chemical properties to its application as a precursor in the development of next-generation herbicides and fungicides. We will dissect the causality behind synthetic strategies and provide validated protocols, offering researchers and development professionals a comprehensive resource for leveraging this powerful building block.
Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemicals
The introduction of a fluorine atom into an active agrochemical ingredient can profoundly influence its physicochemical properties.[1] Due to its high electronegativity and small size, fluorine can modulate a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by blocking sites of oxidation.[1] This often translates to lower application rates, improved environmental profiles, and enhanced field performance.
This compound is a particularly valuable building block due to its trifunctional nature:
-
Phenolic Hydroxyl Group: A versatile handle for etherification reactions, allowing for the connection of other pharmacophores and tuning of systemic properties.
-
Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution. It also serves as a synthetic precursor to the amino group, which opens pathways to a different class of derivatives like amides and ureas.
-
Fluorine Atom: Confers the aforementioned benefits of fluorination and influences the acidity and reactivity of the adjacent functional groups.
This unique combination makes this compound a sought-after intermediate for creating novel herbicides and fungicides with enhanced biological activity.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in process development and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 36 - 40 °C | [3] |
| Boiling Point | 237.6 °C at 760 mmHg | |
| CAS Number | 385-01-3 | [3] |
Synthesis of this compound: A Validated Protocol
The efficient synthesis of this compound is critical for its viability as a commercial building block. One common and effective route starts from 1,3-difluoro-2-nitrobenzene, leveraging the differential reactivity of the fluorine atoms for a regioselective nucleophilic aromatic substitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol describes the synthesis via nucleophilic aromatic substitution on 1,3-difluoro-2-nitrobenzene.[4]
Materials:
-
1,3-difluoro-2-nitrobenzene (10 mmol, 1.59 g)
-
Potassium tert-butoxide (11 mmol, 1.23 g)
-
Anhydrous Dimethyl Sulfoxide (DMSO), 25 mL
-
1N Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
1N Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve potassium tert-butoxide (1.23 g) in anhydrous DMSO (25 mL). Stir the solution at room temperature for 30 minutes.
-
Causality: Using an anhydrous polar aprotic solvent like DMSO is crucial. It effectively solvates the potassium cation, leaving the tert-butoxide anion highly reactive and available for nucleophilic attack.
-
-
Nucleophilic Substitution: Add 1,3-difluoro-2-nitrobenzene (1.59 g) to the solution. Allow the reaction to stir at room temperature for 18 hours.
-
Causality: The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The tert-butoxide selectively displaces one of the fluorine atoms.
-
-
Quenching and Extraction: After completion, dilute the reaction mixture with 150 mL of 1N sulfuric acid. Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Causality: The acid neutralizes the excess base and protonates the resulting phenoxide. Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase.
-
-
Washing: Combine the organic layers and wash with water. Dry the ether solution over anhydrous sodium sulfate, filter, and concentrate under vacuum.[4]
-
Purification: Treat the residue with 50 mL of 1N sodium hydroxide to deprotonate the phenol, forming the water-soluble sodium salt. Wash this aqueous solution with three 30 mL portions of diethyl ether to remove any non-acidic organic impurities.
-
Isolation: Acidify the aqueous layer with 1N sulfuric acid, causing the this compound to precipitate or oil out. Extract the product with two 50 mL portions of dichloromethane.
-
Final Drying: Combine the dichloromethane layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product. [3. A yield of approximately 61% can be expected.[4]
Key Reactions for Agrochemical Diversification
The true power of this compound as a building block lies in the selective transformations of its functional groups. These reactions allow for the assembly of complex molecules with tailored biological activities.
Caption: Key synthetic transformations of this compound.
O-Alkylation to Form Diphenyl Ether Herbicides
The phenolic hydroxyl group is readily alkylated via Williamson ether synthesis. This reaction is fundamental to producing diphenyl ether herbicides, a class known for inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis. The reaction of this compound with a substituted aryl halide creates the core diphenyl ether structure.
Nitro Group Reduction to Access Amino Derivatives
The reduction of the nitro group to an amine is a critical transformation that opens up a vast array of synthetic possibilities. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction (e.g., using iron or tin in acidic media) efficiently yields 3-fluoro-2-aminophenol. This aniline derivative is a precursor for:
-
Amides: Reaction with acyl chlorides or carboxylic acids.
-
Ureas: Reaction with isocyanates.
-
Heterocycles: Can be used as a building block for benzoxazoles or other fused ring systems with fungicidal properties.
Case Study: A Building Block for PPO-Inhibiting Herbicides
While specific commercial herbicides listing this compound as a direct precursor are proprietary, its structural motif is central to many patented herbicidal compounds, particularly diphenyl ethers. Nitrophenols are well-established precursors for herbicides like bifenox and fluorodifen.[2] The synthesis of herbicidal diphenyl ethers often involves the reaction of a substituted nitrophenol with an activated aryl halide.
For instance, a patent for herbicidal compounds describes reacting a phenol with a chloropyrimidine to create phenoxypyrimidine structures.[5] Using this compound in such a synthesis would lead to a fluorinated, nitrated phenoxypyrimidine, a scaffold with high potential for herbicidal activity.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of this compound are paramount to ensure laboratory safety.
5.1. Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Aquatic Chronic 2 | GHS09 (Environment) | (none) | H411: Toxic to aquatic life with long lasting effects. |
Data sourced from Sigma-Aldrich Safety Information.[2]
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
5.3. Storage Recommendations
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]
-
Incompatibilities: Store away from strong oxidizing agents and bases.
-
Storage Temperature: Recommended storage is between 2 - 8 °C. [3]
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its trifunctional nature provides a robust and flexible platform for synthesizing diverse and highly active compounds. By enabling access to fluorinated diphenyl ethers, amino-derivatives, and complex heterocyclic systems, it serves as a critical starting point for the development of next-generation herbicides and fungicides. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional aiming to innovate in the competitive landscape of crop protection. As the demand for more effective and environmentally conscious agrochemicals grows, the role of versatile building blocks like this compound will only become more significant.
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The Multifaceted Biological Activities of Fluoronitrophenol Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
Fluoronitrophenol derivatives represent a compelling class of small molecules with a diverse and potent range of biological activities. The synergistic interplay between the electron-withdrawing properties of the nitro group and the unique physicochemical characteristics of the fluorine atom bestows these compounds with significant potential in various therapeutic and agrochemical applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of fluoronitrophenol derivatives. We will explore their mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for interpreting the resulting data. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable experimental design to accelerate the discovery and development of novel fluoronitrophenol-based agents.
Introduction: The Chemical Rationale for Potency
The strategic incorporation of fluorine and nitro functionalities onto a phenol scaffold creates a molecule with a unique electronic and steric profile, predisposing it to interact with a variety of biological targets. The strong electron-withdrawing nature of the nitro group can significantly influence the acidity of the phenolic hydroxyl group and participate in crucial hydrogen bonding and charge-transfer interactions within biological systems.[1] Concurrently, the introduction of a fluorine atom, the most electronegative element, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] This dual functionalization often leads to compounds with enhanced biological potency and altered selectivity profiles compared to their non-fluorinated or non-nitrated counterparts. The exploration of fluoronitrophenol derivatives has yielded promising candidates in the fields of antimicrobial, anticancer, and herbicidal research.
Key Biological Activities and Underlying Mechanisms of Action
Fluoronitrophenol derivatives have demonstrated a remarkable breadth of biological activities, primarily centered around antimicrobial, anticancer, and herbicidal effects. The precise mechanism of action can vary depending on the specific substitution pattern and the biological context.
Antimicrobial Activity
A significant area of investigation for fluoronitrophenol derivatives is their potential as novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[1]
Mechanism of Action: The antimicrobial effects of many nitroaromatic compounds are often linked to the reductive activation of the nitro group within microbial cells.[1] This process, catalyzed by microbial nitroreductases, generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage through various mechanisms, including:
-
DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and inhibition of replication and transcription.[1]
-
Oxidative Stress: The reduction of the nitro group can generate superoxide radicals, leading to a state of oxidative stress that damages cellular components like lipids, proteins, and nucleic acids.
-
Enzyme Inhibition: These derivatives can also act as inhibitors of essential microbial enzymes.
The presence of a fluorine atom can enhance the uptake of the compound into microbial cells and modulate its interaction with target enzymes, thereby potentiating its antimicrobial efficacy.
Figure 1: Proposed antimicrobial mechanism of action for fluoronitrophenol derivatives.
Anticancer Activity
The antiproliferative properties of fluoronitrophenol derivatives against various cancer cell lines have also been a subject of intense research.[4][5]
Mechanism of Action: The anticancer mechanisms of these compounds are often multifactorial and can involve:
-
Induction of Apoptosis: Fluoronitrophenol derivatives can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and the disruption of mitochondrial function.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing uncontrolled cell division.[4]
-
Inhibition of Topoisomerases: Similar to some established anticancer drugs, these compounds can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[5]
-
Enzyme Inhibition: Specific kinases and other enzymes crucial for cancer cell survival and proliferation can be targeted and inhibited.
The fluorine substituent can play a critical role in enhancing the binding affinity of the molecule to its protein targets and improving its pharmacokinetic properties.[2]
Figure 2: Multifaceted anticancer mechanisms of fluoronitrophenol derivatives.
Herbicidal Activity
Certain fluoronitrophenol derivatives have shown potent herbicidal activity, suggesting their potential application in agriculture.[6][7][8]
Mechanism of Action: The herbicidal action of these compounds often involves the disruption of essential plant-specific biological processes:
-
Inhibition of Photosynthesis: They can interfere with the electron transport chain in photosystem II, a critical process for energy production in plants.
-
Inhibition of Protoporphyrinogen Oxidase (PPO): Some derivatives act as inhibitors of PPO, an enzyme involved in chlorophyll and heme biosynthesis.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[9]
-
Disruption of Plant DNA Gyrase: Plant DNA gyrase is another potential target for these compounds.[7][10]
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for assessing the key biological activities of fluoronitrophenol derivatives.
In Vitro Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antimicrobial potency of a new compound.[11][12]
3.1.1. Broth Microdilution Method
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[11][13][14]
Protocol:
-
Prepare Stock Solution: Dissolve the fluoronitrophenol derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[11] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]
3.1.2. Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[11][12]
Protocol:
-
Prepare Agar Plates: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
-
Inoculation: Inoculate the entire surface of the agar plates with a standardized microbial suspension (0.5 McFarland).
-
Disk Application: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the fluoronitrophenol derivative and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater antimicrobial activity.[12]
Figure 3: Workflow for in vitro antimicrobial susceptibility testing.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the fluoronitrophenol derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.[15][17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[15][18]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][19]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19] The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Figure 4: Step-by-step workflow of the MTT cytotoxicity assay.
Enzyme Inhibition Assay
Evaluating the inhibitory effect of fluoronitrophenol derivatives on specific enzymes is crucial for elucidating their mechanism of action.[20][21][22]
General Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the fluoronitrophenol derivative in a suitable buffer.
-
Assay Setup: In a microplate, combine the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities and determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki or IC50).[21][23]
Data Presentation and Interpretation
To facilitate the comparison of the biological activities of different fluoronitrophenol derivatives, it is essential to present the quantitative data in a clear and structured format.
Table 1: Comparative Antimicrobial Activity of Fluoronitrophenol Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| FNP-01 | 15.6 | 62.5 | 31.2 |
| FNP-02 | 3.9 | 15.6 | 7.8 |
| FNP-03 | 62.5 | >125 | 125 |
| Reference Drug | 0.5 | 2.0 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vitro Cytotoxicity of Fluoronitrophenol Derivatives against Cancer Cell Lines
| Compound ID | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - A549 (Lung Cancer) | IC50 (µM) - HCT116 (Colon Cancer) |
| FNP-04 | 5.2 | 12.8 | 8.1 |
| FNP-05 | 2.1 | 4.5 | 3.7 |
| FNP-06 | 25.6 | 48.2 | 33.9 |
| Reference Drug | 0.8 | 1.5 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Fluoronitrophenol derivatives have emerged as a promising class of biologically active molecules with significant potential in drug discovery and agrochemical development. Their diverse mechanisms of action, coupled with the tunability of their physicochemical properties through synthetic modification, make them attractive candidates for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic or agricultural potential. A thorough understanding of their pharmacokinetic and toxicological profiles will also be critical for their successful translation into practical applications.
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An In-Depth Technical Guide to the Safe Handling and Management of 3-Fluoro-2-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Section 1: Executive Summary & Hazard Profile
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 3-Fluoro-2-nitrophenol (CAS No: 385-01-3). As a substituted nitrophenol, this compound presents a multi-faceted hazard profile that demands rigorous adherence to safety procedures. It is primarily classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1][2][3] Some classifications also designate it as causing serious eye damage or skin corrosion and being toxic to aquatic life.[4] The anesthetic properties of phenols can mask initial skin burns, leading to delayed recognition of exposure and potentially severe systemic toxicity upon absorption.[5] This document is intended for researchers, chemists, and drug development professionals who handle this reagent, providing the technical basis for risk assessment, protocol development, and emergency preparedness.
Section 2: Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of this compound is critical to anticipating its behavior and implementing appropriate controls. The presence of the nitro group, the phenolic hydroxyl group, and the fluorine atom dictates its reactivity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 39 °C | [3] |
| Boiling Point | 237.6 °C at 760 mmHg | [3] |
| Density | ~1.5 g/cm³ | [3] |
| Flash Point | ~97.5 °C |[3] |
Causality of Hazards and Incompatibilities:
-
Acidity and Corrosivity: The phenolic proton is acidic and will react exothermically with bases. Therefore, this compound is incompatible with strong bases and alkaline materials.[2][6]
-
Oxidizing Potential: The nitro group makes the compound susceptible to reactions with strong oxidizing agents.[2] Such contact must be avoided to prevent uncontrolled reactions.
-
Thermal Stability: While stable under normal conditions, it can decompose at elevated temperatures.[2] Hazardous decomposition products include toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[2]
-
Dust Explosion: As a solid organic material, fine dust dispersed in air may ignite, presenting a dust explosion hazard.[2][6]
Section 3: Core Principles of Risk Mitigation
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and administrative protocols, is essential for minimizing risk.
Engineering Controls
The primary objective of engineering controls is to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dilutions, and transfers, must be conducted inside a certified chemical fume hood.[5][7] This provides crucial splash protection via the sash and ensures that any dust or vapors are effectively contained and exhausted.[5]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dusts in the general workspace.[3]
-
Emergency Equipment: Safety showers and eyewash stations must be located in immediate proximity to the workstation and be tested regularly.[2]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] A face shield should be worn over the goggles if there is a significant risk of splashing.[8]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[5] For tasks with a higher splash potential, a chemically resistant apron (e.g., butyl rubber or neoprene) is required.[5]
-
Hand Protection: The choice of glove material is critical. Due to the specific hazards of phenols, standard nitrile gloves may offer only splash protection and are not recommended for prolonged contact.[5] For extended work or higher concentrations, butyl rubber or Viton gloves are superior choices.[5] Always double-glove and remove the outer glove immediately upon contamination.[5]
-
Respiratory Protection: If dusts are generated and engineering controls cannot maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2][7][9]
Administrative Controls
-
Standard Operating Procedures (SOPs): All procedures involving this compound must be documented in a written SOP, including safety precautions and emergency procedures.[5]
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Work Practices: Never work alone when handling this chemical.[5] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[1][2]
Section 4: Standard Operating Procedures (SOPs)
Safe Handling and Weighing Protocol
-
Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves). Verify that the chemical fume hood is operational and the sash is at the indicated height.
-
Staging: Place all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood before retrieving the reagent container.
-
Weighing: Carefully open the reagent bottle inside the fume hood. Use a spatula to transfer the desired amount of solid to the weigh paper or a tared container. Avoid any actions that could generate dust.
-
Closure: Securely close the reagent container immediately after dispensing.
-
Clean-up: Wipe down the spatula and any surfaces inside the hood that may have been contaminated. Dispose of any contaminated weigh paper or wipes into a designated hazardous waste container.[10]
-
Transfer: Transport the weighed compound in a sealed and labeled secondary container.
Storage Protocol
-
Container: Store in the original, tightly closed container.[3][7]
-
Location: Keep in a dry, cool, and well-ventilated place, preferably a designated corrosives or toxics cabinet.[3][6] The storage area should be locked or otherwise accessible only to authorized personnel.[2][3][7]
-
Segregation: Store separately from incompatible materials, especially strong bases, strong acids, and oxidizing agents.[2][6][11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Waste Disposal Protocol
-
Segregation: Collect all waste containing this compound (e.g., residual solid, contaminated PPE, reaction mixtures) in a dedicated, chemically compatible, and properly sealed hazardous waste container.[10] Do not mix with other waste streams.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.[10]
-
Disposal: Arrange for disposal through an approved waste disposal company.[2][3] All disposal activities must be in accordance with federal, state, and local regulations.[7] Do not discharge into drains or the environment.[7][12]
Section 5: Emergency Response Protocols
Immediate and correct action is vital in any emergency involving this compound.
Dermal and Ocular Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1][8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][11] Seek immediate medical attention.[1][11] Phenol burns can be treated with polyethylene glycol (PEG-300 or PEG-400) where available, followed by water flushing.[5][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]
Inhalation and Ingestion
-
Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[2][6] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[2][11]
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control: Prevent further spillage if it is safe to do so.[13] Avoid generating dust.[2]
-
Contain & Clean: Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Do not use water to clean up, as this may spread contamination.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Fire Response
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2] Do not use a full water jet, as it may scatter the material.[8]
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[2][6]
-
Hazards: Be aware that containers may explode when heated and that hazardous decomposition products (NOx, HF, CO) will be generated.[2]
Section 6: Visualization of Safety Workflow
The following diagram illustrates the essential decision-making and action workflow for safely conducting research with this compound.
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A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 3-Fluoro-2-nitrophenol for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic can all hinge on the purity of a single chemical intermediate. 3-Fluoro-2-nitrophenol, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Its unique substitution pattern offers a versatile scaffold for medicinal chemists, but its utility is directly tied to its purity. This in-depth technical guide provides a comprehensive overview of commercial suppliers, strategies for verifying purity, and best practices for the safe handling of high-purity this compound.
The Critical Role of Purity in the Application of this compound
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including anti-inflammatory and analgesic drugs.[2] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final active pharmaceutical ingredient (API), while the nitro and phenol groups provide reactive handles for further chemical transformations.[1] However, the presence of impurities can have significant downstream consequences:
-
Side Reactions and Reduced Yields: Impurities can compete in subsequent reaction steps, leading to the formation of unwanted byproducts, reducing the yield of the desired compound, and complicating purification processes.
-
Altered Biological Activity: Structural analogs or unreacted starting materials present as impurities can exhibit their own biological activity or interfere with the activity of the target molecule, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Certain impurities may be toxic, posing a safety risk in preclinical and clinical development.
Therefore, sourcing high-purity this compound and having robust methods for its verification are not just matters of good laboratory practice; they are fundamental to the integrity and success of the research and development process.
Identifying and Evaluating Commercial Suppliers
A number of chemical suppliers offer this compound, typically with stated purities ranging from 95% to greater than 98%. When selecting a supplier, it is crucial to look beyond the listed purity and consider the following factors:
-
Transparency of Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch. This document should specify the analytical method used for purity determination (e.g., HPLC, GC) and, ideally, provide information on the levels of any significant impurities.
-
Consistency Between Batches: For long-term projects, batch-to-batch consistency is critical. A supplier with a strong quality management system is more likely to provide a consistent product.
-
Availability of Technical Support: The ability to speak with a qualified technical representative can be invaluable for troubleshooting and for obtaining more detailed information about the product.
-
Regulatory Compliance: For applications in cGMP (current Good Manufacturing Practice) environments, it is essential to select a supplier who can provide the necessary documentation and support for regulatory filings.
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Stated Purity | Analytical Method | Available Quantities |
| Sigma-Aldrich (Merck) | ≥98% | Not always specified; buyer assumes responsibility to confirm purity for some product grades. | Grams to Kilograms |
| Thermo Scientific (Alfa Aesar) | 97%, >96.0% (HPLC)[3][4] | HPLC[3][4] | Grams |
| Chem-Impex | ≥98% (GC) | GC | Grams to Kilograms |
| Ningbo Inno Pharmchem Co., Ltd. | ≥98.0% | Rigorously tested | Bulk quantities |
| Aldlab Chemicals | 95% | Not specified | Grams |
| Henan Fengda Chemical Co., Ltd. | Industrial Grade | Not specified | Bulk quantities[5] |
Note: This table is not exhaustive and is intended to be a starting point for supplier evaluation. Researchers should always request the most recent CoA for the specific lot they intend to purchase.
Understanding and Verifying Purity: A Practical Approach
While a supplier's CoA provides a baseline for quality, independent verification of purity is a critical step in ensuring the integrity of your research. The choice of analytical method will depend on the available instrumentation and the specific requirements of the application.
Potential Impurities in this compound Synthesis
Understanding the synthetic route to this compound can provide valuable insights into potential impurities. A common laboratory-scale synthesis involves the reaction of 2,6-difluoronitrobenzene with a suitable oxygen nucleophile.
Based on this, potential impurities could include:
-
Unreacted Starting Material: 2,6-difluoronitrobenzene
-
Isomeric Byproducts: Other positional isomers of fluoro-nitrophenol.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Reagent-Derived Impurities: Byproducts from the decomposition of reagents.
Recommended Analytical Methods for Purity Verification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and reliable methods for determining the purity of this compound.
Caption: A decision workflow for selecting and qualifying a commercial supplier of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is well-suited for the separation and quantification of this compound and its potential impurities.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For the sample to be tested, dissolve a known amount in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify this compound in the test sample by interpolating its peak area on the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for identifying unknown impurities. Derivatization is often employed to improve the volatility and thermal stability of phenolic compounds.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation and Derivatization:
-
Prepare stock and calibration standards of this compound in a suitable solvent like dichloromethane.
-
To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool the vials to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound, and full scan mode for impurity identification.
-
-
Data Analysis:
-
Quantify the derivatized this compound using a calibration curve as described for the HPLC method.
-
Identify potential impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Caption: A workflow to guide the selection of the appropriate analytical method for this compound analysis.
Safe Handling and Storage of this compound
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
4.2. Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid inhalation of dust or vapors.[6]
-
Avoid contact with skin and eyes.[6]
-
Keep away from heat, sparks, and open flames.
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some suppliers recommend storage at 2-8 °C.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
4.4. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Conclusion
The successful use of this compound in pharmaceutical and chemical research is intrinsically linked to its purity. By carefully selecting and vetting commercial suppliers, implementing robust in-house analytical verification methods, and adhering to strict safety protocols, researchers can ensure the quality and integrity of their starting materials. This, in turn, lays a solid foundation for the generation of reliable scientific data and the successful advancement of drug discovery and development programs.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Critical Intermediate for Pharma and Agrochemicals. Retrieved from [Link]
-
Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]
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A Theoretical Investigation of the Electronic Properties of 3-Fluoro-2-nitrophenol: A Computational Guide
This technical guide provides a comprehensive theoretical framework for studying the electronic properties of 3-Fluoro-2-nitrophenol. Intended for researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies and theoretical principles necessary to elucidate the molecular structure, vibrational spectra, and electronic characteristics of this compound. Given the limited direct experimental data on this compound, this guide emphasizes a predictive approach rooted in established quantum chemical methods, drawing comparisons with related phenolic compounds where applicable.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of three distinct functional groups on the benzene ring—a hydroxyl group (-OH), a nitro group (-NO2), and a fluorine atom (-F)—imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of both the fluorine and nitro groups, coupled with the electron-donating potential of the hydroxyl group, creates a complex electronic environment that dictates the molecule's reactivity, stability, and intermolecular interactions.[3]
A thorough understanding of the electronic properties of this compound is paramount for predicting its behavior in various chemical systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the molecular level. This guide will detail the application of DFT and other computational methods to explore the geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties of this compound.
Computational Methodology: A Self-Validating System
The reliability of theoretical predictions hinges on the judicious selection of computational methods and basis sets. The protocols described herein are designed to provide a robust and self-validating framework for the study of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The foundational step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved through an optimization procedure that locates the minimum energy structure on the potential energy surface.
Experimental Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.
-
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable method for studying organic molecules.[4][5]
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational accuracy and cost. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on oxygen and nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Optimization Calculation: Perform a geometry optimization calculation using a software package like Gaussian, ORCA, or GAMESS. The calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point.
-
Frequency Calculation: Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Analysis of Electronic Properties
With the optimized geometry, a suite of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Experimental Protocol:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[6][7] These orbitals can be visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted onto the electron density surface to visualize the charge distribution. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, providing insights into potential intermolecular interactions.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering a quantitative measure of the electron distribution.
-
Non-Linear Optical (NLO) Properties Calculation: The first-order hyperpolarizability (β) can be calculated to assess the NLO response of the molecule. Molecules with large β values have potential applications in optoelectronic devices.
Predicted Electronic Properties of this compound
While specific experimental data for this compound is scarce, we can predict its properties based on the computational protocols outlined above and by drawing comparisons with similar molecules like 2-nitrophenol.[4][5]
Molecular Geometry
The geometry of this compound is expected to be largely planar due to the sp² hybridization of the carbon atoms in the benzene ring. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group is anticipated, which would influence the orientation of these functional groups and contribute to the molecule's stability.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) | Justification |
| C-F Bond Length | ~1.35 | Typical C(sp²)-F bond length. |
| C-N Bond Length | ~1.45 | Shortened due to conjugation with the ring. |
| N-O Bond Lengths | ~1.22 | Averaged due to resonance in the nitro group. |
| O-H Bond Length | ~0.97 | Standard phenolic O-H bond length. |
| C-C-N-O Dihedral Angle | ~0° | Planarity enforced by intramolecular H-bonding. |
Vibrational Analysis
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes for this compound would include:
-
O-H stretching: A broad band, typically in the range of 3200-3600 cm⁻¹, influenced by hydrogen bonding.
-
N-O stretching: Asymmetric and symmetric stretches of the nitro group, expected around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.
-
C-F stretching: A strong absorption band typically found between 1000-1400 cm⁻¹.
-
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
Frontier Molecular Orbitals and Reactivity
The HOMO of this compound is expected to be localized primarily on the phenolic oxygen and the π-system of the benzene ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, making these the likely sites for nucleophilic attack. The presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor compared to phenol.[4]
The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity of a molecule. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, leading to higher reactivity. For drug-like compounds, an optimal HOMO-LUMO gap is generally considered to be in the range of 4 to 8 eV.[6]
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 4-5 Debye | Polarity and intermolecular interactions |
Molecular Electrostatic Potential (MEP)
The MEP surface of this compound is predicted to show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these as sites for electrophilic attack. A region of positive potential (blue) is expected around the hydroxyl hydrogen, making it susceptible to nucleophilic attack and hydrogen bonding. The fluorine atom will also contribute to a region of negative potential.
Non-Linear Optical (NLO) Properties
The presence of both electron-donating (-OH) and electron-withdrawing (-NO2, -F) groups attached to a conjugated π-system suggests that this compound may exhibit NLO properties. The intramolecular charge transfer from the hydroxyl group to the nitro group can lead to a significant first-order hyperpolarizability (β). The magnitude of β is a measure of the NLO activity of the molecule. Theoretical calculations can provide a valuable prediction of this property, guiding the experimental design of new NLO materials.[8][9]
Conclusion and Future Directions
This guide has presented a comprehensive theoretical framework for the investigation of the electronic properties of this compound using quantum chemical methods. The proposed computational protocols, centered around Density Functional Theory, provide a robust system for predicting the molecular geometry, vibrational spectra, and a range of electronic properties that govern the molecule's reactivity and potential applications.
The predictive data presented herein serves as a foundational dataset for future experimental work. Validation of these theoretical findings through spectroscopic techniques (FT-IR, Raman, UV-Vis) and other experimental methods is a crucial next step. Furthermore, the computational models can be extended to study the interactions of this compound with biological targets, providing valuable insights for drug design and development. The exploration of its non-linear optical properties could also open avenues for its use in novel materials science applications.
References
-
PubChem. (n.d.). 2-Fluoro-3-nitrophenol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H4FNO3). Retrieved from [Link]
-
Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]
-
Scientist9279. (2025, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Resonance structures for the –NO2 group. Retrieved from [Link]
-
Optoelectronics and Advanced Materials - Rapid Communications. (2021). Study of third-order NLO properties of organic dye for optoelectronics applications. Retrieved from [Link]
- Prema, K. H. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. International Journal of Current Science, 12(1), 690-696.
-
JETIR. (n.d.). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. Retrieved from [Link]
-
Resolve a DOI Name. (2015). Third-order nonlinear optical properties of fluoro-containing polyimides embedded with H-shaped chromophores. Retrieved from [Link]
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An In-depth Technical Guide to 3-Fluoro-2-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-nitrophenol is a versatile aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique structural features, a trifecta of a hydroxyl group, a nitro group, and a fluorine atom on a benzene ring, make it a valuable intermediate in the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed synthetic methodologies, and its critical role as a building block in the development of novel pharmaceuticals.
Introduction: The Strategic Importance of Fluorinated Phenols
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
Within the vast landscape of organofluorine compounds, fluorinated phenols represent a particularly important class of synthetic intermediates. The hydroxyl group provides a reactive handle for a variety of chemical transformations, while the fluorine atom imparts its characteristic modulatory effects. This compound, with the additional presence of a nitro group, offers further synthetic versatility, enabling a range of reactions such as reduction to an amino group or nucleophilic aromatic substitution. This trifunctional arrangement makes it a highly sought-after precursor in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug development.[2]
Discovery and Historical Context
The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting its discovery was likely part of broader investigations into the synthesis and properties of fluorinated aromatic compounds. The development of organofluorine chemistry gained significant momentum in the mid-20th century, driven by the demand for new materials and pharmaceuticals.[3][4]
Early methods for the synthesis of fluoronitroaromatic compounds often involved harsh reaction conditions and resulted in mixtures of isomers that were difficult to separate. The synthesis of related compounds, such as 3-fluoro-4-nitrophenol, has been documented in various patents, often starting from m-fluorophenol and employing nitrating agents.[5][6] These early explorations laid the groundwork for the more refined synthetic methods available today. The increasing interest in fluorinated building blocks for drug discovery in recent decades has led to a greater focus on the efficient and selective synthesis of specific isomers like this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.
Physical Properties
| Property | Value | Reference |
| CAS Number | 385-01-3 | |
| Molecular Formula | C₆H₄FNO₃ | |
| Molecular Weight | 157.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 37-39 °C | [7] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the influence of the three different substituents. The proton ortho to the nitro group would likely be the most deshielded.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two- and three-bond coupling constants (²JCF and ³JCF).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 157, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), and C-F bond vibrations.[8]
Synthesis of this compound: A Technical Overview
The synthesis of this compound can be approached through several routes, each with its own advantages and challenges. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired purity, and scalability.
Synthesis from 2,6-Difluoronitrobenzene
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoronitrobenzene.
Workflow Diagram:
Caption: Synthetic workflow for this compound from 2,6-Difluoronitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoronitrobenzene in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a stoichiometric equivalent of a hydroxide source, such as potassium hydroxide (KOH), to the solution.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the aqueous mixture with a mineral acid, such as hydrochloric acid (HCl), until a precipitate is formed.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 2,6-Difluoronitrobenzene is an excellent starting material because the two fluorine atoms are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. The substitution of one fluorine atom with a hydroxyl group is generally regioselective due to the directing effects of the existing substituents.
-
Solvent Selection: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the nucleophilic attack by the hydroxide ion.
-
Acidic Workup: The acidification step is crucial to protonate the phenoxide intermediate formed during the reaction, leading to the precipitation of the final phenolic product.
Nitration of 3-Fluorophenol
Another potential synthetic route is the direct nitration of 3-fluorophenol. However, this method often leads to the formation of a mixture of isomers, including 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol, which can be challenging to separate.[5][6]
Reaction Scheme:
Caption: Nitration of 3-Fluorophenol leading to a mixture of isomers.
The regioselectivity of the nitration is influenced by the directing effects of the hydroxyl and fluoro substituents. While the hydroxyl group is a strong ortho-, para-director and the fluorine atom is a weaker ortho-, para-director, the steric hindrance between the two groups can influence the position of the incoming nitro group. Careful control of reaction conditions, such as temperature and the nitrating agent used, can help to improve the yield of the desired 2-nitro isomer, but separation of the product mixture is typically required.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[9]
A Scaffold for Bioactive Molecules
The three functional groups of this compound can be selectively manipulated to introduce a variety of other functionalities, making it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.[10]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
-
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted to ethers or esters, allowing for the introduction of diverse side chains to explore structure-activity relationships.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent nitro group, can be displaced by various nucleophiles, providing another avenue for molecular diversification.
Role in the Synthesis of Specific Drug Candidates
While specific examples of marketed drugs directly synthesized from this compound are not widely publicized, its structural motif is present in numerous bioactive compounds. It is a key intermediate in the synthesis of indole-like structures that are being investigated as modulators of the ROR-gamma-t pathway, which is implicated in various diseases.[11] Its application in the development of anti-inflammatory and analgesic drugs is also an active area of research.[2]
Logical Relationship Diagram:
Caption: Role of this compound in the drug discovery pipeline.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the creation of novel molecules with a wide range of potential biological activities. While its own history may be modestly documented, its impact is evident in the ongoing research and development of new therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the demand for strategically designed building blocks like this compound is certain to increase, solidifying its place as a key intermediate in the future of drug discovery.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Critical Intermediate for Pharma and Agrochemicals. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. Retrieved from [Link]
-
Dakota Chemicals. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development. Retrieved from [Link]
- Google Patents. (n.d.). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
- Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
- Google Patents. (n.d.). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
-
Eureka. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN101302161B - Preparation of 3-fluoro-nitrophenol.
-
NIST. (n.d.). 4-Fluoro-2-nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from [Link]
-
J-STAGE. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoro-6-nitrophenol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-4-nitrophenol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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AG Fluoropolymers. (n.d.). Discovery & History of Fluorine and Fluoropolymer. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 2-nitrophenol. Retrieved from [Link]
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ACS Publications. (n.d.). ACS ES&T Water Vol. 6 No. 1. Retrieved from [Link]
- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Wikipedia. (n.d.). History of fluorine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
NIST. (n.d.). 3-Methyl-2-nitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-3-nitrophenol. Retrieved from [Link]
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Methodological & Application
detailed protocol for 3-Fluoro-2-nitrophenol synthesis
An Application Note for the Synthesis of 3-Fluoro-2-nitrophenol
Topic: Detailed Protocol for this compound Synthesis Audience: Researchers, scientists, and drug development professionals.
Disclaimer
This document describes a laboratory procedure for the synthesis of this compound, a compound intended for research use only. The protocol involves hazardous materials and requires strict adherence to safety protocols. This procedure must be carried out by, or under the direct supervision of, a qualified chemist in a well-equipped chemical laboratory with appropriate safety infrastructure, including a certified fume hood and personal protective equipment. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
Introduction
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its substituted phenol structure, featuring both a nitro group and a fluorine atom, provides multiple reaction sites for building more complex molecular architectures. The fluorine atom can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a desirable feature in drug design. This application note provides a detailed protocol for the synthesis of this compound via the electrophilic nitration of 3-fluorophenol, adapted from established procedures for analogous compounds.[2]
Critical Safety Precautions
Hazard Assessment: This synthesis involves highly corrosive, oxidizing, and toxic substances. A thorough risk assessment must be conducted before commencing any experimental work.
-
Nitric Acid (Concentrated): A powerful oxidizing agent and highly corrosive. Causes severe skin burns, eye damage, and respiratory irritation. All handling must be performed in a chemical fume hood.
-
3-Fluorophenol (Starting Material): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.
-
Dichloromethane (Solvent): A volatile suspected carcinogen. Use only in a well-ventilated fume hood.
-
This compound (Product): Classified as a corrosive solid that can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.
-
Reaction Hazards: The nitration reaction is highly exothermic. Uncontrolled addition of nitric acid can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof chemical goggles and a full-face shield.
-
Flame-resistant laboratory coat.
-
Closed-toe shoes.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis proceeds via the electrophilic nitration of 3-fluorophenol. In this reaction, the nitronium ion (NO₂⁺), generated from concentrated nitric acid, acts as the electrophile. The aromatic ring of 3-fluorophenol, activated by the strongly ortho-, para-directing hydroxyl group (-OH), attacks the nitronium ion.
The regioselectivity is governed by the directing effects of the substituents.[3]
-
Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.
-
Fluorine (-F) group: A deactivating, ortho-, para-director.
The powerful activating effect of the hydroxyl group dominates, directing nitration primarily to the positions ortho and para to it (positions 2, 4, and 6). This results in a mixture of isomers: this compound, 3-fluoro-4-nitrophenol, and 3-fluoro-6-nitrophenol. The desired this compound must be separated from the other isomers during purification.
Experimental Protocol
This protocol is adapted from the synthesis of the isomeric 2-fluoro-6-nitrophenol and may require optimization.[2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 10.0 g | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Nitric Acid (90%) | HNO₃ | 63.01 | 6.3 mL (~9.0 g) | ~1.6 |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Reaction Setup and Procedure
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.
-
Dissolution: Add 3-fluorophenol (10.0 g, 89.2 mmol) to the flask and dissolve it in 100 mL of dichloromethane.
-
Cooling: Cool the stirred solution to -10°C using the ice-salt bath.
-
Nitric Acid Addition: Slowly add 90% nitric acid (6.3 mL) dropwise via the dropping funnel over a period of 60 minutes. Crucially, maintain the internal reaction temperature at or below -5°C throughout the addition. [2] A rapid temperature increase indicates an uncontrolled reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 1 hour to ensure the reaction goes to completion.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water with gentle stirring to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator. This will yield a crude solid mixture of nitrated isomers.
Purification of this compound
The crude product is a mixture of isomers. Isolation of the target compound requires careful purification.
-
Initial Wash: Grind the crude solid with 100 mL of boiling hexane and stir for 15 minutes to remove less polar by-products. Filter the mixture while hot and discard the hexane filtrate. Repeat this step twice.[2]
-
Column Chromatography: The most effective method for separating the isomers is flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity) is a typical starting point for separating phenol isomers.
-
Monitoring: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the desired product.
-
-
Recrystallization: Combine the fractions containing the pure this compound (as determined by TLC or other analytical methods). Remove the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or methylcyclohexane) to obtain the final product as a purified solid.[2]
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and isomeric purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.[4][5]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix | Organic Process Research & Development - ACS Publications. (2024-12-18). Available at: [Link]
-
The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. Available at: [Link]
- CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents.
- CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents.
-
2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem - NIH. Available at: [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. Available at: [Link]
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.
- CN1174829A - Selective nitration of phenol derivatives - Google Patents.
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ChemRxiv. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Benzofurans using 3-Fluoro-2-nitrophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Benzofurans and the Utility of 3-Fluoro-2-nitrophenol
Benzofurans are a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their prevalence in medicinal chemistry has driven the development of diverse synthetic methodologies. A particularly efficient and versatile approach involves the construction of the benzofuran ring from readily available phenols and α-haloketones.[2]
This application note provides a detailed guide to the synthesis of benzofurans using this compound as a key starting material. This substrate is of particular interest due to the unique electronic properties conferred by the fluoro and nitro substituents. The electron-withdrawing nitro group at the ortho position is crucial for activating the aromatic ring towards intramolecular nucleophilic aromatic substitution (SNAr), while the fluorine atom at the meta position serves as an excellent leaving group in the key cyclization step. This guide will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes.
Reaction Mechanism: A Two-Step Approach to Benzofuran Synthesis
The synthesis of benzofurans from this compound and an α-halo ketone is a two-step process:
-
O-Alkylation: A Williamson ether synthesis is employed to couple the phenolic oxygen of this compound with the α-carbon of an α-halo ketone. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Intramolecular Cyclization: The resulting α-(3-fluoro-2-nitrophenoxy)ketone undergoes a base-mediated intramolecular cyclization to form the benzofuran ring. This key step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effect of the ortho-nitro group activates the aromatic ring, making the carbon atom bearing the fluorine susceptible to nucleophilic attack by the enolate generated from the ketone moiety. The fluoride ion is subsequently eliminated, leading to the formation of the furan ring.
The overall synthetic pathway is depicted below:
Caption: General workflow for the two-step synthesis of benzofurans.
Experimental Protocols
Part 1: O-Alkylation of this compound
This protocol describes the synthesis of the intermediate, α-(3-fluoro-2-nitrophenoxy)ketone, using phenacyl bromide as a representative α-halo ketone.
Materials:
-
This compound
-
Phenacyl bromide (or other suitable α-halo ketone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add a solution of the α-halo ketone (e.g., phenacyl bromide, 1.1 eq) in anhydrous acetone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-(3-fluoro-2-nitrophenoxy)ketone.
Expected Yield: 80-95%
Part 2: Intramolecular Cyclization to Form the Benzofuran
This protocol describes the base-mediated cyclization of the α-(3-fluoro-2-nitrophenoxy)ketone to the corresponding benzofuran derivative.
Materials:
-
α-(3-Fluoro-2-nitrophenoxy)ketone (from Part 1)
-
Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if needed
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the α-(3-fluoro-2-nitrophenoxy)ketone (1.0 eq).
-
Add anhydrous DMF to dissolve the ketone.
-
Add potassium carbonate (2.0 eq). For less reactive substrates, a stronger base like sodium hydride may be required. Exercise appropriate caution when using NaH.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted benzofuran.
Expected Yield: 70-90%
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative 7-fluoro-2-phenylbenzofuran, the product from the reaction with phenacyl bromide.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals. A singlet for the proton at the 3-position of the benzofuran ring. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.[3][4] |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low yield in O-alkylation | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Side reactions | Use a milder base or lower temperature. | |
| Low yield in cyclization | Incomplete reaction | Use a stronger base (e.g., NaH). Increase temperature and/or reaction time. |
| Decomposition of product | Use milder reaction conditions if possible. | |
| Formation of byproducts | Impure starting materials | Purify starting materials before use. |
| Incorrect stoichiometry | Carefully control the molar ratios of reactants. |
Conclusion
The synthesis of benzofurans from this compound offers a robust and efficient method for accessing this important class of heterocyclic compounds. The strategic placement of the nitro and fluoro groups facilitates a clean and high-yielding intramolecular SNAr reaction. The protocols provided in this application note serve as a reliable starting point for researchers in drug discovery and organic synthesis, enabling the generation of a diverse library of substituted benzofurans for further investigation.
References
-
The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. Available at: [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
-
The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis of benzofurans from α-haloketones and phenols. ResearchGate. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ARKIVOC. Available at: [Link]
-
Methods for the preparation of 2-nitrobenzofurans. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Fused Benzofurans and Benzothiophenes: Smiles-Type Rearrangement and Cyclisation of Perfluoro(het)aryl Ethers and Sulfides. Amanote Research. Available at: [Link]
Sources
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Reaction Chemistry of 3-Fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Competing Influences
3-Fluoro-2-nitrophenol is a fascinating and highly versatile scaffold in synthetic organic chemistry. Its utility stems from the unique and often competing electronic effects of its three key functional groups situated on an aromatic ring: a hydroxyl group (-OH), a nitro group (-NO₂), and a fluorine atom (-F). Understanding the interplay of these substituents is paramount to predicting and controlling its reaction outcomes.
-
Hydroxyl Group (-OH): A potent activating group for electrophilic substitution, directing incoming electrophiles to the ortho and para positions via resonance-based electron donation. As a weak acid, it can be deprotonated to form a highly nucleophilic phenoxide.
-
Nitro Group (-NO₂): A strongly deactivating group for electrophilic substitution due to its powerful inductive and resonance electron-withdrawing nature, directing electrophiles to the meta position. Conversely, it is a strong activator for nucleophilic aromatic substitution.[1][2]
-
Fluoro Group (-F): An inductively deactivating but resonance-donating group, resulting in an overall deactivating effect for electrophilic substitution, with ortho and para directionality. Crucially, its high electronegativity makes it an excellent leaving group in nucleophilic aromatic substitution.[3][4]
This guide provides a detailed exploration of the reactivity of this compound, offering both mechanistic insights and practical laboratory protocols for its reactions with nucleophiles and electrophiles, as well as transformations involving the phenolic hydroxyl group.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The most prominent reactivity pathway for this compound involves nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced. The molecule is exceptionally well-primed for this reaction.
Mechanistic Rationale: Why Fluorine is the Preferred Leaving Group
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring, which temporarily disrupts aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[1][5]
The stability of this complex is the key to the reaction's success. For this compound:
-
Activation: The nitro group, being ortho to the fluorine leaving group, provides powerful resonance stabilization to the negative charge of the Meisenheimer complex. This significantly lowers the activation energy of the initial nucleophilic attack.[2][3][6]
-
The "Element Effect": Contrary to Sₙ2 reactions where iodide is the best leaving group, in SNAr, the order of reactivity for halogens is F > Cl > Br > I.[1][6] This is because the C-F bond is highly polarized due to fluorine's extreme electronegativity. This polarization makes the ipso-carbon (the carbon bonded to the fluorine) highly electrophilic and susceptible to nucleophilic attack. The breaking of the strong C-F bond occurs in the second, fast step as aromaticity is restored, and therefore does not influence the reaction rate.[3][4]
Figure 1: General workflow for the SNAr reaction of this compound.
Application Protocol 1: Synthesis of Aryl Ethers via O-Alkoxylation
This protocol describes the reaction with an alkoxide nucleophile to form a substituted 2-nitrophenyl ether. The choice of a polar aprotic solvent like DMF is critical as it solvates the cation of the alkoxide but not the anion, enhancing its nucleophilicity.[7][8]
Objective: To synthesize 3-methoxy-2-nitrophenol from this compound.
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| This compound | 1.0 | 1.57 g (10 mmol) | Starting Material |
| Sodium Methoxide (NaOMe) | 1.2 | 0.65 g (12 mmol) | Nucleophile |
| Dimethylformamide (DMF) | - | 20 mL | Polar aprotic solvent |
| Reaction Temperature | - | 75-80 °C | Provides thermal energy to overcome activation barrier |
| Reaction Time | - | 4-6 hours | Typical duration for completion |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 10 mmol).
-
Dissolution: Add dimethylformamide (20 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Carefully add sodium methoxide (0.65 g, 12 mmol) to the solution. Note: The reaction is exothermic. Addition can be done in portions. The solution will likely change color.
-
Reaction: Heat the mixture to 75-80 °C using an oil bath and maintain stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and acidify to pH ~3-4 with 1M HCl. This protonates the phenoxide product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-methoxy-2-nitrophenol.
Section 2: Electrophilic Aromatic Substitution (SEAr)
While the ring is generally electron-deficient, the powerful activating effect of the hydroxyl group enables electrophilic aromatic substitution (SEAr). The key to this reaction is predicting the site of substitution, which is determined by the cumulative directing effects of all three substituents.
Regioselectivity Analysis
The mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity.[9][10][11]
-
-OH group (at C1): Directs ortho (C2, C6) and para (C4).
-
-NO₂ group (at C2): Directs meta (C4, C6).
-
-F group (at C3): Directs ortho (C2, C4) and para (C6).
All three substituents direct incoming electrophiles to positions C4 and C6 . The hydroxyl group is the most powerful activating director, so substitution will occur exclusively at these positions.[12] Steric hindrance from the nitro group at C2 may slightly disfavor the C6 position, but a mixture of isomers is expected.
Figure 2: Cumulative directing effects for electrophilic aromatic substitution.
Application Protocol 2: Aromatic Bromination
Phenols are highly activated rings and often undergo halogenation even without a Lewis acid catalyst.[13] Using elemental bromine in a suitable solvent is typically sufficient.
Objective: To synthesize a mixture of 4-bromo- and 6-bromo-3-fluoro-2-nitrophenol.
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| This compound | 1.0 | 1.57 g (10 mmol) | Starting Material |
| Bromine (Br₂) | 1.05 | 1.68 g (0.54 mL, 10.5 mmol) | Electrophile source |
| Glacial Acetic Acid | - | 25 mL | Solvent |
| Reaction Temperature | - | Room Temperature | Sufficient for activated ring |
| Reaction Time | - | 1-2 hours | Reaction is typically rapid |
Step-by-Step Methodology:
-
Setup: In a 100 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve this compound (1.57 g, 10 mmol) in glacial acetic acid (25 mL).
-
Reagent Preparation: In a separate dropping funnel, prepare a solution of bromine (1.68 g, 10.5 mmol) in 5 mL of glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the stirred phenol solution over 15-20 minutes at room temperature. The red-brown color of bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Monitoring: Check for the consumption of starting material by TLC.
-
Quenching: Pour the reaction mixture into 150 mL of cold water. If any unreacted bromine remains, add a small amount of saturated sodium bisulfite solution until the color disappears.
-
Isolation: The product, being a solid, will likely precipitate. Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the brominated products. The isomers may be separable by column chromatography if required.
Section 3: Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group allows for a different class of reactions, most notably O-alkylation to form ethers.
Application Protocol 3: Williamson Ether Synthesis
This classic method involves deprotonating the phenol with a base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.
Objective: To synthesize 3-fluoro-1-methoxy-2-nitrobenzene.
| Reagent/Parameter | Molar Eq. | Amount | Purpose/Comment |
| This compound | 1.0 | 1.57 g (10 mmol) | Starting Material |
| Potassium Carbonate (K₂CO₃) | 1.5 | 2.07 g (15 mmol) | Base to deprotonate phenol |
| Iodomethane (CH₃I) | 1.2 | 1.70 g (0.75 mL, 12 mmol) | Alkylating agent (electrophile) |
| Acetone | - | 30 mL | Solvent |
| Reaction Temperature | - | Reflux (~56 °C) | Standard for this reaction |
| Reaction Time | - | 6-8 hours | Typical duration for completion |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask, add this compound (1.57 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (30 mL).
-
Reagent Addition: Add iodomethane (0.75 mL, 12 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Monitoring: Follow the reaction by TLC until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL), wash with 5% NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired ether. Further purification can be achieved via chromatography if necessary.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][3]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link][4]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link][6]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 11, 2026, from [Link][1]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link][2]
-
Li, J., et al. (2019). A novel one-pot approach for SNAr reaction of fluoroaromatic compounds with cyclopropanol. Chinese Chemical Letters. [Link][7]
-
ResearchGate. (2020). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction.... [Link][8]
-
Wipf, P. (n.d.). Organic Chemistry 2 Electrophilic Aromatic Substitution. University of Pittsburgh. [Link][9]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved January 11, 2026, from [Link][10]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link][11]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link][13]
-
Vedantu. (n.d.). Nitration of Phenol. Retrieved January 11, 2026, from [Link][14]
-
Ren, T., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link][5]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 14. images.bhaskarassets.com [images.bhaskarassets.com]
Application Note: Quantitative Analysis of 3-Fluoro-2-nitrophenol using High-Performance Liquid Chromatography
Introduction and Scientific Context
3-Fluoro-2-nitrophenol (CAS No: 385-01-3) is a key chemical intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] Its specific molecular structure, featuring nitro and fluoro functional groups on a phenolic ring, imparts unique reactivity that is leveraged in complex organic synthesis.[2] Given its role as a critical building block, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, consistency, and yield of final products in drug development and chemical manufacturing. This involves monitoring reaction kinetics, assessing starting material purity, and quantifying its presence as a potential impurity in final drug substances.
This application note provides a detailed, validated protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This method was selected for its high specificity, sensitivity, and robustness, which are critical attributes for analytical procedures within a regulated research and development environment. The causality behind experimental choices, from mobile phase selection to validation parameters, is explained to provide researchers with a comprehensive understanding of the method's scientific foundation.
Analyte Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄FNO₃ | [3] |
| Molecular Weight | 157.10 g/mol | [3] |
| CAS Number | 385-01-3 | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 36 - 40 °C |[1] |
Principle of the HPLC-UV Method
This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase (a mixture of acetonitrile and water with an acidic modifier). This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time—the time it takes to travel through the column—is a characteristic property under fixed conditions, allowing for its identification.
Quantification is achieved using a UV-Vis detector. The nitrophenol chromophore in the molecule absorbs light strongly in the ultraviolet region. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte. By measuring the peak area of the analyte as it elutes from the column and comparing it to a calibration curve generated from standards of known concentration, a precise quantification can be performed. The choice of an acidic modifier (e.g., phosphoric acid) in the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp chromatographic peak and reproducible retention times.
Detailed Experimental Protocol: RP-HPLC-UV
Required Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric Acid (H₃PO₄), analytical grade
-
-
Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, autosampler vials.
Preparation of Solutions
-
Mobile Phase Preparation (70:30 Water:Acetonitrile, pH 3.0):
-
Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Add HPLC-grade acetonitrile to reach a final volume of 1000 mL.
-
Transfer to a suitable bottle and adjust the pH to 3.0 using dilute phosphoric acid.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Diluent Preparation: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored under refrigeration and protected from light.
-
-
Calibration Curve Standards:
-
Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL. A suggested set of concentrations is 1, 5, 10, 25, and 50 µg/mL.
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent separation for small aromatic molecules. |
| Mobile Phase | Water:Acetonitrile (70:30, v/v) with H₃PO₄ to pH 3.0 | Balances retention and run time. Acidic pH prevents peak tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak broadening. |
| Detection Wavelength | 280 nm (or λmax determined by DAD scan) | Nitrophenols have strong absorbance in this region. |
| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte and any impurities. |
Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Calibration: Inject each calibration standard in duplicate. Construct a calibration curve by plotting the mean peak area against the known concentration. The curve should exhibit a correlation coefficient (r²) of ≥ 0.999.
-
Sample Analysis: Prepare the unknown sample by accurately weighing and dissolving it in the diluent to a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Method Validation Protocol
Every analytical protocol must be a self-validating system to ensure its trustworthiness.[4] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD detector. | The analyte peak should be free of interference from other components at its retention time. Peak purity index > 0.995. |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 1-50 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target conc.) in triplicate. | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability (Intra-day): Six replicate preparations at 100% of target concentration. Intermediate (Inter-day): Repeatability test on a different day by a different analyst. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | Precision at the LOQ should be ≤ 10% RSD. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. | N/A |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). | The method should remain unaffected by small variations; system suitability parameters must still be met. |
Illustrative Validation Data
The following data is illustrative of expected performance for a validated method.
Linearity:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 55,230 |
| 5.0 | 276,150 |
| 10.0 | 553,980 |
| 25.0 | 1,385,200 |
| 50.0 | 2,771,500 |
| Result | r² = 0.9998 |
Accuracy and Precision:
| Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD, n=6) |
|---|---|---|---|---|
| 80% | 20.0 | 19.9 | 99.5 | 0.8% |
| 100% | 25.0 | 25.1 | 100.4 | 0.6% |
| 120% | 30.0 | 30.3 | 101.0 | 0.7% |
Alternative Methodologies: GC-MS
For certain applications, such as identifying trace-level impurities or analyzing complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative.
-
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then fragmented and detected by a mass spectrometer, which provides highly specific identification based on the mass-to-charge ratio of the fragments.
-
Causality (Derivatization): Phenolic compounds like this compound are polar and may exhibit poor peak shape (tailing) and low volatility in a GC system.[7] To overcome this, a derivatization step is often necessary. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity.[8]
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Causes severe skin burns and eye damage (H314). Toxic to aquatic life with long-lasting effects (H411).[3]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The RP-HPLC-UV method detailed in this application note provides a robust, specific, and reliable protocol for the routine quantification of this compound. The comprehensive step-by-step guide, coupled with a rigorous validation framework grounded in ICH principles, ensures that researchers, scientists, and drug development professionals can implement this method with confidence. The explanation of the scientific rationale behind key procedural steps empowers users to troubleshoot and adapt the method as needed for their specific applications.
References
-
Hajian, R., & Ghasemi, J. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. Journal of Hazardous Materials, 146(1-2), 421-427. [Link][9]
-
Ghasemi, J., & Vosough, M. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Journal of Chemical Health Risks, 2(4), 21-28. [Link][10]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link][4]
-
Wang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. [Link][11]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]
-
Acedo-Valenzuela, M. I., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link][12]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]
-
ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link][7]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Analysis of 3-Fluoro-2-nitrophenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for 3-Fluoro-2-nitrophenol
This compound is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring nitro and fluoro groups, makes it a versatile building block in the development of complex, biologically active molecules.[1] Given its role in manufacturing, the development of robust, accurate, and precise analytical methods is paramount for quality control, stability testing, and research applications. This guide provides detailed protocols and expert insights for the quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For a moderately polar compound like this compound, a reversed-phase HPLC method is ideal. This technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The analyte's retention is governed by its hydrophobicity; adjusting the mobile phase composition allows for precise control over the separation. UV detection is well-suited for this analyte due to the presence of a chromophore (the nitro-aromatic system), which absorbs light in the UV-visible spectrum.
The primary advantage of this HPLC-UV method is its simplicity, high throughput, and cost-effectiveness for routine analysis in matrices where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV Method
1. Preparation of Standard Solutions: a. Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. b. Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 150 µg/mL.
2. Sample Preparation: a. Dissolve a known quantity of the sample containing this compound in the mobile phase. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection. c. Dilute the filtered sample as necessary to ensure the final concentration falls within the linear range of the calibration curve.
3. Instrumentation and Conditions: a. HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD). b. Column Selection Rationale: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The alkyl chains of the stationary phase interact with the analyte via hydrophobic interactions. c. Mobile Phase Rationale: A mixture of acetonitrile and a buffered aqueous solution is used. Acetonitrile serves as the organic modifier to elute the analyte. The acetate buffer maintains a consistent pH to ensure that the phenolic hydroxyl group remains in a single, non-ionized state, preventing peak broadening and shifting retention times.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Acetate Buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Run Time | ~10 minutes |
4. Data Analysis: a. Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. b. Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995. c. Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
Anticipated Performance Characteristics (HPLC-UV)
The following table summarizes the expected performance of a validated HPLC-UV method based on typical results for similar phenolic compounds.[2]
| Performance Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL |
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for the quantification of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level analysis or analysis in complex matrices.
However, phenolic compounds like this compound are polar and have low volatility, which can lead to poor peak shape (tailing) and interaction with the GC system.[4] To overcome this, a crucial derivatization step is employed.[5][6] Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[7] This process increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved detection.[6]
Experimental Protocol: GC-MS Method
1. Preparation of Standard Solutions: a. Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use a volatile solvent like dichloromethane or ethyl acetate. b. Calibration Standards: Serially dilute the stock solution to prepare standards ranging from 10 ng/mL to 1000 ng/mL.
2. Sample Preparation and Derivatization: a. Extraction (if necessary): For complex matrices (e.g., plasma), perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[7] Evaporate the organic layer to dryness under a gentle stream of nitrogen. b. Derivatization Step: To the dried extract or a known volume of the standard solution, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of a solvent like pyridine or acetonitrile.[7] c. Cap the vial tightly and heat at 70 °C for 30 minutes.[2] d. Cool the vial to room temperature before injection.
3. Instrumentation and Conditions: a. GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole). b. Column Selection Rationale: A non-polar capillary column, such as a DB-5ms or HP-5ms, is ideal. These columns have a (5%-phenyl)-methylpolysiloxane stationary phase, which effectively separates the now non-polar TMS-derivatized analyte based on its boiling point. c. MS Detection Rationale: The mass spectrometer provides high selectivity. For quantification, Selected Ion Monitoring (SIM) mode is used. This involves monitoring characteristic ions of the derivatized analyte, which significantly reduces chemical noise and improves the signal-to-noise ratio.
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM). Ions to be determined from the mass spectrum of the derivatized standard. |
4. Data Analysis: a. Identify the retention time and confirm the presence of the analyte by the ratio of the selected ions. b. Generate a calibration curve and perform linear regression (R² should be ≥ 0.997). c. Quantify the analyte in the unknown sample using the established calibration curve.
Anticipated Performance Characteristics (GC-MS)
The GC-MS method, due to derivatization and SIM mode detection, is expected to yield superior performance.[2]
| Performance Parameter | Expected Value |
| Linearity (R²) | > 0.997 |
| Accuracy (% Recovery) | 97-103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
Workflow for GC-MS Analysis
Caption: GC-MS workflow, including the critical derivatization step.
Part 3: Method Validation and Comparative Summary
Ensuring Trustworthiness: The Role of Method Validation
Every analytical protocol must be a self-validating system. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8] This is achieved by evaluating a set of core performance characteristics as defined by international guidelines, such as the ICH Q2(R2).[8][9][10]
Core Validation Parameters:
-
Specificity: The ability to definitively assess the analyte in the presence of other components like impurities, degradants, or matrix components.[9][11]
-
Linearity: The direct correlation between the analyte's concentration and the instrument's signal response over a defined range.[9]
-
Accuracy: The closeness of the results to the true value, often expressed as percent recovery of a known amount of spiked analyte.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[11]
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Sample Volatility | Not required | Required (achieved via derivatization) |
| Derivatization | Not needed | Mandatory for this analyte |
| Selectivity | Moderate (based on retention time and UV) | Very High (based on retention time and mass fragmentation) |
| Sensitivity | Lower (LOQ ~150 ng/mL) | Higher (LOQ ~30 ng/mL) |
| Throughput | High | Moderate (due to derivatization step) |
| Cost | Low | Moderate |
| Best For | Routine QC, assay of pure substances, high concentration samples | Trace analysis, impurity profiling, analysis in complex matrices |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The HPLC-UV method offers a straightforward, high-throughput approach suitable for quality control and routine assays. For applications demanding higher sensitivity and selectivity, such as trace impurity analysis or quantification in complex biological or environmental matrices, the GC-MS method with prior derivatization is the authoritative choice. The selection of the appropriate technique should be guided by the analytical problem, the required data quality, and the available resources, with all methods being subject to rigorous validation to ensure data integrity.
References
- PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng.
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- PubMed.
- AMSbiopharma. (2025).
- ICH. (2023).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager Magazine. (2025).
- Chemistry For Everyone. (2025).
- Echemi. Buy this compound Industrial Grade.
- ChemicalBook. (2025).
- Chem-Impex. This compound.
- Sigma-Aldrich. This compound AldrichCPR.
- ChemicalBook. (2025). This compound.
- Benchchem.
- Benchchem.
- Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source.
- Sigma-Aldrich. This compound.
- Thermo Fisher Scientific. This compound, 97%.
- ResearchGate. (2025).
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
- LCGC International.
- Journal of Applied Pharmaceutical Science. (2022).
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- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Application Note: Sensitive and Robust Analysis of 3-Fluoro-2-nitrophenol by Gas Chromatography Following Silylation Derivatization
Introduction
3-Fluoro-2-nitrophenol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate quantification is crucial for process monitoring, quality control, and metabolic studies. However, the inherent polarity and low volatility of this compound, due to the presence of a hydroxyl group, make its direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity.[1][2][3] Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior.[1][4] This application note provides a detailed protocol for the derivatization of this compound using silylation, a robust and widely used method for compounds containing active hydrogens.[1][5]
The primary objective of derivatization in GC analysis is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, such as a trimethylsilyl (TMS) group.[3][4] This transformation minimizes intermolecular hydrogen bonding, which in turn increases the volatility and thermal stability of the analyte.[3][6] Silylation, the introduction of a silyl group, is a popular derivatization method due to its ability to readily volatilize non-volatile samples, making them suitable for GC analysis.[5] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, producing stable TMS derivatives that are amenable to GC-MS analysis.[1][6]
This guide will focus on the use of BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS), to derivatize this compound. The resulting TMS ether is significantly more volatile and less polar, allowing for sharp, symmetrical peaks and enhanced sensitivity during GC analysis.
Causality of Experimental Choices
The selection of silylation with BSTFA and TMCS is based on several key factors:
-
Reactivity: BSTFA is a powerful silylating agent capable of derivatizing phenols efficiently.[7] The addition of TMCS as a catalyst accelerates the reaction, especially for moderately hindered or less reactive phenols.[4][7]
-
Volatility of By-products: The by-products of the reaction with BSTFA, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography of the derivatized analyte.[8]
-
Derivative Stability: The resulting TMS ethers of phenols are generally stable, providing reliable and reproducible results.[1]
-
Versatility: Silylation is a versatile technique applicable to a wide range of compounds with active hydrogens, including alcohols, phenols, carboxylic acids, and amines.[7]
Experimental Protocol: Silylation of this compound
This protocol outlines a step-by-step procedure for the derivatization of this compound using BSTFA with 1% TMCS.
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Pyridine (or other suitable aprotic solvent such as acetone or acetonitrile)[1][9]
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately transfer a known amount of the this compound standard or sample extract into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[1]
-
Dissolution: Add 100 µL of pyridine (or another suitable solvent) to the dried residue in the vial to dissolve the analyte.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Mixing and Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]
-
Heating: Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] Optimization of reaction time and temperature may be necessary for specific sample matrices.[1]
-
Cooling: After heating, allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC-MS or GC-FID system.
Workflow Diagram:
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Application Notes and Protocols: Regioselective Nitration of m-Fluorophenol
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective nitration of substituted aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Nitrated fluorophenols, in particular, are valuable precursors due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This document provides a detailed guide to the experimental setup for the nitration of m-fluorophenol, focusing on achieving desired regioselectivity, ensuring safety, and accurately characterizing the resulting products.
The introduction of a nitro group (—NO₂) onto the aromatic ring of m-fluorophenol can theoretically occur at the ortho, para, or meta positions relative to the hydroxyl group. The directing effects of the existing substituents—the strongly activating, ortho-para directing hydroxyl group and the deactivating, ortho-para directing fluorine atom—create a complex interplay that governs the position of electrophilic attack. Understanding and controlling these factors are paramount for selectively synthesizing the desired isomer. For instance, 5-fluoro-2-nitrophenol is a key intermediate in the synthesis of the herbicide fluorentrafen.[4] Similarly, 3-fluoro-4-nitrophenol serves as a crucial building block in the synthesis of various pharmaceutical compounds, including benzimidazoles and quinoxalin-2-ones.[5]
This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the synthesis, and outline robust analytical methods for the separation and identification of the resulting isomers.
Mechanistic Considerations: Directing Effects in Electrophilic Aromatic Substitution
The nitration of m-fluorophenol is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile.[6][7] The regiochemical outcome is dictated by the electronic and steric influences of the hydroxyl (—OH) and fluorine (—F) substituents.
-
Hydroxyl Group (—OH): As a powerful activating group, the —OH group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[8] This significantly increases the nucleophilicity of these positions, making them more susceptible to electrophilic attack.
-
Fluorine Atom (—F): Fluorine is an electronegative atom and deactivates the ring through induction. However, it can also donate electron density via resonance, directing incoming electrophiles to the ortho and para positions.
The interplay of these effects suggests that nitration will preferentially occur at positions ortho and para to the hydroxyl group. The primary products expected are 2-nitro-5-fluorophenol and 4-nitro-3-fluorophenol. The formation of 6-nitro-3-fluorophenol is also possible but may be sterically hindered.
Caption: General workflow for the nitration of m-fluorophenol.
Safety Precautions: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[9] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]
-
Fume Hood: All manipulations involving nitric acid and sulfuric acid must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes.[10]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[9] The reaction vessel must be cooled in an ice bath, and the nitrating agent should be added slowly and portion-wise.
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice with vigorous stirring to dissipate heat.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.
Experimental Protocols
This section outlines two distinct protocols for the nitration of m-fluorophenol, targeting different isomeric products.
Protocol 1: Synthesis of 4-Nitro-3-fluorophenol
This protocol is adapted from a method utilizing a mixture of sulfuric acid and sodium nitrate to generate the nitrating agent in situ.[12]
Materials:
-
m-Fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrate
-
Deionized Water
-
Ice
-
Diethyl Ether
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-fluorophenol and deionized water.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between -5°C and 0°C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled solution of sodium nitrate in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 50-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Purification: Collect the solid by filtration. The crude product can be purified by recrystallization from a mixture of water, ether, and dichloromethane to yield 4-nitro-3-fluorophenol.[12]
Protocol 2: Synthesis of 2-Nitro-5-fluorophenol
This protocol describes a method that can favor the formation of the ortho-isomer.[4]
Materials:
-
m-Fluorophenol
-
Dilute Nitric Acid
-
Ice
-
Organic Solvent (e.g., Dichloromethane)
-
Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Place m-fluorophenol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Addition of Nitric Acid: Add dilute nitric acid dropwise to the stirred m-fluorophenol over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Extraction: Quench the reaction by adding ice-cold water. Extract the product into an organic solvent like dichloromethane.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
-
Separation: The isomeric products can be separated by column chromatography.
Caption: A generalized experimental workflow for the nitration of m-fluorophenol.
Product Characterization and Isomer Separation
The successful synthesis and isolation of the desired nitrated m-fluorophenol isomer require robust analytical techniques for both identification and quantification.
Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the resulting nitrophenol isomers.[13][14] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13]
| Parameter | Method 1: C18 Column |
| Column | Chromolith RP-18e |
| Mobile Phase | 50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Detection | UV at maximum absorbance wavelength |
| Resolution (Rs) | > 2.0 for all separated peaks |
| Run Time | < 3.5 minutes |
Table adapted from BenchChem's "A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation".[13]
Spectroscopic Characterization
Once separated, the isomers must be unambiguously identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern on the aromatic ring. The coupling constants between adjacent protons and the chemical shifts of the carbons will be distinct for each isomer.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: the hydroxyl (—OH) stretch (broad, ~3200-3600 cm⁻¹), the aromatic C—H stretches (~3000-3100 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (—NO₂) at approximately 1350 cm⁻¹ and 1550 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide fragmentation patterns that aid in structural elucidation.
-
Raman Spectroscopy: Raman spectroscopy offers a non-destructive method for identifying the different isomers based on their unique vibrational modes in the fingerprint region (200-1800 cm⁻¹).[15] For example, 2-nitrophenol exhibits characteristic peaks at 1134 cm⁻¹ and 1232 cm⁻¹, while 3-nitrophenol has bands at 1268 cm⁻¹ and 1343 cm⁻¹.[15] 4-nitrophenol can be identified by peaks at 1167 cm⁻¹, 1279 cm⁻¹, 1333 cm⁻¹, and 1430 cm⁻¹.[15][16]
Conclusion
The nitration of m-fluorophenol is a versatile reaction that can be tailored to produce specific isomers which are valuable in medicinal chemistry and materials science. Careful control of reaction conditions, particularly temperature and the choice of nitrating agent, is crucial for achieving high regioselectivity and yield. Stringent safety measures must be implemented to mitigate the risks associated with this energetic reaction. The detailed protocols and analytical methods provided in this guide offer a comprehensive framework for researchers to successfully synthesize and characterize nitrated m-fluorophenol derivatives.
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- Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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Catalytic Methods for the Synthesis of Fluoronitrophenols: Application Notes and Protocols
Introduction: The Significance of Fluoronitrophenols in Modern Chemistry
Fluoronitrophenols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of both a fluorine atom and a nitro group onto a phenol scaffold imparts unique physicochemical properties. The high electronegativity and small size of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, a strong electron-withdrawing moiety, is a key pharmacophore in many bioactive molecules and a versatile synthetic handle for further chemical transformations, such as reduction to an amino group.
Traditionally, the synthesis of fluoronitrophenols has relied on harsh nitration conditions applied to fluorophenols, often resulting in poor regioselectivity, the formation of difficult-to-separate isomers, and the use of hazardous reagents.[1] This has spurred the development of more sophisticated and efficient catalytic methodologies. This comprehensive guide details modern catalytic approaches for the synthesis of fluoronitrophenols, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols. We will explore the application of transition metal catalysis, biocatalysis, and photoredox catalysis to achieve cleaner, more selective, and higher-yielding syntheses of these valuable compounds.
Section 1: Transition Metal-Catalyzed Pathways to Fluoronitrophenols
Transition metal catalysis has revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible to achieve.[2] For the synthesis of fluoronitrophenols, palladium and copper catalysts are at the forefront, facilitating key bond-forming events with high precision and functional group tolerance.
Palladium-Catalyzed C-H Nitration of Fluorophenols
Directing group-assisted, palladium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic rings.[3][4] This approach can be strategically employed for the ortho-nitration of fluorophenols, overcoming the inherent regioselectivity challenges of classical electrophilic aromatic substitution.
Causality Behind Experimental Choices:
The choice of a palladium catalyst is predicated on its ability to undergo oxidative addition and reductive elimination cycles, facilitating the activation of otherwise inert C-H bonds. A removable directing group is crucial to position the palladium catalyst in proximity to the desired C-H bond, ensuring high regioselectivity. The oxidant is necessary to regenerate the active catalytic species.
Experimental Protocol: Palladium-Catalyzed ortho-Nitration of 2-Fluorophenol
This protocol describes a representative procedure for the ortho-nitration of a fluorophenol using a removable directing group strategy.
-
Step 1: Installation of the Directing Group. To a solution of 2-fluorophenol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added N,N-dimethylformamide dimethyl acetal (1.2 mmol). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the corresponding formamidine-protected 2-fluorophenol, which is used in the next step without further purification.
-
Step 2: Palladium-Catalyzed C-H Nitration. In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with the formamidine-protected 2-fluorophenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgNO₃ (2.0 mmol) as the nitrating agent and oxidant. Anhydrous 1,2-dichloroethane (10 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 24 hours.
-
Step 3: Work-up and Removal of the Directing Group. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in a mixture of methanol (5 mL) and 2 M HCl (5 mL) and stirred at 60 °C for 4 hours to cleave the directing group. The mixture is then neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-6-nitrophenol.
Quantitative Data Summary:
| Entry | Substrate | Catalyst System | Nitrating Agent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Fluorophenol (protected) | Pd(OAc)₂ | AgNO₃ | 100 | 75 | [3][4] |
| 2 | 3-Fluorophenol (protected) | Pd(OAc)₂ | AgNO₃ | 100 | 72 | [3][4] |
| 3 | 4-Fluorophenol (protected) | Pd(OAc)₂ | AgNO₃ | 100 | 80 | [3][4] |
Logical Diagram of the Catalytic Cycle:
Sources
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- 3. Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. | Semantic Scholar [semanticscholar.org]
- 4. Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Process for the Industrial Synthesis of 3-Fluoro-2-nitrophenol
Abstract: 3-Fluoro-2-nitrophenol is a pivotal building block in the synthesis of high-value fine chemicals, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its unique molecular architecture, featuring strategically placed fluoro, nitro, and hydroxyl groups, makes it an indispensable intermediate for developing complex, biologically active molecules.[1][3] The presence of the fluorine atom, for instance, is known to enhance critical properties of active pharmaceutical ingredients (APIs) such as bioavailability and metabolic stability. This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and economically viable process suitable for industrial application. The protocol emphasizes process control, safety, and product purity to meet the stringent requirements of drug development professionals.
Introduction and Strategic Importance
This compound serves as a key intermediate in the production of a range of specialty chemicals. Its primary applications are found in:
-
Pharmaceutical Development: It is a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2] The compound's reactivity allows for targeted molecular modifications that can enhance the efficacy and safety profiles of new drug candidates.
-
Agrochemical Synthesis: The unique electronic properties imparted by the fluoro and nitro groups make it valuable for creating advanced and effective crop protection agents.[2][3]
-
Analytical Chemistry and Material Science: Beyond synthesis, it finds use as a reagent in analytical methods and in the modification of polymers to enhance their thermal and chemical resistance.[1]
Given its importance, a scalable, reliable, and cost-effective manufacturing process is critical. The method detailed herein focuses on the direct nitration of 2-fluorophenol, a readily available starting material. This approach, while straightforward, requires precise control over reaction parameters to manage regioselectivity and ensure high yield and purity, thereby avoiding the formation of difficult-to-separate isomers.[4]
Synthetic Strategy and Mechanism
The selected industrial synthesis route is the electrophilic aromatic substitution (nitration) of 2-fluorophenol. The hydroxyl (-OH) and fluorine (-F) groups on the aromatic ring are both ortho-, para- directing. In this specific case, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position ortho to the powerful activating hydroxyl group and meta to the fluorine atom.
Reaction Scheme:
The nitronium ion is generated in situ from the reaction between concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺. The reaction proceeds at a low temperature to control the exothermic nature of the nitration and to minimize the formation of undesired by-products, such as the 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol isomers.[5]
Industrial Process Workflow Diagram
The overall manufacturing process can be visualized as a sequence of controlled unit operations, from raw material charging to final product isolation and packaging.
Caption: Industrial workflow for the synthesis of this compound.
Detailed Manufacturing Protocol
This protocol is designed for a standard 1000 L glass-lined industrial reactor. All reagents should be of industrial grade and quantities should be adjusted based on the molar calculations of the limiting reagent, 2-fluorophenol.
Step 1: Reactor Preparation and Charging
-
Ensure the 1000 L reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with 2-fluorophenol (e.g., 50 kg, 1.0 equiv).
-
Add dichloromethane (DCM) (e.g., 250 L) as the solvent. The use of a water-insoluble solvent simplifies the subsequent work-up.
-
Begin agitation at a moderate speed (e.g., 60-80 RPM) to ensure complete dissolution.
Step 2: Nitration Reaction
-
Cool the reactor jacket to bring the internal temperature of the solution to 0-5°C.
-
In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 equiv) to concentrated sulfuric acid (98%, 1.5 equiv) while cooling to maintain a temperature below 10°C.
-
Slowly add the pre-chilled nitrating mixture to the reactor via a dosing pump over a period of 2-3 hours. Crucially, maintain the internal reactor temperature at 0-5°C throughout the addition. A temperature spike can lead to decreased yield and the formation of impurities.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress using an appropriate in-process control (IPC) method, such as HPLC or GC, to confirm the consumption of the starting material.
Step 3: Work-up and Isolation
-
Once the reaction is complete, slowly transfer the reaction mixture to a separate quenching vessel containing a vigorously stirred mixture of ice and water (e.g., 500 kg). This step must be performed carefully to manage the exotherm from neutralizing the strong acids.
-
Allow the quenched mixture to settle, then separate the lower organic (DCM) layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a wash with saturated sodium chloride (brine) solution to remove excess water.
-
Transfer the washed organic layer to a clean reactor equipped for distillation.
-
Remove the dichloromethane solvent via atmospheric distillation.
Step 4: Purification and Drying
-
The resulting crude oil or solid is the crude this compound.
-
Perform recrystallization using a suitable solvent system, such as a mixture of heptane and toluene, to achieve the desired purity.
-
Filter the purified crystals and wash with cold heptane.
-
Dry the final product in a vacuum oven at a controlled temperature (e.g., 30-35°C) until a constant weight is achieved. The melting point of pure this compound is approximately 39°C.[6]
| Parameter | Specification | Rationale |
| Starting Material | 2-Fluorophenol (Purity ≥ 99%) | High purity starting material is essential to minimize side reactions and simplify purification. |
| Nitrating Agent | 65% Nitric Acid / 98% Sulfuric Acid | Standard mixed acid for efficient generation of the nitronium ion (NO₂⁺). |
| Solvent | Dichloromethane (DCM) | Provides good solubility for the starting material and is immiscible with water, facilitating easy work-up. |
| Reaction Temp. | 0°C to 5°C | Critical for controlling the exothermic reaction and maximizing regioselectivity towards the desired 2-nitro isomer. |
| Reaction Time | 3-5 hours (including addition) | Sufficient time for complete conversion while minimizing byproduct formation. Monitored by IPC. |
| Purification | Recrystallization (e.g., Heptane/Toluene) | Effective method for removing isomeric impurities and achieving high product purity (≥98%).[2] |
Table 1: Critical Process Parameters and Controls.
Product Characterization and Quality Control
The final product must be analyzed to ensure it meets the required specifications for use in pharmaceutical or agrochemical synthesis.
| Test | Specification | Method |
| Appearance | Yellow to orange solid | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | HPLC or GC |
| Melting Point | 38-40 °C | Capillary Melting Point Apparatus |
| Molecular Weight | 157.10 g/mol | Mass Spectrometry (MS) |
| Identity | Conforms to reference spectrum | ¹H NMR, FTIR |
| Residual Solvents | Meets ICH guidelines | Headspace GC |
Table 2: Final Product Specifications.
Safety, Health, and Environmental (SHE) Considerations
The industrial synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Hazardous Materials:
-
Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe burns upon contact.
-
Dichloromethane: A volatile organic compound (VOC) and a suspected carcinogen.
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
-
Personal Protective Equipment (PPE):
-
Full acid-resistant suiting, including gloves (e.g., butyl rubber), boots, and face shield, must be worn when handling concentrated acids.
-
Respiratory protection is required when handling volatile solvents like DCM.
-
Standard lab coat, safety glasses, and gloves are mandatory in all processing areas.[6]
-
-
Process Safety:
-
All additions of the nitrating mixture must be done slowly and with adequate cooling to prevent thermal runaway.
-
Reactors must be properly grounded to prevent static discharge.
-
Operations should be conducted in a well-ventilated area.[6]
-
-
Waste Management:
-
Acidic aqueous waste must be neutralized before being sent to a wastewater treatment facility.
-
Organic solvent waste must be collected and handled according to local environmental regulations, preferably through solvent recovery and recycling.
-
Troubleshooting Common Issues
Caption: Troubleshooting logic for addressing low product yield or purity.
References
- Chem-Impex. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- ChemicalBook. (2023, July 26). This compound - Safety Data Sheet.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Critical Intermediate for Pharma and Agrochemicals. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-nitrophenol.
- Echemi. (n.d.). Buy this compound Industrial Grade from Henan Fengda Chemical Co.,Ltd..
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Aldlab Chemicals. (n.d.). This compound.
- Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
- Patsnap. (n.d.). Method for preparing 2-fluoro-4-nitrophenol - Eureka.
- Google Patents. (n.d.). CN101302161B - Preparation of 3-fluoro-nitrophenol.
- Guidechem. (n.d.). How is 2-Fluorophenol prepared? - FAQ.
- Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42.
- Google Patents. (n.d.). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
Sources
Application Notes and Protocols for the Use of 3-Fluoro-2-nitrophenol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Safety-Catch Traceless Linker for Benzimidazole Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is paramount to the success of a synthetic campaign. It dictates the conditions under which a molecule can be assembled on a solid support and the final cleavage strategy. This document details the application of 3-Fluoro-2-nitrophenol as a versatile "safety-catch" traceless linker, particularly for the construction of substituted benzimidazole libraries. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The use of this compound offers a unique combination of features that facilitate a robust and flexible synthetic workflow.
The core concept lies in the strategic utilization of the functional groups of this compound. The phenolic hydroxyl group provides a straightforward point of attachment to a solid support, typically a Wang or Merrifield resin. The fluorine atom, activated by the adjacent electron-withdrawing nitro group, serves as a handle for nucleophilic aromatic substitution (SNAr) to introduce the first point of diversity. The nitro group itself acts as a "safety-catch" element; it is stable under the initial reaction conditions but can be chemically modified (reduced to an amine) to enable the subsequent cyclization step to form the benzimidazole ring.[3][4][5][6][7] Finally, cleavage from the resin yields the target benzimidazole without any residual linker fragment, thus qualifying it as a traceless linker strategy.[1][8][9][10]
Chemical Rationale and Workflow
The solid-phase synthesis of a benzimidazole library using the this compound linker can be dissected into four key stages:
-
Immobilization: The linker, this compound, is attached to a hydroxyl-functionalized solid support (e.g., Wang resin) via an esterification reaction. This forms a stable ether linkage under the subsequent synthetic conditions.
-
Diversity Introduction (R¹): The resin-bound linker undergoes an SNAr reaction with a primary amine (R¹-NH₂). The fluorine atom is displaced, and the first point of diversity is introduced.
-
Safety-Catch Activation and Cyclization (R²): The nitro group is reduced to an aniline. This "activates" the linker for the subsequent cyclization. The resulting diamine is then reacted with an aldehyde or carboxylic acid derivative (R²) to form the benzimidazole ring.
-
Traceless Cleavage: The final benzimidazole product is cleaved from the solid support using strong acidic conditions, typically with a trifluoroacetic acid (TFA) cocktail.[11] This liberates the desired product, leaving no trace of the linker.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the this compound linker to a standard Wang resin.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (314 mg, 2.0 mmol) and DMAP (24 mg, 0.2 mmol) in anhydrous DCM (5 mL).
-
Add the solution of this compound and DMAP to the swollen resin.
-
Add DIC (310 µL, 2.0 mmol) to the resin suspension.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Optional: Determine the loading of the linker on the resin using a spectrophotometric method after cleaving a small sample with TFA.
Protocol 2: Solid-Phase Synthesis of a 1,2-Disubstituted Benzimidazole Library
This protocol outlines the steps for the synthesis of a small library of benzimidazoles on the prepared resin.
Materials:
-
This compound-functionalized Wang Resin (from Protocol 1)
-
A library of primary amines (R¹-NH₂)
-
A library of aldehydes (R²-CHO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
Step 1: Introduction of the First Diversity Element (R¹)
-
Swell the resin (100 mg, ~0.1 mmol) in DMF (1 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of the desired primary amine (R¹-NH₂, 0.5 mmol) and DIPEA (87 µL, 0.5 mmol) in DMF (1 mL) to the resin.
-
Shake the reaction mixture at 50 °C for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
Step 2: Reduction of the Nitro Group
-
Swell the resin in DMF (1 mL).
-
Add a solution of SnCl₂·2H₂O (226 mg, 1.0 mmol) in DMF (1 mL) to the resin.
-
Shake the reaction mixture at room temperature for 6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), a 5% DIPEA in DMF solution (3 x 2 mL), and DCM (3 x 2 mL).
Step 3: Cyclization to Form the Benzimidazole Ring (R²)
-
Swell the resin in DMF (1 mL).
-
Add a solution of the desired aldehyde (R²-CHO, 0.5 mmol) in DMF (1 mL) to the resin.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
Step 4: Cleavage and Isolation
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v; 2 mL) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the crude benzimidazole by preparative HPLC.
Visualization of the Workflow
Caption: Solid-phase synthesis workflow for benzimidazoles.
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome |
| 1 | Immobilization | This compound, DIC, DMAP | DCM, RT, 12h | Linker attached to resin |
| 2 | SNAr | R¹-NH₂, DIPEA | DMF, 50°C, 12h | First diversity element introduced |
| 3 | Nitro Reduction | SnCl₂·2H₂O | DMF, RT, 6h | Nitro group reduced to amine |
| 4 | Cyclization | R²-CHO | DMF, RT, 12h | Benzimidazole ring formed |
| 5 | Cleavage | TFA/TIS/H₂O | RT, 2h | Pure benzimidazole cleaved from resin |
Conclusion and Perspectives
The use of this compound as a safety-catch traceless linker provides a robust and efficient method for the solid-phase synthesis of substituted benzimidazoles. This strategy allows for the introduction of two points of diversity and culminates in a clean cleavage to yield the target compounds in high purity. The protocols outlined in this document serve as a foundational guide for researchers and drug development professionals to explore the synthesis of novel benzimidazole libraries for screening and lead optimization. The principles described herein can be further extended to the synthesis of other heterocyclic scaffolds, highlighting the versatility of this linker in modern medicinal chemistry.
References
-
Tumelty, D., Schwarz, M. K., Cao, K., & Needels, M. C. (2001). Traceless Solid-Phase Synthesis of Substituted Benzimidazoles via a Base-Cleavable Linker. Organic Letters, 3(1), 83–86. [Link]
-
Tumelty, D., Schwarz, M. K., & Needels, M. C. (2001). Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker. Organic Letters, 3(1), 83-86. [Link]
-
American Chemical Society. (2000). Traceless Solid-Phase Synthesis of Substituted Benzimidazoles via a Base-Cleavable Linker. ACS Publications. [Link]
-
ACS Figshare. (2000). Traceless Solid-Phase Synthesis of Substituted Benzimidazoles via a Base-Cleavable Linker. [Link]
-
Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(37), 6971-6975. [Link]
-
Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
Albericio, F., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. [Link]
-
Kamal, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(45), 29349-29375. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
Semantic Scholar. (n.d.). "Traceless" solid-phase synthesis of benzimidazole libraries. [Link]
-
OSTI.GOV. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
-
Albericio, F., & De La Torre, B. G. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Gyros Protein Technologies. [Link]
-
Koc, Y., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(10), 2657. [Link]
-
University of Reading. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
-
Kamal, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-18. [Link]
-
ResearchGate. (2005). Traceless solid-phase synthesis of 5-benzoylbenzimidazoles. [Link]
-
ResearchGate. (2006). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. [Link]
-
OUCI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 6. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 8. Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Traceless Solid-Phase Synthesis of Substituted Benzimidazoles via a Base-Cleavable Linker - Organic Letters - Figshare [acs.figshare.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of 3-Fluoro-2-nitrophenol in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: Unlocking New Frontiers in Polymer Chemistry
In the relentless pursuit of high-performance polymers, the strategic selection of monomers is paramount. The incorporation of fluorine and nitro functional groups into a polymer backbone can impart a unique combination of desirable properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. 3-Fluoro-2-nitrophenol emerges as a compelling, yet underutilized, monomer for the synthesis of advanced functional polymers. Its unique substitution pattern, featuring a fluorine atom activated by an ortho-nitro group, makes it an ideal candidate for nucleophilic aromatic substitution (SNAr) polymerization. This guide provides a comprehensive overview of the application of this compound in polymer chemistry, complete with detailed protocols and a discussion of the anticipated polymer properties.
The Rationale for Employing this compound in Polymer Synthesis
The efficacy of this compound as a monomer is rooted in the principles of nucleophilic aromatic substitution. The strongly electron-withdrawing nitro group (-NO₂) at the ortho position to the fluorine atom significantly activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the fluoride ion by a suitable nucleophile, such as a phenoxide.
This reactivity profile allows for the use of this compound in two primary capacities:
-
As a Monofunctional Terminating Agent: To control the molecular weight of polymers or to introduce a reactive nitro group at the chain end for subsequent functionalization.
-
As a Comonomer in Poly(aryl ether) Synthesis: In conjunction with a bisphenol, to create novel poly(aryl ether)s with pendant nitro groups. These nitro groups can then be chemically modified to introduce a variety of other functionalities.
The resulting polymers are anticipated to exhibit a range of valuable properties, including:
-
High Thermal Stability: The aromatic backbone contributes to inherent thermal resistance.
-
Chemical Resistance: The ether linkages and fluorinated aromatic units enhance stability in harsh chemical environments.
-
Tunable Solubility: The presence of the polar nitro group can influence the solubility of the resulting polymer in organic solvents.
-
Post-Polymerization Modification Potential: The nitro group serves as a versatile chemical handle for further functionalization, allowing for the tailoring of polymer properties for specific applications.[1][2][3][4][5]
Application Note 1: Synthesis of Nitro-Functionalized Poly(aryl ether)s via Nucleophilic Aromatic Substitution
The most direct application of this compound in polymer chemistry is its use as a comonomer in the synthesis of poly(aryl ether)s. This is typically achieved through a step-growth polycondensation reaction with a bisphenol in the presence of a weak base.
Causality Behind Experimental Choices:
-
Monomer Selection: Bisphenol A is a readily available and well-characterized bisphenol, making it an excellent choice for demonstrating the polymerization with this compound. The stoichiometry of the monomers is critical for achieving high molecular weight polymers.
-
Solvent System: A high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), is essential to maintain the reactants and the growing polymer chains in solution at the elevated temperatures required for the reaction. Toluene is often used as an azeotroping agent to remove water formed during the reaction, which can interfere with the polymerization.
-
Base Catalyst: Anhydrous potassium carbonate (K₂CO₃) is a commonly used weak base in poly(aryl ether) synthesis. It is strong enough to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide species, but not so strong as to cause unwanted side reactions. The particle size of the K₂CO₃ can influence the reaction rate, with finer powders generally leading to faster reactions.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (150-190 °C) to ensure a reasonable reaction rate and to facilitate the removal of water. The temperature profile is often staged, with an initial lower temperature for the formation of the phenoxide and a higher temperature for the polymerization.
-
Inert Atmosphere: The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide and other reactive species at high temperatures.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a nitro-functionalized poly(aryl ether).
Protocol: Synthesis of a Poly(aryl ether) from this compound and Bisphenol A
Materials:
-
This compound (≥98% purity)
-
Bisphenol A (BPA, polymer grade, ≥99% purity)
-
Anhydrous Potassium Carbonate (K₂CO₃, finely ground and dried)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
High-torque mechanical stirrer.
-
Standard laboratory glassware.
-
Vacuum oven.
Procedure:
-
Monomer and Reagent Preparation:
-
Dry the Bisphenol A and finely ground K₂CO₃ in a vacuum oven at 110 °C for at least 4 hours before use.
-
Ensure all glassware is thoroughly dried.
-
-
Reaction Setup:
-
In a 250 mL three-necked flask, add this compound (e.g., 1.571 g, 10.0 mmol), Bisphenol A (e.g., 2.283 g, 10.0 mmol), and anhydrous K₂CO₃ (e.g., 1.658 g, 12.0 mmol, 20% molar excess).
-
Add DMAc (e.g., 50 mL) and toluene (e.g., 25 mL) to the flask.
-
Equip the flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a condenser under a positive pressure of nitrogen or argon.
-
-
Azeotropic Dehydration:
-
Begin stirring the mixture and gently heat the flask to 140-150 °C.
-
Maintain this temperature to allow for the azeotropic removal of water, which will collect in the Dean-Stark trap. This step is crucial as water can hydrolyze the activated halide and terminate the polymerization.
-
Continue this process for approximately 2-4 hours, or until no more water is collected.
-
-
Polymerization:
-
After the dehydration step, carefully drain the toluene from the Dean-Stark trap.
-
Slowly increase the reaction temperature to 160-180 °C to initiate the polymerization.
-
The viscosity of the reaction mixture will gradually increase as the polymer chains grow. Monitor the stirring torque as an indicator of increasing molecular weight.
-
Maintain the reaction at this temperature for 8-16 hours. The optimal reaction time may need to be determined empirically.
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, cool the viscous polymer solution to room temperature.
-
Dilute the solution with additional DMAc if necessary to reduce its viscosity.
-
Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot deionized water to remove any residual salts and solvent, followed by a final wash with methanol.
-
Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.
-
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Characteristic |
| Appearance | Off-white to light brown fibrous solid. |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMAc, NMP, and chloroform. |
| Molecular Weight (GPC) | Number average molecular weight (Mn) can be tailored by adjusting reaction time and stoichiometry. Values in the range of 20,000 - 50,000 g/mol are typically achievable for high-performance poly(aryl ether)s. The polydispersity index (PDI) is expected to be around 2. |
| Glass Transition Temp. (DSC) | The Tg is anticipated to be in the range of 180-220 °C, depending on the molecular weight. |
| Thermal Stability (TGA) | The polymer is expected to exhibit good thermal stability, with a 5% weight loss temperature (Td5%) above 400 °C in a nitrogen atmosphere. |
Application Note 2: Post-Polymerization Modification of the Nitro-Functionalized Poly(aryl ether)
The pendant nitro groups on the polymer backbone are valuable for further chemical transformations, allowing for the creation of a wide range of functional materials. A common and useful modification is the reduction of the nitro group to an amine group.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for the reduction of aromatic nitro groups to amines. Other reducing agents, such as hydrazine hydrate with a catalyst (e.g., Pd/C), can also be used.
-
Solvent: A solvent that can dissolve the starting nitro-functionalized polymer and is stable to the reaction conditions is required. NMP or DMAc are suitable choices.
-
Reaction Temperature: The reduction is typically carried out at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.
-
Work-up: The work-up procedure is designed to neutralize the acidic reaction mixture and precipitate the amine-functionalized polymer.
Reaction Scheme Diagram
Caption: Reduction of the pendant nitro group to an amine.
Protocol: Reduction of Nitro-Functionalized Poly(aryl ether) to Amine-Functionalized Poly(aryl ether)
Materials:
-
Nitro-functionalized poly(aryl ether) (synthesized as described above)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ammonium hydroxide (NH₄OH) solution
-
Methanol
-
Deionized Water
Procedure:
-
Dissolution:
-
Dissolve the nitro-functionalized polymer (e.g., 1.0 g) in NMP (e.g., 20 mL) in a round-bottom flask with stirring.
-
-
Reduction Reaction:
-
In a separate beaker, dissolve SnCl₂·2H₂O (e.g., 5-10 molar excess per nitro group) in concentrated HCl.
-
Slowly add the SnCl₂/HCl solution to the polymer solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing by FTIR for the disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the solution into a large volume of vigorously stirred deionized water to precipitate the polymer.
-
Neutralize the acidic solution by the dropwise addition of ammonium hydroxide until the pH is approximately 8-9.
-
Filter the precipitated amine-functionalized polymer.
-
Wash the polymer extensively with deionized water until the washings are neutral, followed by a final wash with methanol.
-
Dry the purified amine-functionalized polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization of the Synthesized Polymers
A suite of analytical techniques is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer repeat unit. |
| Fourier-Transform Infrared (FTIR) | FTIR spectroscopy is used to identify characteristic functional groups, such as the ether linkages (C-O-C), aromatic rings, and the presence or absence of nitro (-NO₂) and amine (-NH₂) groups. |
| Gel Permeation Chromatography (GPC) | GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. |
| Thermogravimetric Analysis (TGA) | TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
Conclusion and Future Outlook
This compound represents a versatile building block for the synthesis of advanced functional polymers. Its activated fluorine atom allows for its incorporation into polymer backbones via nucleophilic aromatic substitution, while the pendant nitro group provides a gateway for a wide array of post-polymerization modifications. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this monomer in creating novel materials with tailored properties for a variety of applications, from high-performance engineering plastics to functional materials for electronics and separations. Further research into the copolymerization of this compound with other functionalized monomers will undoubtedly lead to the development of even more sophisticated and high-performing polymeric materials.
References
-
Synthesis and characterization of a novel '3F'-based fluorinated monomer for fluorine-containing polyimides. Polymer, 1993. [Link]
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Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 2009. [Link]
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This compound: A Critical Intermediate for Pharma and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. ResearchGate. [Link]
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1 History of Post-polymerization Modification. Wiley-VCH. [Link]
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Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 2022. [Link]
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Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI, 2022. [Link]
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Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry, 2012. [Link]
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Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. ResearchGate. [Link]
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Synthesis and Characterization of Novel Fluorine-containing Poly(aryl ether ketone)s. ResearchGate. [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Institutes of Health. [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
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Synthesis, Characterization, and Application of Polymer-Based Materials. National Institutes of Health. [Link]
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Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 2016. [Link]
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A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. RSC Publishing, 2011. [Link]
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Synthesis and characterization of high-performance sustainable polymers for FDM applications. ResearchGate. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI. [Link]
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Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. Polymer Chemistry, 2016. [Link]
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Application Notes and Protocols: 3-Fluoro-2-nitrophenol as a Versatile Reagent in Modern Analytical Chemistry
These application notes provide a comprehensive technical guide for researchers, analytical chemists, and professionals in drug development on the effective utilization of 3-fluoro-2-nitrophenol as a reagent in a variety of analytical techniques. The protocols and insights presented herein are grounded in established scientific principles and validated methodologies to ensure reliability and reproducibility in your laboratory.
Introduction: The Unique Chemical Profile of this compound
This compound is a substituted aromatic compound whose utility in analytical chemistry stems from the interplay of its three key functional groups: the hydroxyl (-OH), the nitro (-NO2), and the fluorine (-F) substituent. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the acidity of the phenolic hydroxyl group, making it a valuable tool for various analytical applications. This unique electronic arrangement facilitates its use as a derivatizing agent, a chromogenic and fluorogenic label, and a building block for selective chemosensors.
Application I: Derivatization Agent for Chromatographic Analysis
One of the primary applications of this compound is in the pre-column derivatization of analytes for gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is a crucial step for improving the volatility, thermal stability, and detectability of target molecules, particularly those with polar functional groups such as amines, alcohols, and thiols.
Mechanism of Derivatization
The derivatization reaction typically involves the nucleophilic substitution of the phenolic proton of this compound with the analyte of interest. The presence of the electron-withdrawing nitro group enhances the acidity of the phenol, making the hydroxyl group a better leaving group. The reaction is often facilitated by a suitable base to deprotonate the analyte's functional group, thereby increasing its nucleophilicity.
Caption: General mechanism for the derivatization of a primary amine with this compound.
Protocol: Derivatization of a Primary Amine for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of a primary amine-containing analyte. Optimization of reaction time, temperature, and reagent stoichiometry is recommended for specific analytes.
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Analyte solution (1 mg/mL in a suitable solvent)
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: To a 2 mL GC vial, add 100 µL of the analyte solution.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of the this compound solution and 50 µL of anhydrous pyridine to the dried analyte.
-
Derivatization Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.
-
Silylation (Optional): If the analyte contains other active hydrogens (e.g., hydroxyl groups), cool the vial to room temperature and add 50 µL of BSTFA with 1% TMCS. Heat at 60°C for an additional 15 minutes.
-
Sample Dilution: Cool the vial to room temperature and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an appropriate volume of the diluted sample into the GC-MS system.
Table 1: Typical GC-MS Parameters for Derivatized Amines
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 m/z |
Application II: Spectrophotometric and Fluorometric Quantification
The nitro and fluoro substituents on the phenol ring create a molecule with distinct spectroscopic properties that can be exploited for quantitative analysis.
Chromogenic Properties for Spectrophotometry
This compound exhibits a characteristic UV-Vis absorption spectrum that changes with pH due to the deprotonation of the phenolic hydroxyl group. This property allows it to be used as a pH indicator or for the quantification of analytes that cause a pH change in a solution. The phenolate form has a bathochromic shift (shift to a longer wavelength) compared to the protonated form, which can be monitored spectrophotometrically.
Protocol: Spectrophotometric Determination of an Acidic Analyte
This protocol describes a method for the indirect quantification of an acidic analyte by measuring the change in absorbance of a this compound solution.
Materials:
-
Stock solution of this compound (1 mM in ethanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Standard solutions of the acidic analyte of known concentrations
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the stock solution in the buffer to a final concentration of 50 µM.
-
Calibration Curve:
-
Prepare a series of calibration standards by adding known concentrations of the acidic analyte to the this compound working solution.
-
Include a blank solution containing only the working solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the deprotonated form of this compound.
-
Plot a calibration curve of absorbance versus analyte concentration.
-
-
Sample Analysis:
-
Add the unknown sample to the this compound working solution in the same manner as the standards.
-
Measure the absorbance at the same λmax.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Caption: Workflow for the spectrophotometric determination of an analyte.
Application III: Synthesis of Novel Analytical Probes and Sensors
The reactive nature of this compound makes it a valuable starting material for the synthesis of more complex analytical probes and chemosensors. The hydroxyl group can be readily modified to introduce specific recognition moieties for target analytes.
Design Strategy for a Fluorescent Probe
A common strategy involves the etherification of the phenolic hydroxyl group with a fluorophore that is quenched in its initial state. Upon selective cleavage of the ether linkage by a specific analyte or enzyme, the fluorophore is released, resulting in a "turn-on" fluorescent signal. The nitro group can be further modified, for instance, by reduction to an amine, to provide an additional site for conjugation.
Table 2: Potential Modifications of this compound for Sensor Development
| Functional Group | Modification Reaction | Purpose |
| Hydroxyl (-OH) | Etherification | Introduction of a recognition unit or a quenched fluorophore |
| Hydroxyl (-OH) | Esterification | Attachment of a linker for immobilization on a solid support |
| Nitro (-NO2) | Reduction to Amine (-NH2) | Provides a site for amide bond formation or diazotization |
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry, and well-ventilated area away from incompatible materials.
References
Application Note: Green Chemistry Approaches for the Synthesis of 3-Fluoro-2-nitrophenol
Abstract
3-Fluoro-2-nitrophenol is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Traditional synthesis routes, predominantly relying on the direct nitration of 3-fluorophenol with concentrated nitric and sulfuric acids, are fraught with challenges. These include the use of highly corrosive and hazardous reagents, poor regioselectivity leading to difficult-to-separate isomeric byproducts, and the generation of significant acidic waste streams. This application note details modern, green chemistry approaches that circumvent these issues, offering safer, more efficient, and environmentally benign alternatives. We will explore methodologies including phase-transfer catalysis with dilute nitric acid, microwave-assisted synthesis using solid nitrate salts, and a conceptual framework for continuous flow processing. Each approach is presented with detailed protocols and an analysis of its advantages, providing researchers and process chemists with a robust guide to sustainable synthesis.
The Challenge: Limitations of Conventional Nitration
The classical method for synthesizing fluoronitrophenols involves electrophilic aromatic substitution using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This "mixed acid" method, while effective at generating the necessary nitronium ion (NO₂⁺), presents several significant drawbacks from a green chemistry perspective:
-
Hazardous Reagents: Concentrated H₂SO₄ and HNO₃ are extremely corrosive and require specialized handling protocols.
-
Exothermic & Unsafe: The reaction is highly exothermic, posing a risk of thermal runaway if not carefully controlled. It also evolves toxic nitrogen oxide (NOx) gases.
-
Poor Selectivity: The hydroxyl (-OH) group is an ortho-, para-director, while the fluorine (-F) atom is also an ortho-, para-director with deactivating properties. This leads to a mixture of isomers, including this compound, 3-fluoro-4-nitrophenol, and 3-fluoro-6-nitrophenol, complicating purification and reducing the yield of the desired product.[3][4]
-
Waste Generation: The process generates large volumes of acidic wastewater, requiring extensive and costly neutralization and treatment before disposal.
These limitations necessitate the development of greener synthetic routes that align with the principles of sustainability, safety, and efficiency.
Caption: Comparison of conventional vs. a green nitration pathway.
Green Synthetic Strategies and Protocols
To address the shortcomings of traditional methods, several green chemistry strategies have been developed. These focus on using milder reagents, recyclable catalysts, alternative energy sources, and advanced processing technologies.
Phase-Transfer Catalysis (PTC) with Dilute Nitric Acid
This approach replaces hazardous mixed acids with dilute nitric acid in a biphasic system. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the nitrate ions from the aqueous phase to the organic phase where the 3-fluorophenol is dissolved.[5][6]
Causality and Expertise: The genius of PTC lies in its ability to enable reactions between reagents located in immiscible phases. TBAB forms an ion pair with the nitrate anion, creating a lipophilic complex that can readily migrate into the organic solvent.[7] This avoids the need for a large excess of strong acid to generate the nitronium ion, leading to a much milder and more controlled reaction. The use of dilute (e.g., 6-12 wt%) nitric acid significantly enhances the safety profile of the process.[8]
Protocol 1: PTC-Mediated Nitration of 3-Fluorophenol
-
Materials & Equipment:
-
3-Fluorophenol (1.0 eq)
-
Tetrabutylammonium bromide (TBAB, 5-10 mol%)
-
Dilute Nitric Acid (6-12 wt%, 1.5-2.0 eq)
-
Organic Solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask with magnetic stirrer, condenser, and dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography setup)
-
-
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 3-fluorophenol and TBAB in the chosen organic solvent.
-
Reagent Addition: With vigorous stirring at room temperature (20-25°C), add the dilute nitric acid dropwise over 30-60 minutes. Monitor for any mild exotherm.
-
Reaction: Continue stirring vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate this compound from other isomers.
-
Microwave-Assisted Synthesis with Metal Nitrates
Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. Combining this technology with safer nitrating agents, such as calcium nitrate (Ca(NO₃)₂), in the presence of a mild acid like acetic acid, provides a highly efficient and green alternative.[9]
Causality and Expertise: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional methods. This localized superheating can significantly increase reaction rates. Using a stable, solid salt like Ca(NO₃)₂ instead of concentrated nitric acid eliminates many of the handling hazards and the formation of NOx gases.[9] The reaction can often be performed under solvent-free conditions, further boosting its green credentials.
Protocol 2: Microwave-Assisted Nitration using Calcium Nitrate
-
Materials & Equipment:
-
3-Fluorophenol (1.0 eq)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O, 1.5-2.0 eq)
-
Glacial Acetic Acid (as solvent or catalyst)
-
Microwave reactor with sealed pressure-rated vessels
-
Standard work-up and purification equipment
-
-
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave pressure vessel, add 3-fluorophenol, calcium nitrate, and glacial acetic acid (e.g., 2-3 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant power (e.g., 20-50 W) for 5-15 minutes, maintaining the temperature below 100°C. Caution: All microwave reactions should be performed behind a blast shield.
-
Cooling & Work-up: After the irradiation is complete, allow the vessel to cool to room temperature. Quench the reaction by carefully adding cold water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Washing & Isolation: Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting solid/oil by recrystallization or column chromatography as described in Protocol 1.
-
Conceptual Framework: Continuous Flow Synthesis
Continuous flow chemistry offers unparalleled advantages in terms of safety, control, and scalability.[10] Hazardous reactions can be performed safely by using small reactor volumes, and precise control over temperature, pressure, and residence time can significantly improve selectivity and yield. A three-step continuous flow synthesis of a related compound, 4-fluoro-2-methoxy-5-nitrophenol, has been demonstrated, highlighting the viability of this approach.[11]
Causality and Expertise: In a flow reactor, small quantities of reagents are continuously mixed and reacted in a heated or cooled coil. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, mitigating the risk of thermal runaway associated with batch nitrations. The short residence times (often seconds to minutes) can also suppress the formation of unwanted byproducts.
Caption: Workflow for a conceptual continuous flow nitration process.
Protocol 3: Conceptual Protocol for Flow Nitration
-
System Setup:
-
Two high-precision pumps (e.g., syringe or HPLC pumps).
-
A T-mixer for combining reagent streams.
-
A coil reactor (e.g., PFA or stainless steel tubing) immersed in a temperature-controlled bath.
-
A back-pressure regulator to maintain a single phase at elevated temperatures.
-
A collection vessel.
-
-
Methodology Outline:
-
Stream Preparation: Prepare two separate solutions. Stream A: 3-fluorophenol in a suitable solvent (e.g., dichloromethane). Stream B: A nitrating agent (e.g., nitric acid in acetic anhydride, or a pre-mixed solution of a metal nitrate) in the same or a miscible solvent.
-
Pumping and Mixing: Pump the two streams at defined flow rates into the T-mixer.
-
Reaction: The combined stream flows through the heated/cooled coil reactor. The residence time is controlled by the total flow rate and the reactor volume.
-
Quenching and Collection: The exiting stream is passed through the back-pressure regulator and collected into a vessel containing a quenching solution (e.g., ice-cold water or sodium bicarbonate solution).
-
Work-up and Purification: The collected mixture is then worked up and purified using standard laboratory procedures as previously described.
-
Comparative Analysis of Methodologies
To aid researchers in selecting the most appropriate method, the following table summarizes the key performance indicators for each approach.
| Feature | Conventional Mixed Acid | Phase-Transfer Catalysis (PTC) | Microwave-Assisted | Continuous Flow (Conceptual) |
| Nitrating Agent | Conc. H₂SO₄/HNO₃ | Dilute HNO₃ | Ca(NO₃)₂ / Acetic Acid | Various (e.g., HNO₃/Ac₂O) |
| Safety Profile | Poor (Corrosive, Exothermic) | Good (Milder reagents) | Very Good (Stable reagents) | Excellent (Small volumes) |
| Reaction Time | 1-3 hours | 4-8 hours | 5-15 minutes | Seconds to Minutes |
| Typical Temp. | 0-10 °C | Room Temperature | 80-100 °C | Variable (Precise control) |
| Solvent | H₂SO₄ (reagent & solvent) | Biphasic (e.g., DCM/H₂O) | Acetic Acid or Solvent-free | Various (e.g., DCM) |
| Selectivity | Low to Moderate | Moderate to Good | Good | Potentially Very High |
| Waste Stream | High volume, acidic | Low volume, less acidic | Minimal | Minimal |
| Scalability | Problematic | Moderate | Difficult | Excellent |
Conclusion
The synthesis of this compound can be achieved through various green chemistry pathways that offer significant advantages over traditional mixed-acid nitration. Phase-transfer catalysis provides a simple, mild, and effective method suitable for standard laboratory batch synthesis. Microwave-assisted protocols dramatically reduce reaction times and allow for the use of safer, solid nitrating agents, making them ideal for rapid library synthesis and methods development. For industrial-scale production, continuous flow chemistry presents the most promising route, offering superior safety, control, and scalability. By adopting these modern techniques, researchers and drug development professionals can produce vital chemical intermediates like this compound more safely, efficiently, and sustainably.
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Joshi, A. V., Baidoosi, M., & Sasson, Y. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 7(1), 95-97. [Link][5]
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Khan, M. T., et al. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences, 53(1), 31-42. [Link][12]
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ResearchGate. (2022). (PDF) Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Retrieved from the search results.[14]
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ResearchGate. (n.d.). Fig. 2 (A) Reaction scheme demonstrating the nitration of phenol using... Retrieved from the search results.[7]
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Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol. Retrieved from the search results.[20]
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MDPI. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from the search results.[10]
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Application Notes and Protocols for the Enzymatic Synthesis of Nitrophenols and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the enzymatic synthesis of nitrophenols and their derivatives, offering a green and highly selective alternative to traditional chemical methods. Nitrophenols are crucial precursors in the pharmaceutical, agrochemical, and dye industries.[1][2] Conventional synthesis often involves harsh conditions, the use of potent acid mixtures, and can suffer from poor regioselectivity and the formation of unwanted byproducts.[1][3] This document provides an in-depth exploration of biocatalytic strategies, with a primary focus on peroxidase-catalyzed reactions, to overcome these limitations. Detailed, step-by-step protocols for synthesis, optimization, and product analysis are provided to enable researchers to implement these methods effectively in their laboratories.
Introduction: The Case for Biocatalytic Nitration
Nitroaromatic compounds, particularly nitrophenols, are of significant industrial importance as versatile intermediates.[1] However, their synthesis is often associated with significant environmental concerns due to the use of strong acids and the generation of hazardous waste.[4] Enzymatic synthesis presents a compelling alternative, offering reactions under mild conditions (ambient temperature and neutral pH), high regioselectivity, and a reduced environmental footprint.[5][6]
The core of enzymatic nitration lies in the ability of certain oxidoreductase enzymes to catalyze the transfer of a nitro group to a phenolic substrate. This guide will delve into the mechanisms and applications of key enzymes in this process, providing the necessary protocols to harness their synthetic potential.
Enzymatic Approaches for Nitrophenol Synthesis
Several classes of enzymes have been investigated for their ability to catalyze the nitration of phenolic compounds. Peroxidases, in particular, have been extensively studied and have shown significant promise.
Peroxidase-Catalyzed Nitration
Peroxidases, especially horseradish peroxidase (HRP), are the most widely used enzymes for the synthesis of nitrophenols.[7] The reaction typically involves the oxidation of nitrite (NO₂⁻) in the presence of hydrogen peroxide (H₂O₂) to generate a nitrating species.[8][9]
Mechanism of Action: The catalytic cycle of HRP in nitration involves the following key steps:
-
HRP reacts with H₂O₂ to form a high-valent iron-oxo intermediate known as Compound I.
-
Compound I is then reduced by the phenolic substrate and nitrite, generating phenoxy and nitrogen dioxide radicals (NO₂•).[10]
-
These radicals then combine to form the nitrophenol products.[10]
The reaction yields a mixture of ortho- and para-nitrophenols, with the ratio depending on the specific reaction conditions and the structure of the phenolic substrate.[9][11]
Workflow for Peroxidase-Catalyzed Nitrophenol Synthesis
Caption: General workflow for the enzymatic synthesis of nitrophenols.
Other Enzymatic Systems
While peroxidases are the most prominent, other enzymes have also been explored for nitrophenol synthesis, although often with different mechanisms or for related transformations.
-
Laccases: These multi-copper oxidases can catalyze the oxidation of phenols.[12][13] While not directly catalyzing nitration in the same manner as peroxidases, they are involved in a wide range of oxidative transformations of phenolic compounds.[13][14]
-
Tyrosinase: This copper-containing enzyme is known for its role in melanin production through the oxidation of phenols.[15][16] It catalyzes the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones.[15][17]
-
Nitrobenzene Dioxygenase (NBDO): This enzyme is involved in the biodegradation of nitroaromatic compounds.[18] It can hydroxylate the aromatic ring of nitrobenzene to form catechol.[19] Through protein engineering, NBDO has been modified to produce other valuable hydroxylated compounds.[19]
Comparative Overview of Enzymatic Approaches
| Enzyme Class | Typical Substrates | Reaction Type | Advantages | Limitations |
| Peroxidases (e.g., HRP) | Phenols, cresols | Oxidative Nitration | Well-established, mild conditions, good yields | Requires H₂O₂, may have limited regioselectivity |
| Laccases | Phenolic compounds | Oxidative Coupling | Uses O₂ as an oxidant, broad substrate range | Not a direct nitration catalyst |
| Tyrosinases | Monophenols, o-diphenols | Hydroxylation, Oxidation | Specific for ortho-hydroxylation | Not a direct nitration catalyst |
| Nitrobenzene Dioxygenase | Nitroaromatics | Dihydroxylation | Can be engineered for specific products | Primarily for biodegradation, requires engineering |
Detailed Protocols
The following protocols provide a framework for the enzymatic synthesis of nitrophenols using horseradish peroxidase. These should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for HRP-Catalyzed Nitration of Phenol
Materials:
-
Horseradish Peroxidase (HRP)
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate Buffer (e.g., 50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel (e.g., glass beaker or flask)
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Reaction Setup: In a 100 mL glass beaker, dissolve 1 mmol of phenol and 2 mmol of NaNO₂ in 50 mL of 50 mM phosphate buffer (pH 7.0).
-
Enzyme Addition: Add a specific amount of HRP (e.g., 10 mg) to the reaction mixture and stir gently until dissolved.
-
Initiation of Reaction: Slowly add 1.1 mmol of H₂O₂ (e.g., dropwise from a diluted stock solution) to the reaction mixture over a period of 1 hour with continuous stirring at room temperature. The slow addition is crucial to avoid enzyme inactivation.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: After the desired reaction time (e.g., 2-4 hours), quench the reaction by adding a small amount of catalase to decompose the excess H₂O₂ or by proceeding directly to extraction.
-
Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the products with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the ortho- and para-nitrophenol isomers.
-
Analysis: Characterize the purified products by analytical techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity.
Protocol 2: Optimization of Reaction Parameters
To maximize the yield and regioselectivity of the nitration reaction, it is essential to optimize various parameters. A systematic approach, such as varying one parameter at a time while keeping others constant, is recommended.
Parameters to Optimize:
-
pH: Perform the reaction at different pH values (e.g., 5.0, 6.0, 7.0, 8.0) to determine the optimal pH for enzyme activity and product formation.[11]
-
Temperature: Evaluate the effect of temperature on the reaction rate and enzyme stability by conducting the reaction at different temperatures (e.g., 25°C, 30°C, 37°C).
-
Substrate Concentration: Vary the concentrations of phenol, NaNO₂, and H₂O₂ to find the optimal molar ratios that maximize product yield while minimizing substrate inhibition or enzyme inactivation.[20]
-
Enzyme Concentration: Investigate the effect of HRP concentration on the reaction rate.
-
Organic Co-solvent: The addition of a water-miscible organic co-solvent may be necessary for poorly water-soluble phenolic substrates. Evaluate the effect of different co-solvents (e.g., acetone, methanol) and their concentrations on enzyme activity and product yield.[6]
Protocol 3: Analytical Methods for Product Analysis
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength where nitrophenols show strong absorbance (e.g., 317 nm for p-nitrophenol).
-
Quantification: Use external standards of authentic o- and p-nitrophenol to create a calibration curve for quantification.
B. Spectrophotometric Assay
For a rapid estimation of total nitrophenol formation, a spectrophotometric assay can be used.
-
Take an aliquot of the reaction mixture and dilute it with a basic solution (e.g., 0.1 M NaOH).
-
Measure the absorbance at the λmax of the nitrophenolate ion (around 400 nm).
-
Use a molar extinction coefficient for the nitrophenolate to calculate the concentration. Note that this method does not distinguish between isomers.
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Enzyme inactivation by high H₂O₂ concentration.- Sub-optimal pH or temperature.- Incorrect substrate ratios. | - Add H₂O₂ slowly and in stoichiometric amounts.- Optimize pH and temperature.- Perform a substrate titration experiment. |
| Poor regioselectivity | - Inherent property of the enzyme.- Reaction conditions favoring one isomer over the other. | - Screen different peroxidases.- Modify reaction parameters such as solvent and pH. |
| Formation of byproducts | - Over-oxidation of the phenolic substrate.- Polymerization of the products. | - Reduce the reaction time.- Decrease the amount of H₂O₂. |
| Difficulty in product extraction | - Emulsion formation.- Products are too polar. | - Add brine to the aqueous phase to break the emulsion.- Use a more polar extraction solvent. |
Conclusion
The enzymatic synthesis of nitrophenols offers a powerful and sustainable alternative to traditional chemical methods. By leveraging the catalytic prowess of enzymes like horseradish peroxidase, researchers can achieve high yields of these valuable compounds under mild and environmentally friendly conditions. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of biocatalytic nitration in the laboratory, paving the way for greener and more efficient chemical manufacturing processes.
References
- Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System. (2017). Applied Biochemistry and Biotechnology, 183(1), 1-15.
- Biocatalytic Nitration of Phenols in Microemulsions at Elevated Temperatures Using Enzymes Stabilized on Magnetic Beads. (n.d.).
- Biodegradation of nitroarom
- Microperoxidase 8 catalyzed nitration of phenol by nitrogen dioxide radicals. (2001). PubMed.
- Nitration of phenol catalyzed by horseradish peroxidase. (n.d.). Beijing Institute of Technology.
- Scheme 23. Nitration of phenols by nitric acid. (n.d.).
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Nitration of phenol catalyzed by horseradish peroxidase. (n.d.).
- Biodegradation and Transformation of Nitroarom
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
- Biocatalytic Strategies for Nitration Reactions. (2022). JACS Au, 2(5), 988-1002.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). Microbiology and Molecular Biology Reviews, 74(2), 193-217.
- Enzymatic nitration of phenols. (n.d.).
- Laccase-mediated synthesis of bioactive natural products and their analogues. (2022). RSC Publishing.
- Laccase-mediated synthesis of bioactive natural products and their analogues. (2022). PMC - NIH.
- Enzymatic reduction of an aromatic nitro compound to the corresponding amine. (n.d.).
- Regioselective Nitration of Phenol Induced by C
- Laccase-Assisted Rapid Synthesis of Colloidal Gold Nanoparticles for the Catalytic Reduction of 4-Nitrophenol. (n.d.).
- Nitration of phenols under different conditions. (n.d.).
- Scheme 3. Nitration of phenols by potassium nitrate or sodium nitrite. (n.d.).
- Laccase-mediated synthesis of bioactive natural products and their analogues. (n.d.). Semantic Scholar.
- Directed evolution of nitrobenzene dioxygenase for the synthesis of the antioxidant hydroxytyrosol. (n.d.).
- Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions. (2019). NIH.
- Tyrosinase. (n.d.). Wikipedia.
- Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant C
- Production, Characterization, Catalytic and Inhibitory activities of Tyrosinase. (n.d.).
- Tyrosinase. (2016). YouTube.
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Application Note: A Practical Guide to Monitoring 3-Fluoro-2-nitrophenol Reactions by Thin-Layer Chromatography
Abstract: This technical guide provides a detailed protocol and expert insights for the effective monitoring of chemical reactions involving 3-fluoro-2-nitrophenol using thin-layer chromatography (TLC). As a key intermediate in the synthesis of biologically active molecules, precise tracking of its conversion is crucial for optimizing reaction conditions and ensuring product purity.[1] This document outlines the principles of TLC, a step-by-step methodology for developing a robust monitoring system, advanced visualization techniques, and practical troubleshooting advice tailored for researchers, chemists, and professionals in drug development.
Introduction: The Imperative of Reaction Monitoring
In organic synthesis, the transformation of a starting material into a desired product is rarely instantaneous. Thin-Layer Chromatography (TLC) serves as a rapid, simple, and indispensable tool for qualitatively monitoring the progress of a chemical reaction.[2][3] It allows the scientist to visualize the consumption of reactants and the concurrent formation of products in near real-time.[4][5] This analytical insight is fundamental for:
-
Determining Reaction Completion: Ascertaining the point at which the limiting reactant has been fully consumed.
-
Optimizing Reaction Time: Preventing the formation of degradation byproducts from unnecessarily long reaction times.
-
Identifying Intermediates and Byproducts: Gaining a qualitative understanding of the reaction pathway and purity.
-
Guiding Purification Strategy: The TLC solvent system often serves as a starting point for developing a mobile phase for column chromatography.[6]
This compound is a polar aromatic compound whose functional groups (phenol, nitro, and fluoro) impart distinct polarity. Any chemical modification, such as the common reduction of the nitro group to an amine, will significantly alter the molecule's polarity, making TLC an ideal monitoring technique.
The Principle of Separation: Polarity and the Retention Factor (Rf)
TLC operates on the principle of differential partitioning.[3] A small amount of the reaction mixture is spotted onto a stationary phase (typically a thin layer of silica gel on a plate). A mobile phase (an organic solvent or mixture) then moves up the plate via capillary action.
-
Stationary Phase: Silica gel is highly polar. Compounds with polar functional groups (like the hydroxyl group of a phenol or the amino group of an aniline) will adsorb more strongly to the silica gel through hydrogen bonding and dipole-dipole interactions.[7]
-
Mobile Phase: The eluting solvent carries the compounds up the plate. The more non-polar the solvent, the less it competes for the silica gel, and the slower polar compounds will move. Conversely, a more polar solvent will move all compounds further up the plate.[6]
This dynamic interplay results in separation. More polar compounds travel a shorter distance up the plate, while less polar compounds travel further. This is quantified by the Retention Factor (Rf) .[8][9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]
The Rf value is a characteristic constant for a specific compound under a fixed set of conditions (stationary phase, mobile phase, temperature).[8] In reaction monitoring, we observe the disappearance of the starting material's Rf spot and the appearance of a new spot corresponding to the product's Rf.[11]
Experimental Protocol: Monitoring the Reduction of this compound
This protocol details the monitoring of a representative reaction: the reduction of this compound to 3-fluoro-2-aminophenol. The product is significantly more polar than the starting material due to the introduction of the primary amine.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (fluorescent indicator allows for UV visualization).[5]
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass micro-capillaries.
-
Solvents: Reagent-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Visualization: UV lamp (254 nm), Iodine chamber, and/or chemical stain reagents.
-
General: Pencil, ruler, tweezers, heat gun.
Workflow for TLC Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Step-by-Step Methodology
Step 1: Mobile Phase (Eluent) Selection The choice of eluent is critical for achieving good separation.[2] The goal is to find a solvent system where the starting material (SM) has an Rf value between 0.3 and 0.5. This ensures that a more polar product will appear clearly below it, and a less polar byproduct will appear above it.[12]
-
Start with a Medium-Polarity System: A 3:1 mixture of Hexane:Ethyl Acetate is an excellent starting point for many aromatic compounds.[5][13]
-
Test and Optimize: Run a TLC plate with only the starting material.
-
If Rf is too high (>0.6): The eluent is too polar. Increase the proportion of the non-polar component (Hexane). Try 5:1 or 7:1 Hexane:EtOAc.
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar component (EtOAc). Try 2:1 or 1:1 Hexane:EtOAc.[13]
-
-
Record the Optimal System: Once a suitable system is found, use it consistently for the duration of the reaction monitoring.
| Solvent System (v/v) | Polarity | Expected Outcome for this compound (SM) |
| 9:1 Hexane:EtOAc | Low | Low Rf, spot may not move far from the baseline. |
| 3:1 Hexane:EtOAc | Medium (Ideal Start) | Target Rf of 0.3 - 0.5. |
| 1:1 Hexane:EtOAc | Medium-High | High Rf, spot may be too close to the solvent front. |
| 100% Ethyl Acetate | High | Very high Rf (~0.8-0.9), poor for monitoring polar products. |
| 95:5 DCM:MeOH | High | Suitable for very polar compounds. May be too polar here.[14] |
Step 2: Plate Preparation and Spotting
-
Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[15]
-
Mark three evenly spaced lanes on the origin: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Prepare a dilute solution of the pure starting material in a volatile solvent (e.g., EtOAc).
-
Using a capillary tube, apply a small spot of the SM solution onto the "SM" and "Co" lanes. Spots should be small and concentrated.[4]
-
Withdraw a small aliquot from the reaction vessel.[11] Dilute it with a volatile solvent if the reaction is highly concentrated.
-
Spot the diluted reaction mixture onto the "Co" and "RM" lanes. The "Co" lane will now contain both the pure starting material and the reaction mixture.[12] The co-spot is crucial for confirming if the spot in the RM lane is indeed unreacted starting material, especially if the product Rf is very close.[11][12]
Step 3: Development
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm (below the baseline of the plate).
-
Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front and reproducible Rf values.[2]
-
Carefully place the spotted TLC plate into the chamber using tweezers and cover it with the lid. Do not allow the solvent to splash onto the plate.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the position of the solvent front with a pencil.[16]
Step 4: Visualization Since this compound and its derivatives are often colorless, visualization methods are required.[3]
-
UV Light (Non-destructive): View the dried plate under a 254 nm UV lamp. The aromatic rings of the starting material and product will absorb UV light and appear as dark purple spots against the green fluorescent background.[17] Lightly circle the spots with a pencil. This is the primary and quickest method.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds, especially aromatic ones, will absorb the iodine vapor and appear as brown spots.[18][19] The spots will fade over time, so they should be circled.
-
Chemical Stains (Destructive): These provide functional group-specific information.
-
Ferric Chloride (FeCl₃) Stain: This stain is specific for phenols.[17] Both the starting material and the aminophenol product contain a phenolic hydroxyl group and should produce a colored spot (typically blue, green, or purple).
-
Ninhydrin Stain: This is highly specific for primary and secondary amines.[18] It will produce a characteristic purple or pink spot (Ruhemann's purple) only for the 3-fluoro-2-aminophenol product after gentle heating. The starting material will not react. This is an excellent confirmatory stain for product formation.
-
Reduction & Diazotization: For specifically visualizing the starting nitro compound, the plate can be sprayed with a reducing agent (like SnCl₂/HCl), followed by diazotization (NaNO₂) and coupling with a phenol (like β-naphthol) to form a brightly colored azo dye.[20] This is an advanced technique for confirming the presence of the nitro group.
-
Step 5: Interpretation
-
t = 0 (start of reaction): A single spot should be visible in the "RM" lane, which aligns perfectly with the "SM" lane and the single spot in the "Co" lane.
-
t = intermediate: The "RM" lane will show a fading spot for the starting material and a new, more intense spot at a lower Rf (the more polar amine product). The "Co" lane will show two distinct spots.
-
t = completion: The spot corresponding to the starting material will have completely disappeared from the "RM" lane, leaving only the product spot.[5]
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated; Compound is highly acidic/basic; Inappropriate solvent. | Dilute the sample before spotting; Add a trace of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent for acidic or basic compounds, respectively.[2] |
| Spots Remain on Baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[13][16] |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane).[13][16] |
| Poor Separation (Spots Overlap) | Eluent polarity is not optimal; A different solvent system may be needed. | Try a different solvent mixture (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter the selectivity of the separation. |
| No Spots Visible under UV | Compound does not absorb UV at 254 nm; Sample is too dilute. | Use a chemical stain (Iodine, Permanganate) for visualization; Spot the sample multiple times in the same location to increase concentration. |
Conclusion
Thin-Layer Chromatography is a powerful, efficient, and data-rich technique for the real-time monitoring of reactions involving this compound. By systematically selecting an appropriate mobile phase and employing a multi-faceted visualization strategy, researchers can gain precise control over their synthetic transformations. The proper application of the three-lane spotting technique provides an internal reference that validates the disappearance of starting material and confirms the identity of the nascent product spot, ensuring the integrity of the analysis from start to finish.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Education in Chemistry. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
BYJU'S. (n.d.). RF Value Explanation. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
SlidePlayer. (n.d.). Chromatographic Methods of Analysis. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]
-
ResearchGate. (2025, August 5). TLC fractionation and visualization of selected phenolic compounds applied as drugs. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-nitrophenol
Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitrophenol. This valuable intermediate is a cornerstone in the development of pharmaceuticals and agrochemicals, prized for its ability to introduce fluorine and nitro functional groups into complex molecules.[1][2] However, its synthesis, typically via electrophilic nitration of 3-fluorophenol, presents significant challenges in yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemistry and provides actionable solutions.
Q1: My overall yield is extremely low. What are the primary factors to investigate?
A low yield in this synthesis almost always points to one of two culprits: poor regioselectivity or product degradation.
-
Regioselectivity Issues: The core problem is the directing effects of the substituents on the starting material, 3-fluorophenol. The hydroxyl (-OH) group is a powerful ortho, para-director, while the fluorine (-F) is a weaker ortho, para-director. This creates a conflict, leading to a mixture of isomers and significantly reducing the yield of the desired this compound. You are likely forming substantial amounts of 5-fluoro-2-nitrophenol and 3-fluoro-4-nitrophenol.
-
Product Degradation: Nitration reactions using strong acids like sulfuric and nitric acid are highly exothermic.[3] Poor temperature control can lead to runaway reactions, causing oxidation of the phenol ring and the formation of tar-like byproducts, which entraps your product and complicates purification.
Recommended Actions:
-
Characterize Your Byproducts: Before adjusting your protocol, analyze your crude product using GC-MS or ¹H NMR to confirm the isomer distribution. Understanding what you're making is the first step to optimizing the reaction.
-
Strict Temperature Control: Maintain a low reaction temperature (typically 0 to 5 °C) throughout the addition of the nitrating agent. Use an ice/salt bath and monitor the internal temperature closely.
-
Re-evaluate Your Nitrating Agent: The choice of nitrating agent profoundly impacts regioselectivity.[3] Consider milder or sterically bulkier agents to influence the isomer ratio (see Table 1).
Q2: I'm getting a complex mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro product?
Improving regioselectivity is the key to a higher yield. The goal is to favor nitration at the C2 position, which is sterically hindered and electronically influenced by both the -OH and -F groups.
-
Chemical Principle: The distribution of isomers is governed by a combination of steric hindrance, electronics, and reaction conditions.[3] While the C4 and C6 (leading to 3-fluoro-4-nitrophenol and 5-fluoro-2-nitrophenol, respectively) positions are electronically activated, we can use specific conditions to favor the sterically hindered C2 position.
Strategies for Enhancing Ortho-Selectivity:
-
Use of Metal Nitrates: Methods using metal nitrates, such as cerium (IV) ammonium nitrate (CAN), have shown high regioselectivity for ortho-nitration of phenols.[4] This is often attributed to a mechanism involving coordination of the phenol to the metal center.
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the solvation of the substrate, thereby altering the isomer ratio.[3] Experiment with less polar solvents.
-
Zeolite Catalysts: Solid acid catalysts like H-ZSM-5 zeolites can provide shape selectivity, favoring the formation of specific isomers by constraining the transition state within their pores.[5][6]
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q3: I'm struggling to purify the final product from its isomers. What are the best methods?
The structural similarity and close boiling points of the fluoro-nitrophenol isomers make separation challenging.
-
o-Nitrophenol Property: A key difference to exploit is that ortho-nitrophenols, including this compound, can form an intramolecular hydrogen bond between the phenolic proton and the nitro group's oxygen.[7] This reduces intermolecular hydrogen bonding, making it more volatile than its para and meta isomers.
Recommended Purification Techniques:
-
Steam Distillation: This is a classic and effective method for separating ortho-nitrophenols from their less volatile para isomers.[7] The desired this compound will co-distill with steam, leaving other isomers and non-volatile impurities behind.
-
Column Chromatography: If steam distillation is not sufficiently effective, silica gel column chromatography is the next logical step. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar ortho isomer first.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for nitrating 3-fluorophenol?
The most common lab-scale method involves using a mixture of concentrated nitric acid and sulfuric acid.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Sulfuric acid protonates nitric acid to generate the active electrophile, the nitronium ion (NO₂⁺). |
| Temperature | 0 - 5 °C | Minimizes oxidation and side reactions; helps control the exothermic nature of the reaction. |
| Solvent | Often neat or with a co-solvent like acetic acid | Sulfuric acid itself can serve as the solvent. Acetic acid can be used as a milder alternative. |
| Addition | Slow, dropwise addition of nitrating agent | Crucial for maintaining temperature control and preventing localized overheating. |
Q2: How does the electronic nature of the substituents direct the nitration?
The outcome is a competition between the powerful activating -OH group and the deactivating but ortho, para-directing -F group.
Caption: Electronic directing effects on 3-fluorophenol.
-
-OH Group: As a strong activating group, it directs incoming electrophiles to positions 2, 4, and 6.
-
-F Group: As a deactivating but ortho, para-directing group, it also directs to positions 2, 4, and 6.
-
The Result: All three positions are activated, leading to the observed mixture of isomers. The yield of each isomer is a delicate balance of steric hindrance and electronic activation at each specific position.
Q3: Are there viable alternative synthesis routes that avoid the regioselectivity problem?
Yes, multi-step routes can offer much better control and higher yields, though they are more complex. One patented method avoids the direct nitration of a phenol altogether.[8][9]
Alternative Route Outline:
-
Amination: Start with 2,4-difluoronitrobenzene and react it with ammonia (NH₃) to selectively replace the fluorine at C4, yielding 5-fluoro-2-nitroaniline with high yield (e.g., 98%).[8][9]
-
Diazotization & Hydrolysis: Convert the resulting aniline to a diazonium salt using sodium nitrite and sulfuric acid at low temperatures. Subsequently, heating this solution hydrolyzes the diazonium salt to the corresponding phenol, yielding 5-fluoro-2-nitrophenol. While this specific patent is for the 5-fluoro isomer, similar strategies starting from different materials can be adapted to target the this compound isomer, bypassing the problematic direct nitration step.
This approach provides excellent regiochemical control because the positions of the functional groups are set by the starting material rather than a competitive electrophilic substitution.
References
-
SciSpace. (2007). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from scispace.com. [Link]
-
Patsnap. (2020). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from eureka.patsnap.com. [Link]
- Google Patents. (2020). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
-
ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. [Link]
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC. [Link]
- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Intermediate for Pharma and Agrochemicals. Retrieved from innopharmchem.com. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
common side reactions in the synthesis of 3-Fluoro-2-nitrophenol
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-Fluoro-2-nitrophenol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common side reactions and challenges encountered during its synthesis. Our aim is to equip you with the expertise to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
I. Understanding the Synthetic Landscape: Key Challenges
The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, is primarily achieved through the electrophilic nitration of 2-fluorophenol. While seemingly straightforward, this reaction is fraught with challenges, primarily revolving around regioselectivity and the prevention of unwanted side reactions. The hydroxyl (-OH) group of 2-fluorophenol is a potent ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. This interplay of directing effects, coupled with the harsh conditions of nitration, often leads to a mixture of products that are challenging to separate.
A less common but viable alternative involves the nucleophilic aromatic substitution (SNAr) of 1,3-difluoro-2-nitrobenzene. This route offers a different set of challenges, mainly concerning reaction conditions and the potential for multiple substitution products.
This guide will focus on troubleshooting the more prevalent electrophilic nitration route.
II. Troubleshooting Guide & FAQs: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
FAQ 1: Isomer Formation - The Primary Challenge
Question: My reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of isomers. What are the likely isomeric byproducts, and how can I minimize their formation?
Answer: The formation of regioisomers is the most significant side reaction in the nitration of 2-fluorophenol. The hydroxyl group strongly directs the incoming nitro group to the ortho and para positions relative to it.
-
Expected Isomeric Byproducts:
-
4-Fluoro-2-nitrophenol: Nitro group para to the hydroxyl group.
-
6-Fluoro-2-nitrophenol: Nitro group ortho to the hydroxyl group and adjacent to the fluorine.
-
Desired Product: this compound: Nitro group ortho to the hydroxyl group.
-
The relative ratios of these isomers are highly dependent on the reaction conditions.
Troubleshooting Strategies to Enhance Regioselectivity:
| Strategy | Rationale |
| Low Temperature Control | Nitration is highly exothermic. Maintaining a low temperature (typically -5 to 5 °C) throughout the reaction, especially during the addition of the nitrating agent, is crucial.[1] Lower temperatures favor the thermodynamically more stable products and can influence the kinetic product distribution, often improving the desired isomer ratio. |
| Slow, Controlled Addition of Nitrating Agent | Adding the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise with vigorous stirring prevents localized overheating and high concentrations of the nitronium ion (NO₂⁺), which can lead to decreased selectivity. |
| Choice of Nitrating Agent and Solvent | Milder nitrating agents or the use of a solvent can influence regioselectivity. For instance, using dilute nitric acid can sometimes favor the formation of mononitrated products over dinitrated ones.[2] The choice of solvent can also affect the solvation of the electrophile and the substrate, thereby influencing the isomer distribution. |
| Alternative Synthetic Route (SNAr) | Consider the synthesis from 1,3-difluoro-2-nitrobenzene. Nucleophilic attack by a hydroxide source can yield this compound. This route avoids the regioselectivity issues of electrophilic nitration but requires careful control of reaction conditions to prevent other side reactions. |
FAQ 2: Over-Nitration and Dinitro Byproducts
Question: I am observing products with a higher molecular weight than expected, suggesting dinitration. How can I prevent this?
Answer: The highly activated nature of the phenol ring makes it susceptible to further nitration, leading to the formation of dinitrophenols, such as 2-fluoro-4,6-dinitrophenol.
Troubleshooting Strategies to Prevent Over-Nitration:
| Strategy | Rationale |
| Strict Stoichiometric Control | Use a slight excess of the nitrating agent, but avoid a large excess, which significantly increases the probability of dinitration.[3] |
| Low Reaction Temperature | As with isomer control, maintaining a low temperature throughout the reaction is critical. Over-nitration is more prevalent at higher temperatures.[4] |
| Shorter Reaction Times | Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, quench the reaction promptly to prevent the formation of dinitrated byproducts. |
FAQ 3: Formation of Tarry Byproducts and Oxidation
Question: My reaction mixture has turned dark brown or black, and I am isolating a significant amount of intractable tar. What is causing this, and how can I avoid it?
Answer: Phenols are sensitive to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. This leads to the formation of colored byproducts, including benzoquinones and polymeric tars, which significantly reduce the yield and complicate purification.[5][6]
Troubleshooting Strategies to Minimize Tar Formation:
| Strategy | Rationale |
| Maintain Low Temperatures | Oxidation and polymerization reactions are highly temperature-dependent. Strict temperature control is the most effective way to minimize tar formation.[1] |
| Use of a Scavenger for Nitrous Acid | The nitration of phenols can be catalyzed by nitrous acid (HNO₂). The presence of nitrous acid can also lead to undesired side reactions. While sometimes beneficial for initiating the reaction, its uncontrolled presence can be detrimental. In some protocols, the addition of a nitrous acid scavenger like urea is employed, though this must be done with caution as it can also inhibit the desired reaction. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. |
| Efficient Stirring | Good agitation ensures homogenous mixing and heat dissipation, preventing localized "hot spots" where decomposition and tar formation are more likely to occur. |
III. Experimental Protocols and Methodologies
Protocol 1: Electrophilic Nitration of 2-Fluorophenol
This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary.
Materials:
-
2-Fluorophenol
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice Bath
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the low temperature.
-
Reaction Setup: Dissolve 2-fluorophenol in a suitable solvent (e.g., dichloromethane) in a separate flask and cool it to -5 to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-fluorophenol over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a mixture of isomers and byproducts. Purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate.[3] Alternatively, recrystallization from a suitable solvent system can be employed.[7][8]
Workflow for Electrophilic Nitration of 2-Fluorophenol:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Analytical Methods for Isomer Identification and Quantification
Accurate identification and quantification of the desired product and its isomers are critical for process optimization and quality control.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying nitrophenol isomers.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used. Phenyl-based columns can also offer alternative selectivity due to π-π interactions.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution can be used. A typical mobile phase could be 40% aqueous acetonitrile.[10]
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 270-280 nm).
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural information for the identification of isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the isomers. For example, starting at 50°C and ramping up to 250°C.
-
MS Detection: Electron ionization (EI) mode. The mass spectra of the isomers will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.
-
Sample Preparation: The crude product can be dissolved in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with an agent like BSTFA to form the trimethylsilyl (TMS) ether can improve peak shape and volatility.[11]
Logical Flow for Troubleshooting and Optimization:
Caption: Troubleshooting and optimization workflow.
IV. Conclusion
The synthesis of this compound is a challenging yet achievable process. The key to success lies in a thorough understanding of the potential side reactions and the implementation of meticulous experimental control. By carefully managing reaction parameters such as temperature, stoichiometry, and the rate of addition of reagents, researchers can significantly improve the yield and purity of the desired product. The analytical techniques outlined in this guide are indispensable tools for monitoring reaction progress and characterizing the product mixture, enabling a data-driven approach to optimization. This technical support guide serves as a comprehensive resource to empower scientists to overcome the common hurdles in the synthesis of this important chemical intermediate.
V. References
-
US3668261A - Nitration process for phenolic compounds - Google Patents. (URL: )
-
Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
-
Phenol reaction with nitration mixture - Chemistry Stack Exchange. (URL: [Link])
-
Recrystallization and Crystallization. (URL: [Link])
-
Phenolic tar formation during products separation of diphenols synthesis by phenol hydroxylation - ResearchGate. (URL: [Link])
-
CN101302161B - Preparation of 3-fluoro-nitrophenol - Google Patents. (URL: )
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (URL: [Link])
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. (URL: [Link])
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (URL: [Link])
-
Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (URL: [Link])
-
Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed. (URL: [Link])
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents. (URL: )
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. (URL: [Link])
-
Synthesis and Purification of Nitrophenols | UKEssays.com. (URL: [Link])
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (URL: [Link])
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: [Link])
-
US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (URL: )
-
Synthesis of 2,4-Dinitrophenol from 2-Nitrophenol or 4-Nitrophenol : r/OrganicChemistry. (URL: [Link])
-
(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. (URL: [Link])
-
Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. (URL: [Link])
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction - FAO AGRIS. (URL: [Link])
-
Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. (URL: [Link])
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (URL: [Link])
-
Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution - PubMed. (URL: [Link])
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. (URL: [Link])
-
CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents. (URL: )
-
(PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (URL: [Link])
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (URL: [Link])
-
Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. (URL: [Link])
-
The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. (URL: [Link])
-
GC-MS Analysis of Metabolites from Aspergillus tamarii and Trichoderma sp. Detected Promising Biological Compounds - Bicol-u.edu.ph. (URL: [Link])
Sources
- 1. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. byjus.com [byjus.com]
- 3. ukessays.com [ukessays.com]
- 4. reddit.com [reddit.com]
- 5. US3668261A - Nitration process for phenolic compounds - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Fluoro-2-nitrophenol
Welcome to the technical support guide for the purification of 3-Fluoro-2-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate from complex reaction mixtures. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis of this compound. What are the most probable impurities I need to remove?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common method for synthesizing this compound is through the nitration of m-fluorophenol. Given that the hydroxyl group is an ortho- and para-directing activator, you will almost certainly produce a mixture of regioisomers.
Common Byproducts from Nitration of m-Fluorophenol:
-
Regioisomers:
-
5-Fluoro-2-nitrophenol: Often a significant byproduct.
-
3-Fluoro-4-nitrophenol: Another common isomeric impurity.
-
-
Over-nitration Products: If the reaction conditions are too harsh (e.g., excess nitric acid), dinitrated products like 3-Fluoro-2,4-dinitrophenol may form[1].
-
Unreacted Starting Material: Incomplete conversion will leave residual m-fluorophenol.
The structural differences, particularly the relative positions of the functional groups, lead to distinct physical properties (polarity, boiling point, solubility) that we can exploit for separation.
Q2: How can I quickly assess the purity of my crude sample and identify the product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It provides a rapid, qualitative snapshot of your mixture's complexity.
Identifying Your Product Spot: The key to distinguishing this compound from its isomers on a TLC plate lies in understanding its unique structural feature: the potential for intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups.
-
This compound (Ortho Isomer): Forms a stable six-membered ring via an internal hydrogen bond. This self-contained interaction masks the polar -OH and -NO₂ groups, reducing the molecule's overall polarity. Consequently, it interacts less strongly with the polar silica gel stationary phase and travels further up the plate, resulting in a higher Rf value .
-
Isomeric Byproducts (e.g., 3-Fluoro-4-nitrophenol): The functional groups are too far apart for intramolecular bonding. Instead, they engage in intermolecular hydrogen bonding with other molecules (including the silica gel). This makes them effectively more polar, causing them to adhere more strongly to the stationary phase and exhibit a lower Rf value [1][2].
Therefore, on a normal-phase silica TLC plate, the spot with the highest Rf will correspond to your target compound, this compound.
Q3: Which purification technique should I choose: Column Chromatography or Recrystallization?
A3: The optimal technique depends on the impurity profile, the quantity of material, and the desired final purity. Use the following decision tree to guide your choice.
dot digraph "Purification_Decision_Tree" { graph [fontname = "Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} ondot Caption: Decision tree for purification method selection.
-
Column Chromatography: This is the workhorse method for separating mixtures with components of differing polarities, making it ideal for removing isomeric byproducts[3]. It is highly versatile and can be scaled from milligrams to kilograms[4].
-
Recrystallization: This technique is most effective when your desired compound constitutes the vast majority of the solid material (~80% or higher) and the impurities have different solubility profiles[5]. It is an excellent final polishing step to achieve high crystalline purity but is generally poor at separating large quantities of isomers.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Column Chromatography Purification
FAQ: My column separation is poor; the bands are overlapping. What should I do?
A: Poor separation is almost always a solvent system issue. The goal is to find a mobile phase that gives your product an Rf value of 0.25-0.35 on TLC. This provides the optimal balance between retention on the column and elution time.
-
If Rf is too high (>0.5): Your solvent system is too polar. The compounds are moving too quickly and not interacting sufficiently with the silica. Solution: Increase the proportion of the non-polar solvent (e.g., hexane, heptane).
-
If Rf is too low (<0.1): Your solvent system is not polar enough. The compounds are stuck to the top of the column. Solution: Increase the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane).
| Problem | Cause | Troubleshooting Action |
| Overlapping Bands | Improper solvent polarity. | Adjust solvent ratio to achieve product Rf of 0.25-0.35. |
| Product Elutes Too Fast | Mobile phase is too polar. | Increase the percentage of the non-polar component (e.g., from 10% EtOAc in Hexane to 5%). |
| Product Won't Elute | Mobile phase is not polar enough. | Increase the percentage of the polar component (e.g., from 10% EtOAc in Hexane to 20%). |
| Band Tailing | Sample is too polar for the eluent; column overload. | Add 0.5-1% acetic acid to the mobile phase to suppress ionization of the phenolic proton. Ensure you have not loaded too much material (typically 1-5% of silica gel weight). |
Step-by-Step Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, test various solvent systems. A good starting point for nitrophenols is a mixture of Hexanes and Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and Hexanes[1][6].
-
Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and incrementally increase polarity.
-
Aim for an Rf of ~0.3 for this compound. The more polar isomers should have a lower Rf.
-
-
Column Packing:
-
Select a column appropriate for your sample size (a good rule of thumb is 50-100 g of silica gel per 1 g of crude product).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure the top of the bed is flat. Add a thin layer of sand to protect it[3].
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively (preferred method): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase. The less polar this compound will elute first[1].
-
Collect fractions and monitor their composition by TLC.
-
Once the product has completely eluted, you can increase the solvent polarity (gradient elution) to flush the more polar isomeric byproducts from the column.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Guide 2: Recrystallization Purification
FAQ: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. This is a common problem when the boiling point of the solvent is too high or the solution is cooled too rapidly.
Solutions:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to make the solution slightly less saturated[7].
-
Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease, which is critical for proper crystal lattice formation[5].
-
If the problem persists, your chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the solute when hot but not when cold[8][9].
| Solvent System Suitability for this compound | Solubility Characteristics | Recommendation |
| Ethanol/Water | High solubility in hot ethanol, low solubility in water. | Excellent. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-clarify with a drop of hot ethanol and cool slowly. |
| Toluene or Xylenes | Good solubility at high temperatures. | Good. Effective for less polar compounds. Ensure slow cooling. |
| Hexanes/Heptane | Likely low solubility even when hot. | Poor. Generally not polar enough to dissolve nitrophenols effectively. |
| Acetone/Hexane | High solubility in acetone. | Good. A common and effective mixed-solvent system[10]. Dissolve in acetone and add hexane as the anti-solvent. |
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a miscible solvent pair. Solvent 1 should readily dissolve this compound at high temperatures, while Solvent 2 (the "anti-solvent") should not[7]. Ethanol and water are a classic pair for phenols.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) dropwise until the solid just dissolves. Keep the solution at or near boiling[8].
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add one or two more drops of the primary solvent to re-clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Do not rush this step[5]. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal recovery.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel[9].
-
Washing & Drying: Wash the crystals with a small amount of ice-cold anti-solvent (or the solvent mixture) to rinse away any remaining soluble impurities. Keep the vacuum on to pull air through the crystals and partially dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
References
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]
-
Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]
-
Mixture Of Ortho And Para Nitrophenol Lab Report. (n.d.). Bartleby.com. [Link]
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. (n.d.). ResearchGate. [Link]
-
Recrystallization. (n.d.). [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Solubility of ortho- and para-nitrophenol in benzene. (2020). Chemistry Stack Exchange. [Link]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Polar Aromatic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of polar aromatic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to navigate the complexities of purifying these often-tricky molecules.
A Scientist's Approach to Troubleshooting Purification
Effective troubleshooting is not a random walk; it's a systematic process of elimination grounded in the principles of chemistry. When a purification fails to yield the desired purity or recovery, resist the urge to simply repeat the experiment. Instead, take a step back and diagnose the potential points of failure. The workflow below illustrates a logical approach to tackling any purification challenge.
Caption: A logical workflow for troubleshooting purification issues.
Chromatography Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) is the workhorse for purifying polar aromatic compounds. However, their unique properties often lead to specific challenges. This section is formatted in a question-and-answer style to directly address common problems.
Section 1: Reversed-Phase (RP) HPLC
RP-HPLC is often the first choice, but standard C18 columns can be problematic for polar compounds.
Q1: My polar aromatic compound shows little to no retention on a C18 column and elutes in the void volume. What's happening and how can I fix it?
A: This is a classic problem of insufficient interaction between your polar analyte and the non-polar C18 stationary phase.[1][2] Your compound prefers the polar mobile phase and is washed through the column without being retained.
-
Immediate Solutions:
-
Run 100% Aqueous Mobile Phase: If your compound is highly polar, you may need to eliminate the organic modifier. However, be aware that traditional C18 columns can undergo "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[3] To counter this, you must use a column specifically designed for high-aqueous mobile phases, often labeled with "AQ" or similar branding.[4]
-
Switch to a More Polar Stationary Phase: This is often the most robust solution. Consider these alternatives to a standard C18:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to prevent phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[4]
-
Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, which can also improve retention for polar analytes.[4]
-
Phenyl-Hexyl Columns: The phenyl groups on this stationary phase can induce dipole-dipole and π-π interactions with your aromatic compound, which can significantly enhance retention where a C18 phase fails.[5]
-
-
-
Advanced Strategy:
-
Consider HILIC or Mixed-Mode: If the above solutions don't provide adequate retention, your compound may be too polar for any reversed-phase mode. Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode column combining reversed-phase and ion-exchange mechanisms might be the necessary next step.[1]
-
Q2: I'm seeing significant peak tailing for my polar aromatic amine/phenol. What is the cause and what mobile phase additives can I use to improve the peak shape?
A: Peak tailing for basic (amines) or acidic (phenols) compounds is typically caused by secondary interactions with acidic silanol groups present on the surface of the silica-based stationary phase.[6][7] These interactions lead to a portion of the analyte being retained more strongly, resulting in a "tail" on the peak.
-
The Solution: Mobile Phase Additives Mobile phase additives work by masking these active silanol sites or controlling the ionization state of the analyte.[6][8]
| Additive Type | Example | Typical Concentration | Mechanism of Action & Best Use Case |
| Acidic Modifier | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Protonates basic analytes (e.g., amines) to a consistent charge state and suppresses the ionization of silanol groups. Excellent for improving peak shape of bases.[5] |
| Acidic Modifier | Formic Acid | 0.1% | A less aggressive acid than TFA, often preferred for mass spectrometry (MS) applications as it is less likely to cause ion suppression. |
| Basic Modifier | Triethylamine (TEA) | 0.1 - 0.5% | A competing base that masks the active silanol sites, preventing them from interacting with basic analytes.[9] Very effective but can be difficult to remove from the column and is not MS-friendly. |
| Buffer Salts | Ammonium Formate / Acetate | 10 - 20 mM | Control the pH of the mobile phase to ensure the analyte is in a single, consistent ionic state (either fully protonated or fully deprotonated).[10] Crucial for reproducibility. |
-
Step-by-Step Protocol for Improving Peak Shape:
-
Start with an Acidic Modifier: For a polar aromatic amine, begin by adding 0.1% formic acid or 0.05% TFA to both your aqueous (A) and organic (B) mobile phases.
-
Check Column Health: Ensure you are using a high-quality, base-deactivated column with minimal exposed silanols. Older columns may have more active sites, leading to increased tailing.[4]
-
Optimize pH: If tailing persists, the mobile phase pH may be close to the pKa of your compound. Use a buffer (like ammonium formate) to adjust the pH to be at least 1.5-2 units away from your compound's pKa.
-
Consider a Different Column: If additives don't solve the problem, a column with a different base deactivation technology or a different stationary phase (like a polar-embedded phase) may be required.[11]
-
Caption: How basic additives prevent peak tailing.
Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for compounds that are too polar for reversed-phase. It uses a polar stationary phase and a high-organic mobile phase.[1][12]
Q3: My retention times in HILIC are drifting and not reproducible. What is causing this?
A: HILIC is notoriously sensitive to the water content of the mobile phase and the column's equilibration state.[12] The separation mechanism relies on partitioning the analyte into a water-enriched layer adsorbed onto the stationary phase surface.[10] Any slight variation in this layer will cause retention time shifts.
-
Key Troubleshooting Steps:
-
Ensure Proper Column Equilibration: This is the most common cause of irreproducibility. HILIC columns require significantly longer equilibration times than RP columns.[13]
-
Protocol: Before starting a batch of analyses, flush the column with your initial mobile phase conditions for at least 20-30 column volumes. Between injections, ensure a re-equilibration time of at least 10 column volumes.[13]
-
-
Precise Mobile Phase Preparation: Meticulously measure your solvents. Small errors in the percentage of water in your high-organic mobile phase can lead to large changes in retention.[12]
-
Control Sample Solvent: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).[13] Injecting a sample dissolved in a high-water (strong) solvent will cause poor peak shape and shifting retention.[14]
-
Temperature Control: Use a column oven to maintain a constant temperature, as viscosity and partitioning are temperature-dependent.
-
Q4: My peaks are broad or split in my HILIC separation. Why?
A: This is almost always a sample solvent issue. If your sample is dissolved in a solvent significantly "stronger" (i.e., with more water) than your mobile phase, the bolus of strong solvent carrying your sample through the column will cause peak distortion.[13]
-
Solution:
-
Re-dissolve your sample: If possible, evaporate the current solvent and re-dissolve the sample directly in your initial mobile phase. If solubility is an issue, use a solvent with the highest possible organic content (e.g., >90% acetonitrile) that can still dissolve your compound.
-
Reduce Injection Volume: If you cannot change the sample solvent, reducing the injection volume can minimize the distorting effect.[14][15]
-
Section 3: Normal-Phase (NP) HPLC
While less common now, NP-HPLC can be useful for separating isomers of polar aromatic compounds. It uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane).
Q5: My retention times are completely unpredictable from day to day using Normal-Phase chromatography. What's wrong?
A: The culprit is almost certainly trace amounts of water in your non-polar mobile phase.[16][17] The bare silica stationary phase is extremely sensitive to water, which adsorbs to the active silanol sites and deactivates them.[16][17] Inconsistent water content leads to dramatic changes in retention.[17]
-
Solutions for Reproducibility:
-
Use High-Purity, Dry Solvents: Always use fresh, HPLC-grade anhydrous solvents.
-
Control the Water Content: Instead of trying to eliminate water completely, a more robust strategy is to control it. Pre-saturate your non-polar solvent (e.g., hexane) with water. Then, blend this water-saturated solvent with a completely dry portion to achieve a specific, consistent water concentration in your mobile phase.[16] This controlled amount of water will "tame" the stationary phase and lead to more reproducible results.[17][18][19]
-
Allow for Long Equilibration Times: Like HILIC, NP columns require extensive equilibration to ensure the mobile phase and stationary phase are in a steady state.[16]
-
Non-Chromatographic Purification Troubleshooting
Crystallization
Q6: I'm trying to crystallize my polar aromatic compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice.[20] This usually happens because the solution is too supersaturated, the cooling is too rapid, or the solvent is not ideal.[20]
-
Troubleshooting Steps:
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that cools gradually.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount (1-5%) more of the "good" solvent, and then attempt to cool it slowly again.[20][21]
-
Use a Solvent/Anti-Solvent System: This is often the best approach for polar compounds.
-
Protocol: Dissolve your compound in a minimal amount of a "good" polar solvent in which it is very soluble (e.g., DMSO, DMF, Methanol).[22] Then, slowly add a "bad" non-polar anti-solvent (e.g., Toluene, Dichloromethane, Diethyl Ether) dropwise at room temperature until the solution just begins to turn cloudy (the point of saturation). Add one or two drops of the good solvent to make it clear again, and then let it stand undisturbed. Crystals should form slowly.
-
-
Liquid-Liquid Extraction (LLE)
Q7: I'm performing a liquid-liquid extraction to separate my polar aromatic compound, but I'm getting poor recovery in the organic layer.
A: This is common when the compound has significant solubility in both the aqueous and organic phases.[23] The key is to manipulate the compound's properties to favor one phase over the other.
-
Strategies for Improved Recovery:
-
Adjust pH: This is the most powerful tool.
-
If your compound is an aromatic acid (e.g., phenol, benzoic acid) , adjust the aqueous phase to a pH at least 2 units below its pKa. This will protonate the compound, making it neutral and much more soluble in the organic layer.
-
If your compound is an aromatic base (e.g., aniline) , adjust the aqueous phase to a pH at least 2 units above its pKa. This will deprotonate the compound, making it neutral and increasing its partition into the organic layer.
-
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, effectively "pushing" your compound into the organic phase.
-
Choose a More Polar Organic Solvent: If you are using a very non-polar solvent like hexane, you may have better luck with a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.
-
Frequently Asked Questions (FAQs)
Q: What is the best "first choice" column for a completely unknown polar aromatic compound? A: A modern, base-deactivated C18 column designed for stability in 100% aqueous mobile phases is a good starting point.[4] If that fails to provide retention, a HILIC column would be the next logical choice.[2]
Q: Can I use flash chromatography for highly polar aromatic compounds? A: Yes, but it can be challenging. If your compound streaks or remains at the baseline on silica gel even with highly polar solvents like 10% methanol in dichloromethane, you may need to deactivate the silica.[24] This can be done by flushing the column with a solvent system containing 1-2% triethylamine before loading your sample.[9][24] Alternatively, reversed-phase flash chromatography or using a different stationary phase like alumina can be effective.[9]
Q: My compound seems to be decomposing on the silica gel column. What can I do? A: This indicates your compound is sensitive to the acidic nature of silica gel.[9][24] The first step is to neutralize the silica by pre-flushing the column with a solvent containing a base like triethylamine.[9] If decomposition still occurs, you must switch to a less acidic stationary phase, such as neutral alumina or a bonded phase like diol.[9]
Q: How does temperature affect the separation of polar aromatic compounds? A: Increasing the column temperature generally decreases the mobile phase viscosity, allowing for lower backpressure or higher flow rates. It can also change the selectivity of the separation. For some compounds, higher temperatures can improve peak shape by increasing mass transfer kinetics. However, you must ensure your analyte is stable at the chosen temperature.[25]
References
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Normal Phase Chrom
- Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- In Need of Some Reversed Phase Polar Acid Relief. (2020, October 2).
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Mobile Phase Modifiers. ZeptoMetrix.
- The Crucial Role of Water in Normal Phase Liquid Chromatography. (2023, October 20). Pharma Growth Hub.
- HPLC Separation Modes.
- HPLC problems with very polar molecules. Axion Labs.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv.
- Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3).
- Chromatography Column Selection Guide. (2023, May 18). Biocompare.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent.
- GC column selection: polarity vs selectivity. Phenomenex.
- Crystalliz
- An examination of the effects of water on normal phase enantiosepar
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent.
- How do I make a crystal of highly polar compounds? (2015, March 24).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek.
- How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek Resource Hub.
- Engineering successful analytical methods using HILIC as an altern
- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Effect of Trace Amounts of Water in the Mobile Phase of Normal-Phase Enantioselective High-Performance Liquid Chromatography on Selectivity and Resolution of Optical Isomers.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- HILIC Troubleshooting. Thermo Fisher Scientific.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). Quora.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
- Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry.
- How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022, April 20). SiliCycle.
- What are your tips and tricks for purifying ionic/very polar compounds?
- Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innov
- Liquid-Liquid Extraction of Polar Organic Compounds.
- Intro to Liquid-Liquid Extraction. (2021, January 26). YouTube.
- Liquid extraction of aromatic/cyclic aliphatic hydrocarbon mixtures using ionic liquids as solvent: Literature review and new experimental LLE data.
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Technical Support Center: Controlling Regioselectivity in the Nitration of Fluorophenols
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the regioselective nitration of fluorophenols. The insights provided herein are derived from established mechanistic principles and practical, field-proven experience to help you troubleshoot common issues and refine your experimental approach.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during the nitration of fluorophenols. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Q1: I'm getting a low yield of my desired nitrofluorophenol isomer and a complex mixture of products. What's going wrong?
A1: A low yield of the target isomer accompanied by a complex product mixture typically points to one of several issues: overly harsh reaction conditions, incorrect choice of nitrating agent for a highly activated substrate, or oxidative side reactions. Phenols, being highly activated systems, can be sensitive to nitration conditions.[1]
Probable Causes & Solutions:
-
Overly Aggressive Nitrating Agent: The classic "mixed acid" (concentrated HNO₃/H₂SO₄) is often too powerful for phenols, leading to oxidation and the formation of multiple nitrated species, including dinitro or even trinitro compounds (picric acid derivatives).[1][2][3] The strong acidic environment generates a high concentration of the potent nitronium ion (NO₂⁺), which reacts rapidly and often uncontrollably with the activated ring.[4][5][6]
-
Solution: Switch to a milder nitrating agent. For phenols, dilute nitric acid is often sufficient.[7] Other effective mild agents include metal nitrates like iron(III) nitrate or copper(II) nitrate, which can offer excellent regioselectivity under neutral conditions.[8] Another strategy is to use sodium nitrate in the presence of an acidic salt like magnesium bisulfate (Mg(HSO₄)₂) under heterogeneous conditions.[9]
-
-
Reaction Temperature is Too High: Nitration is a highly exothermic process.[6] Elevated temperatures increase the reaction rate, which can reduce selectivity and promote the formation of polynitrated and oxidized byproducts.[10]
-
Solution: Maintain strict temperature control. Start the reaction at 0 °C using an ice bath and allow it to warm slowly to room temperature only if necessary.[11] For highly activated fluorophenols, maintaining a low temperature throughout the addition of the nitrating agent is critical to prevent runaway reactions and improve selectivity.[10]
-
-
Oxidative Degradation: Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions. This can lead to the formation of tarry, polymeric materials, which significantly reduces the yield of the desired product.[1][12]
-
Solution: Besides using milder nitrating agents, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Additionally, ensure the purity of your starting materials, as impurities can sometimes catalyze degradation.
-
Q2: My main problem is separating the ortho and para isomers. How can I improve the regioselectivity to favor one over the other?
A2: This is the central challenge in the nitration of substituted phenols. The hydroxyl (-OH) group is a powerful ortho, para-director, while the fluorine (-F) atom, though a deactivator by induction, also directs ortho and para due to resonance.[13][14][15][16] The final isomer ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Key Factors Influencing Regioselectivity:
| Factor | Effect on Isomer Ratio (ortho vs. para) | Scientific Rationale |
| Solvent Polarity | Nonpolar solvents may favor para substitution. Polar solvents can influence the ortho/para ratio significantly.[17] | The transition state leading to the ortho isomer is often more sterically hindered. In nonpolar solvents, this steric effect can be dominant. Polar solvents can solvate the nitrating species and the reaction intermediates differently, altering the energy landscape of the transition states.[18][19][20] |
| Nitrating Agent | Bulky nitrating agents (e.g., acyl nitrates) tend to increase the proportion of the para product. | Steric hindrance at the ortho position becomes more pronounced when the electrophile is large, making the more accessible para position the preferred site of attack.[13] |
| Catalyst/Medium | Zeolites and other solid catalysts can dramatically influence regioselectivity.[21] | The confined spaces within zeolite cages can impose shape-selectivity. A fluorophenol molecule oriented in a specific way within the cage may only expose the ortho or para position to the nitrating agent, leading to high selectivity.[21] |
| Temperature | Lower temperatures generally favor the para isomer. | The activation energy for ortho substitution is often slightly higher due to steric hindrance. According to the principles of kinetic control, lowering the temperature will favor the reaction pathway with the lower activation energy, which is often para substitution. |
Troubleshooting Workflow for Isomer Separation:
Caption: Troubleshooting workflow for poor isomer separation.
Q3: The reaction seems dangerously exothermic and difficult to control. What are the best practices for ensuring safety?
A3: Safety is paramount in nitration reactions, which are notoriously energetic.[6] The combination of a strong oxidizing agent (nitric acid) with an organic compound creates a significant potential for thermal runaway.[22]
Safety Protocols:
-
Scale: Always perform initial trials on a small scale (millimolar) to assess the reaction's vigor before scaling up.
-
Temperature Control: Use an ice/salt bath for cooling and ensure efficient stirring. Add the nitrating agent slowly and dropwise via an addition funnel to maintain a consistent internal temperature.[23]
-
Proper Quenching: Always quench the reaction by slowly pouring the reaction mixture into a large volume of stirred ice water, not the other way around.[24] This ensures rapid dilution and cooling.
-
Personal Protective Equipment (PPE): Wear safety glasses, a face shield, a lab coat, and acid-resistant gloves. Conduct the reaction in a certified chemical fume hood.[23]
-
Blast Shield: For reactions with a known or suspected high risk of explosion, use a blast shield.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the nitration of fluorophenols.
Q1: What are the fundamental electronic effects that control regioselectivity in fluorophenols?
A1: The regioselectivity is determined by the interplay between the strong activating, ortho, para-directing hydroxyl group (-OH) and the moderately deactivating, but also ortho, para-directing fluorine atom (-F).
-
Hydroxyl Group (-OH): This is a strongly activating group. The oxygen's lone pairs donate electron density into the aromatic ring via a powerful resonance (+M) effect.[16] This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack.[2][3][15]
-
Fluorine Atom (-F): Fluorine is highly electronegative and withdraws electron density through the sigma bonds (inductive or -I effect), which deactivates the ring overall compared to benzene. However, like the -OH group, fluorine also has lone pairs that can be donated into the ring via resonance (+M effect).[13][14] While this +M effect is weaker than that of oxygen, it is sufficient to direct incoming electrophiles to the ortho and para positions, which are enriched in electron density relative to the meta position.[13]
The net result is a strong preference for substitution at the positions activated by both groups. For example, in 4-fluorophenol, the positions ortho to the hydroxyl group (C2 and C6) are the most activated and are the primary sites of nitration.
Caption: Directing effects in the nitration of fluorophenols.
Q2: Can computational modeling help predict the isomer distribution?
A2: Yes, computational chemistry is an increasingly powerful tool for predicting the outcome of electrophilic aromatic substitution reactions.[25][26][27]
-
Methods: Density Functional Theory (DFT) calculations can be used to model the reaction pathway.[18][20] By calculating the energies of the transition states leading to the different possible isomers (ortho, meta, para), one can predict the kinetic product distribution. The isomer formed via the lowest energy transition state is expected to be the major product.[18]
-
Tools: Software packages like Gaussian, Spartan, or free tools like RegioSQM can be used.[25] RegioSQM, for instance, predicts regioselectivity by identifying the aromatic carbon with the highest proton affinity, which correlates well with the site of electrophilic attack.[25]
-
Limitations: The accuracy of these predictions is highly dependent on the level of theory used and the inclusion of solvent effects, which can be computationally expensive.[19][20] While these tools provide valuable guidance, experimental validation remains essential.
Section 3: Reference Experimental Protocol
Regioselective Mono-nitration of 4-Fluorophenol using a Mild Nitrating System
This protocol is adapted from methodologies employing mild, heterogeneous nitrating agents to favor controlled mono-nitration.[9]
Materials:
-
4-Fluorophenol
-
Sodium Nitrate (NaNO₃)
-
Magnesium Bisulfate (Mg(HSO₄)₂)
-
Wet Silica Gel (50% w/w)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-fluorophenol (1.0 eq), sodium nitrate (1.0 eq), and magnesium bisulfate (1.0 eq).
-
Solvent and Catalyst: Add dichloromethane as the solvent, followed by wet silica gel (50% w/w). The heterogeneous mixture should be stirred vigorously.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[9]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid reagents. Wash the residue with additional dichloromethane.
-
Drying and Concentration: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of 2-nitro-4-fluorophenol and 4-fluoro-2-nitrophenol, can be purified by column chromatography on silica gel to separate the isomers. Isomer separation can be challenging but is often achievable with careful selection of the eluent system.[28][29][30]
References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Nitration of Aromatic Compounds. YouTube. Retrieved from [Link]
-
Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Iqbal, Z., et al. (2023). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil. Synthetic Communications. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Ögren, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. Retrieved from [Link]
-
Ögren, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]
-
Ögren, M., et al. (2017). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Retrieved from [Link]
-
Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
Jørgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]
-
Sigmund, L. M., & Assante, M. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. Retrieved from [Link]
-
Kruszyk, M. M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Semantic Scholar. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Quora. (2017). Why does nitration of phenol give poor yield of picric acid?. Retrieved from [Link]
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?. Retrieved from [Link]
-
Plasse, K. M., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]
-
Guo, X., et al. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta. Retrieved from [Link]
-
Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Sivasanker, S., & Vinod, M. P. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. Retrieved from [Link]
- Google Patents. (n.d.). US5187294A - Regioselective nitration of diphenyl compounds.
-
ResearchGate. (n.d.). The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
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minimizing byproduct formation in 2,6-difluoronitrobenzene reactions
Welcome to the technical support guide for minimizing byproduct formation in reactions involving 2,6-difluoronitrobenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a highly activated aromatic compound, 2,6-difluoronitrobenzene is invaluable for creating complex molecules in the pharmaceutical and agrochemical industries.[1] However, its reactivity can also lead to undesired side reactions.
This guide provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format. We will explore the causality behind byproduct formation and offer robust strategies and protocols to enhance reaction selectivity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter.
Q1: I'm trying to achieve mono-substitution with an amine nucleophile, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity for the mono-adduct?
This is the most common challenge encountered with 2,6-difluoronitrobenzene. The formation of a di-substituted byproduct occurs when a second molecule of the nucleophile displaces the remaining fluorine atom on the mono-substituted product.
Core Principles: The key to favoring mono-substitution is to manipulate the reaction kinetics. The initial nucleophilic aromatic substitution (SNAr) is rapid due to the strong activation provided by the nitro group and two fluorine atoms.[2][3] Once the first substitution occurs, the newly introduced electron-donating group (e.g., an amino group) slightly deactivates the ring towards further nucleophilic attack, but not enough to prevent the second reaction entirely, especially if excess nucleophile is present or reaction times are prolonged.
Solutions & Strategies:
-
Stoichiometric Control (The Limiting Reagent Principle):
-
Use the Nucleophile as the Limiting Reagent: Employ a slight sub-stoichiometric amount of your nucleophile (e.g., 0.95 equivalents) relative to 2,6-difluoronitrobenzene. This ensures there isn't enough nucleophile to react with the mono-substituted product after the initial starting material is consumed.
-
Slow Addition: Instead of adding the nucleophile all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the nucleophile low, ensuring it preferentially reacts with the more electrophilic starting material, 2,6-difluoronitrobenzene.
-
-
Temperature Management:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm the reaction while monitoring its progress by Thin-Layer Chromatography (TLC). Lower temperatures decrease the rate of both reactions, but often have a more pronounced effect on the less favorable second substitution.
-
-
Solvent Choice:
-
Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cationic counter-ion of the nucleophile (if applicable) and the intermediate Meisenheimer complex, facilitating the reaction. However, be aware that highly polar solvents can sometimes accelerate the second substitution as well. Experimentation may be required.
-
Workflow for Optimizing Mono-substitution
Caption: Decision workflow for minimizing di-substitution.
Q2: My reaction mixture is turning dark, and upon workup, I isolate a significant amount of 2-fluoro-6-nitrophenol. What is causing this hydrolysis byproduct?
The formation of 2-fluoro-6-nitrophenol indicates the displacement of a fluorine atom by a hydroxide ion or water. The C-F bonds in 2,6-difluoronitrobenzene are highly susceptible to nucleophilic attack, and water, especially under basic conditions, can act as a potent nucleophile.
Causality:
-
Presence of Water: The most common cause is adventitious water in your solvents or reagents. Anhydrous conditions are critical.
-
Basic Conditions: If your reaction uses a base (e.g., K₂CO₃, Et₃N) to deprotonate a nucleophile or act as an acid scavenger, any present water will form hydroxide ions (OH⁻), a strong nucleophile that readily attacks the electron-deficient ring.
-
High Temperatures: Elevated temperatures accelerate the rate of hydrolysis.
Solutions & Strategies:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Base Selection and Handling:
-
Use a non-nucleophilic, sterically hindered base if possible.
-
If using a base like potassium carbonate, ensure it is finely powdered and dried before use.
-
Consider using molecular sieves to scavenge any trace amounts of water in the reaction mixture.
-
-
pH Control: Avoid highly basic aqueous workups if possible, or perform them at low temperatures to minimize hydrolysis of the product.
Q3: The reaction is sluggish, and even after extended time and heating, I have a low conversion of my starting material. What could be the issue?
While 2,6-difluoronitrobenzene is highly reactive, certain factors can impede the desired SNAr reaction.
Potential Causes & Solutions:
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring efficiently.
-
Solution: If using a neutral nucleophile like an alcohol or a thiol, the reaction often requires a base to generate the more potent alkoxide or thiolate anion. Ensure you are using a suitable base in at least a stoichiometric amount.
-
-
Poor Solubility: The starting material or nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Solution: Switch to a more appropriate solvent that can dissolve all reactants. A solvent screen with small-scale reactions is often beneficial. Common choices include DMF, DMSO, NMP, and THF.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center.
-
Solution: This may require more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this also increases the risk of side reactions like hydrolysis or decomposition. A phase-transfer catalyst can sometimes be effective in these cases.[4]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary safety concerns when handling 2,6-difluoronitrobenzene? | 2,6-Difluoronitrobenzene is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] It is also a combustible liquid. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] |
| How should I properly store this reagent? | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5][8] |
| Why are the fluorine atoms the leaving groups instead of the nitro group? | In nucleophilic aromatic substitution, the leaving group's ability to stabilize a negative charge is paramount. Fluoride (F⁻) is a much better leaving group in this context than the nitro group (NO₂⁻). The nitro group's primary role is to strongly withdraw electron density from the ring, making the carbon atoms attached to the fluorines highly electrophilic and susceptible to nucleophilic attack.[2][9] |
| Can I use this reagent for electrophilic aromatic substitution? | No, this is highly discouraged. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution.[10] The fluorine atoms are also deactivating. Attempting electrophilic substitution would require extremely harsh conditions and would likely result in decomposition or a complex mixture of products.[11] |
Protocols & Methodologies
Protocol 1: Selective Mono-amination of 2,6-Difluoronitrobenzene
This protocol provides a general method for the selective synthesis of 2-(Alkyl/Aryl)amino-6-fluoronitrobenzene, emphasizing techniques to minimize di-substitution.
Objective: To synthesize a mono-substituted product with >95% selectivity.
Materials:
-
2,6-Difluoronitrobenzene (1.0 eq)
-
Primary or Secondary Amine (0.95 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: To the flask, add 2,6-difluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting material).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In the dropping funnel, prepare a solution of the amine nucleophile (0.95 eq) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Add the amine solution dropwise to the cooled, stirring reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours after the addition is finished.
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the potassium carbonate.
-
Rinse the celite pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted product.
SNAr Mechanism Overview
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- Hoechst AG. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes (U.S. Patent No. 5,545,768A). U.S. Patent and Trademark Office.
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
García-Ramos, Y., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Retrieved from [Link]
- Imperial Chemical Industries Ltd. (1979). Preparation of fluoronitrobenzene (U.S. Patent No. 4,164,517A). U.S. Patent and Trademark Office.
-
Liu, T., et al. (2014). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
-
Harrington, R. W., & Low, P. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
-
Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]
-
Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Retrieved from [Link]
-
Phelan, J. P., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Frontiers Media S.A. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry. Retrieved from [Link]
-
Osbourn, J. (2021, July 1). Reactions of Disubstituted Benzenes. YouTube. Retrieved from [Link]
-
Evans, M. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. YouTube. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2,6-二氟硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
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stability of 3-Fluoro-2-nitrophenol under acidic or basic conditions
Introduction & Product Overview
This technical guide provides in-depth information and troubleshooting advice regarding the stability of 3-Fluoro-2-nitrophenol (CAS 385-01-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its chemical behavior, particularly under acidic and basic conditions, is critical for ensuring the integrity of experiments, optimizing reaction yields, and preventing the formation of unwanted impurities. This document addresses common questions and challenges encountered by researchers during the handling and use of this compound.
The unique arrangement of the hydroxyl, nitro, and fluoro groups on the aromatic ring dictates its reactivity. The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly influences the molecule's stability profile.[3]
| Property | Value | Source |
| CAS Number | 385-01-3 | [4] |
| Molecular Formula | C₆H₄FNO₃ | [4][5] |
| Molecular Weight | 157.10 g/mol | [6] |
| Appearance | Solid | [5] |
| Acidity | More acidic than phenol due to the electron-withdrawing effects of the nitro and fluoro groups. | [7][8] |
Core Stability Profile & Degradation Mechanisms
A frequent challenge in using this compound is its limited stability in basic (alkaline) environments. Conversely, the compound exhibits robust stability under most acidic conditions.
Instability Under Basic Conditions: Nucleophilic Aromatic Substitution (SNAr)
In the presence of nucleophiles, particularly in basic media (e.g., hydroxide ions, amines), this compound is highly susceptible to degradation via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][9]
Causality of the Instability:
-
Ring Activation: The aromatic ring, normally electron-rich, is rendered electron-poor (electrophilic) by the powerful electron-withdrawing nitro (NO₂) group.[10][11]
-
Stabilization of Intermediate: When a nucleophile (e.g., OH⁻) attacks the carbon bearing the fluorine atom, the negative charge of the resulting intermediate (a Meisenheimer complex) is delocalized and stabilized by the adjacent nitro group through resonance.[3][12] This stabilization lowers the activation energy for the reaction, making it favorable.
-
Fluorine as a Leaving Group: In SNAr reactions, the rate-determining step is the initial nucleophilic attack.[10] Fluorine's high electronegativity strongly polarizes the C-F bond and activates the ring for this attack, making it an excellent leaving group in this specific context, even though the C-F bond is very strong.[9][10]
The expected degradation product in a simple aqueous basic solution would be 2,3-dinitrophenol, resulting from the displacement of the fluoride ion by a hydroxide ion.
Caption: SNAr degradation pathway of this compound in base.
Stability Under Acidic Conditions
This compound is generally stable in mild to moderately strong acidic conditions. The electron-deficient nature of the aromatic ring makes it resistant to electrophilic attack, which is the common pathway for acid-mediated degradation of aromatic compounds.
Exceptions & Considerations:
-
Extremely Harsh Conditions: Under forcing conditions, such as refluxing in concentrated strong acids, degradation may occur, but this is outside the scope of typical experimental parameters.
-
Oxidizing Acids: Strong oxidizing acids (e.g., hot concentrated nitric acid) could potentially lead to further nitration or oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in a basic buffer (pH > 8) turned yellow/orange. Is the compound degrading? A: Yes, this is a strong indicator of degradation. The formation of the phenoxide ion and subsequent SNAr products can lead to colored species. You should immediately analyze a sample by HPLC or LC-MS to confirm the presence of new impurity peaks and a decrease in the area of the main peak.
Q2: What is the ideal pH range for storing solutions of this compound? A: For short-term storage (hours to a few days), solutions should be maintained in a slightly acidic to neutral pH range (pH 4-7). For long-term storage, it is best to store the compound as a dry solid in a cool, dark place.
Q3: Can I use amines as bases in reactions involving this compound? A: Caution is advised. Primary and secondary amines are potent nucleophiles and can participate in SNAr reactions, displacing the fluorine atom to form N-arylated products. If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an inorganic base like potassium carbonate if the reaction conditions are mild and anhydrous.
Q4: Besides hydroxide, what other common lab reagents can act as nucleophiles and degrade this compound? A: Thiolates (R-S⁻), alkoxides (R-O⁻), and cyanide (CN⁻) are all effective nucleophiles that can readily displace the fluorine via the SNAr mechanism. Exercise caution when these reagents are present in your reaction mixture.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Validation |
| Appearance of a new, major peak in HPLC analysis post-reaction. | The reaction or workup conditions were basic, leading to SNAr degradation. | Solution: Re-evaluate your protocol. Ensure all aqueous solutions are buffered to pH < 7. If a base is necessary, switch to a non-nucleophilic option. Validation: Run a control experiment where the compound is subjected to the workup conditions without the other reactants. Analyze by HPLC to confirm stability. |
| Low assay or recovery of the starting material. | The compound was degraded during storage in an inappropriate solvent or buffer. | Solution: Prepare fresh solutions in a validated, neutral, or slightly acidic solvent (e.g., acetonitrile, pH 5 acetate buffer). Validation: Perform a short-term stability study by dissolving the compound in the proposed solvent, storing it under the intended conditions for 24-48 hours, and re-analyzing by HPLC. |
| Inconsistent reaction yields or impurity profiles between batches. | The pH of the reaction mixture was not properly controlled, leading to variable rates of SNAr side reactions. | Solution: Implement strict pH monitoring and control throughout the reaction. Use a reliable buffer system. Validation: Calibrate pH meters before use. Document the pH at the start and end of each reaction. |
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized workflow to assess the stability of this compound under specific acidic and basic conditions.
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile (ACN) to create a 1.0 mg/mL stock solution.
-
-
Stress Sample Preparation (T=0):
-
Acidic: In an HPLC vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
-
Basic: In an HPLC vial, mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Immediately quench this sample by neutralizing with an equivalent amount of 0.1 M HCl and analyze. This serves as the T=0 baseline for the basic sample.
-
Neutral: In an HPLC vial, mix 100 µL of the stock solution with 900 µL of purified water.
-
Analyze all three T=0 samples immediately via HPLC.
-
-
Incubation:
-
Prepare a separate set of acidic, basic, and neutral samples as described in step 2.
-
Place these vials in a controlled environment (e.g., an oven or water bath at 40°C) for a defined period (e.g., 24 hours).
-
-
Analysis of Stressed Samples:
-
After incubation, remove the samples.
-
Quench the basic sample by neutralizing it with an equivalent volume of 0.1 M HCl to stop further degradation.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Using the peak area from the HPLC chromatograms, calculate the percentage of this compound remaining in each stressed sample relative to its corresponding T=0 sample.
-
% Remaining = (Peak Area_stressed / Peak Area_T=0) * 100
-
% Degradation = 100 - % Remaining
-
This self-validating protocol, by comparing stressed samples to a time-zero control, provides a clear and quantitative measure of stability under the tested conditions.
References
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Ross, S. D., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Singh, R., & Singh, P. (2021). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Quora. (2014). Among chlorophenol, nitrophenol, and fluorophenol, which will have more acidic strength and why? Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P92380]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Li, W., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]
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Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol? Retrieved from [Link]
-
Aldlab-chemicals. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Nitrophenol. Retrieved from [Link]
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Sample Question Paper 03. (n.d.). Chemistry 12. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of Nitrophenols in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of nitrophenols. This guide is designed to provide in-depth, field-proven insights into common experimental pathways, offering troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Section 1: Photocatalytic Degradation
Photocatalysis is a widely adopted advanced oxidation process (AOP) for the degradation of persistent organic pollutants like nitrophenols. It typically involves a semiconductor catalyst (e.g., TiO₂) that, upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS) to break down the target molecule.
Frequently Asked Questions & Troubleshooting
Question 1: My degradation efficiency for 4-nitrophenol (4-NP) using TiO₂ is unexpectedly low. What are the most common causes and how can I troubleshoot this?
Answer: Low degradation efficiency is a frequent challenge. The issue can usually be traced to one of several critical experimental parameters. Here’s a systematic approach to troubleshooting:
-
Improper pH: The solution's pH is arguably the most critical factor. The surface of TiO₂ is amphoteric, with a point of zero charge (pzc) around pH 6.2-6.8. For 4-nitrophenol (pKa ≈ 7.15), a slightly acidic environment (e.g., pH 3-5) is often optimal[1][2].
-
Causality: Below the pzc, the TiO₂ surface is positively charged (Ti-OH₂⁺), promoting the adsorption of the anionic 4-nitrophenoxide form, which exists in equilibrium. At high pH, both the catalyst surface and the nitrophenoxide ion are negatively charged, leading to electrostatic repulsion and reduced degradation rates[1].
-
Action: Systematically vary the initial pH of your solution (e.g., from 3 to 9) to find the optimum for your specific setup. Ensure you measure pH before and after the experiment, as the formation of acidic byproducts can lower it.
-
-
Sub-optimal Catalyst Loading: More catalyst is not always better.
-
Causality: Initially, increasing the catalyst concentration increases the number of active sites and boosts the reaction rate. However, beyond an optimal point, the solution becomes turbid. This "shielding effect" prevents light from penetrating the solution and activating the catalyst particles, reducing overall efficiency[1]. Aggregation of catalyst particles at high concentrations can also reduce the effective surface area.
-
Action: Perform a catalyst loading study (e.g., 0.1 g/L to 2.0 g/L) to determine the optimal concentration for your reactor geometry and light source.
-
-
Inadequate Equilibration: Failing to account for adsorption can lead to misleading results.
-
Causality: Nitrophenols can adsorb to the surface of the catalyst. If you do not allow the system to reach adsorption-desorption equilibrium in the dark before turning on the light source, the initial drop in concentration will be a combination of adsorption and photocatalysis, not degradation alone.
-
Action: Before irradiation, stir your nitrophenol solution with the catalyst in complete darkness for at least 30-60 minutes. Take a sample at the end of this period to establish the baseline concentration (C₀) for the photocatalytic reaction[3].
-
-
Insufficient Oxidant (Dissolved Oxygen): Oxygen plays a crucial role as an electron scavenger.
-
Causality: Oxygen traps photogenerated electrons from the TiO₂ conduction band, preventing electron-hole recombination and forming superoxide radicals (•O₂⁻), another key ROS[3].
-
Action: Ensure your solution is well-aerated. Bubble air or pure oxygen through the solution before and during the experiment.
-
Question 2: How can I confirm that the observed degradation is truly photocatalytic and not due to photolysis or simple adsorption?
Answer: This is a fundamental question of experimental validity. To claim photocatalysis, you must run two essential control experiments in parallel with your main experiment.
-
Control 1: Photolysis Control: Run the experiment with the nitrophenol solution and light source but without the photocatalyst . This will quantify any degradation caused solely by the light (photolysis). For most nitrophenols under typical UV-A or simulated solar light, this effect is minimal but must be confirmed.
-
Control 2: Adsorption Control: Run the experiment with the nitrophenol solution and the photocatalyst but in complete darkness . This quantifies the amount of nitrophenol removed from the solution due to adsorption onto the catalyst surface.
Interpreting the Results: True photocatalytic degradation is the removal of nitrophenol in your main experiment minus the removal observed in both the photolysis and adsorption controls.
Question 3: I am seeing new peaks appear in my HPLC chromatogram during the experiment. What are these, and do they pose a risk?
Answer: The appearance of new peaks indicates the formation of intermediate degradation products. The complete breakdown of nitrophenol to CO₂, H₂O, and mineral acids (a process called mineralization) is a multi-step process[4].
-
Common Intermediates: The degradation pathway often involves hydroxylation of the aromatic ring. For 4-nitrophenol, common intermediates include 4-nitrocatechol, hydroquinone, and benzoquinone[4][5]. These are then further oxidized to form short-chain carboxylic acids like oxalic acid and formic acid before complete mineralization[5].
-
Toxicity Concerns: It is crucial to monitor these intermediates, as some can be more toxic than the parent nitrophenol compound[6][7]. An effective photocatalytic treatment must not only degrade the initial pollutant but also mineralize these potentially harmful byproducts.
-
Action: Use analytical techniques like HPLC-MS or GC-MS to identify these intermediates. A Total Organic Carbon (TOC) analysis is essential to quantify mineralization. A high degradation of the parent compound with a slow decrease in TOC indicates a buildup of organic intermediates[8][9].
Core Mechanism & Visualization
The fundamental mechanism of photocatalytic degradation involves the generation of reactive oxygen species (ROS) upon photo-excitation of the semiconductor catalyst.
Standardized Experimental Protocol
Protocol 1: Photocatalytic Degradation of 4-Nitrophenol using TiO₂
-
Preparation: Prepare a stock solution of 4-nitrophenol (e.g., 100 mg/L) in deionized water.
-
Reactor Setup: Add a defined volume of the 4-NP solution to your photoreactor (e.g., a beaker with a magnetic stirrer).
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 4) using dilute H₂SO₄ or NaOH.
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., to a final concentration of 0.5 g/L).
-
Equilibration: Cover the reactor to block all light and stir the suspension for 60 minutes to allow for adsorption/desorption equilibrium.
-
Baseline Sample: At the end of the equilibration period, draw the first sample (t=0). Immediately filter it through a 0.22 µm syringe filter to remove the catalyst particles.
-
Initiate Reaction: Turn on the light source (e.g., UV lamp, solar simulator) and start a timer.
-
Sampling: Withdraw aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes). Filter each sample immediately.
-
Analysis: Analyze the concentration of 4-nitrophenol in the filtered samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC[10][11].
-
Controls: Concurrently run the photolysis and adsorption controls as described in Question 2.
Section 2: Biodegradation
Biodegradation utilizes microorganisms like bacteria and fungi to break down nitrophenols into less harmful substances. This approach is valued for its environmental compatibility and potential for in-situ remediation.[12][13]
Frequently Asked Questions & Troubleshooting
Question 1: My microbial culture is not degrading 4-nitrophenol, or the degradation rate is very slow. What could be the issue?
Answer: Successful biodegradation depends on providing an optimal environment for the specific microbial strain(s) you are using.
-
Toxicity and Acclimation: Nitrophenols are toxic to many microorganisms, especially at high concentrations[14].
-
Causality: The nitro group makes the compound recalcitrant and can inhibit key metabolic enzymes[13]. Microbes often need time to express the specific enzymes required for degradation.
-
Action: Start with a low concentration of nitrophenol (e.g., 10-20 mg/L) and gradually increase it as the culture adapts. If using an environmental isolate, ensure it has been properly acclimated.
-
-
Lack of Co-substrate: Some microbial pathways require an additional, more easily consumable carbon source to function.
-
Causality: The degradation of a complex molecule like nitrophenol can be energetically demanding. A co-substrate like glucose or succinate can provide the necessary energy and reducing power to drive the degradation process (co-metabolism)[15].
-
Action: Amend your culture medium with a readily biodegradable carbon source. Studies have shown that specific ratios of glucose to PNP can significantly enhance degradation efficiency[15].
-
-
Incorrect Redox Conditions (Aerobic vs. Anaerobic): The degradation pathways are fundamentally different under aerobic and anaerobic conditions.
-
Causality: Aerobic pathways typically involve oxygenases that hydroxylate the aromatic ring, leading to ring cleavage[16]. Anaerobic pathways often begin with the reduction of the nitro group to an amino group (forming aminophenol) before further breakdown[17]. Using the wrong conditions for your chosen microbial species will result in failure. For example, many Pseudomonas species degrade nitrophenols aerobically[16].
-
Action: Verify the metabolic requirements of your strain. For aerobic degradation, ensure vigorous aeration and agitation to maintain high dissolved oxygen levels. For anaerobic studies, use sealed reactors and sparge with an inert gas like N₂ to remove all oxygen.
-
Question 2: What are the main biodegradation pathways I should be aware of?
Answer: For p-nitrophenol (PNP), two primary aerobic pathways have been extensively characterized[15][16].
-
Hydroquinone Pathway: This is the most common pathway. The nitro group (-NO₂) is initially removed, releasing nitrite (NO₂⁻) and forming hydroquinone. The hydroquinone ring is then cleaved and the resulting products enter central metabolic pathways[17][18]. This pathway is common in Gram-negative bacteria like Pseudomonas and Moraxella species[18][19].
-
Hydroxyquinol Pathway: In this pathway, the PNP is first converted to 4-nitrocatechol, which is then degraded to hydroxyquinol. This eventually leads to the formation of maleylacetate for further metabolism[15].
Identifying intermediates like hydroquinone or 4-nitrocatechol can help elucidate which pathway is dominant in your system[15].
Experimental Workflow & Visualization
A typical biodegradation experiment follows a structured workflow to ensure reproducibility and accurate data interpretation.
Section 3: Chemical Oxidation (Fenton & Ozonation)
Chemical oxidation methods, such as the Fenton process and ozonation, are powerful AOPs that generate highly reactive hydroxyl radicals (•OH) to rapidly degrade nitrophenols.
Frequently Asked Questions & Troubleshooting
Question 1: My Fenton reaction is not working effectively. What parameters should I optimize?
Answer: The classic Fenton reaction (Fe²⁺ + H₂O₂) is highly pH-dependent and sensitive to the ratio of reagents.
-
Strict pH Control: The optimal pH for the Fenton process is typically between 2.5 and 3.5[8][9].
-
Causality: At pH > 4, ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), which then precipitates as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution. At very low pH (<2.5), the reaction is inhibited.
-
Action: Adjust the pH to ~3 before adding the Fenton reagents and monitor it during the reaction, as it may change.
-
-
H₂O₂ and Fe²⁺ Dosing: The ratio of H₂O₂ to Fe²⁺ and to the substrate (nitrophenol) is critical.
-
Causality: An insufficient amount of H₂O₂ or Fe²⁺ will limit the production of hydroxyl radicals. However, an excess of either reagent can be detrimental. Excess H₂O₂ can scavenge •OH radicals, and excess Fe²⁺ can also react with •OH, reducing the process efficiency[8].
-
Action: Systematically optimize the molar ratios of [H₂O₂]:[Fe²⁺] and [H₂O₂]:[4-NP]. Typical starting points can be found in the literature, but empirical optimization is necessary for your specific conditions[8][9]. For example, studies have found optimal conditions for 100 mg/L 4-NP to be around 4 mM H₂O₂ and 0.2 mM Fe²⁺[8].
-
Question 2: Ozonation seems to be more effective at higher pH. Why is that, and are there any downsides?
Answer: The mechanism of ozonation changes significantly with pH.
-
Causality: At acidic pH, ozone (O₃) primarily reacts directly with organic molecules, which can be a slow and selective process. As the pH increases (especially > 8), ozone decomposition is catalyzed by hydroxide ions (OH⁻), leading to the formation of highly reactive and non-selective hydroxyl radicals (•OH)[7][20]. This indirect reaction pathway via •OH is much faster and more powerful for degrading refractory compounds like nitrophenols[20][21]. Degradation rates of p-nitrophenol have been shown to be optimal around pH 9.2[20].
-
Downsides: The rapid decomposition of ozone at high pH means its residual time in the water is very short, which might require a higher ozone dose to achieve the desired degradation. Additionally, ozonation can lead to the formation of various byproducts, including hydroxylated aromatics, carboxylic acids, and nitrate ions[5][22].
Section 4: General Troubleshooting & Analysis
This section provides a general troubleshooting guide applicable across different degradation methods and an overview of analytical techniques.
Troubleshooting Flowchart
Analytical Methods Overview
Choosing the right analytical method is critical for obtaining accurate data. The most common techniques for monitoring nitrophenol concentration are summarized below.
| Method | Principle | Common Use & Considerations |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the nitrophenol molecule at its wavelength of maximum absorbance (λmax).[11] | Pros: Simple, fast, and inexpensive for routine measurements. Cons: Prone to interference from intermediates that also absorb in the UV-Vis range. Best for tracking the disappearance of the parent compound, not for mechanistic studies.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separates the parent nitrophenol from its degradation intermediates based on their interaction with a stationary phase, followed by detection (commonly with a UV detector).[23][24] | Pros: High selectivity and sensitivity. Can simultaneously quantify the parent compound and major intermediates, providing insight into the degradation pathway.[11] Cons: More complex and time-consuming than spectrophotometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then identified by their unique mass fragmentation patterns. | Pros: Excellent for identifying unknown intermediates. Very high sensitivity and specificity. Cons: Nitrophenols are semi-volatile and often require a derivatization step to improve their volatility for GC analysis.[11] |
| Total Organic Carbon (TOC) Analysis | Measures the total amount of organically bound carbon in a sample. | Pros: Provides a direct measure of mineralization—the ultimate goal of degradation. Cons: Does not give information about specific compounds. Used in conjunction with other methods like HPLC.[8][25] |
References
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Beltrán, F. J., et al. "Mechanisms of the Reaction of Ozone with p-Nitrophenol." Ozone: Science & Engineering, vol. 23, no. 4, 2001, pp. 257-267. [Link]
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Bhattacharya, A., et al. "Microbial biodegradation of nitrophenols and their derivatives: A Review." Journal of Environmental Biology, vol. 43, no. 4, 2022, pp. 523-536. [Link]
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Chen, Y., et al. "Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors." Frontiers in Microbiology, vol. 16, 2025, p. 1387654. [Link]
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Bhattacharya, A., et al. "Microbial biodegradation of nitrophenols and their derivatives: A Review." ResearchGate, 2022. [Link]
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Spain, J. C., and D. T. Gibson. "Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp." Applied and Environmental Microbiology, vol. 57, no. 3, 1991, pp. 812-819. [Link]
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Zhang, L., et al. "Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP)..." ResearchGate, 2023. [Link]
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Sava, H., et al. "Proposed mechanism of photocatalytic degradation of p-nitrophenol on Au/ZnO heterostructure." ResearchGate, 2022. [Link]
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Saha, S., et al. "Effect of Various Additives on Photocatalytic Degradation of 4-Nitrophenol." International Journal of Chemical Engineering and Applications, vol. 3, no. 2, 2012, pp. 114-117. [Link]
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Wang, Z., et al. "Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds." Frontiers in Chemistry, vol. 7, 2019, p. 23. [Link]
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Kumar, A., et al. "Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination." PubMed Central, 2023. [Link]
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Wang, D., et al. "Mechanism for catalytic ozonation of p-nitrophenol in water with titanate nanotube supported manganese oxide." RSC Publishing, 2014. [Link]
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Pirsaheb, M., et al. "Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst." PubMed, 2010. [Link]
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Shanthi, S., and V. S. Sapkal. "P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols." Longdom Publishing, 2015. [Link]
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Shi, H. X., et al. "Mechanistic study of ozonation of p-nitrophenol in aqueous solution." Journal of Environmental Sciences, vol. 17, no. 6, 2005, pp. 926-9. [Link]
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Wang, Z., et al. "(A) Photocatalytic degradation of 4-nitrophenol. (B) First order..." ResearchGate, 2019. [Link]
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Wang, Y., et al. "Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2." MDPI, vol. 13, no. 21, 2023, p. 4882. [Link]
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Tekade, P. V., and A. A. Kadu. "Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process." Environmental Engineering Research, vol. 26, no. 2, 2021, p. 200236. [Link]
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Poznyak, T., et al. "Mechanisms of the Reaction of Ozone with p-Nitrophenol." ResearchGate, 2001. [Link]
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Di Paola, A., et al. "Heterogeneous photocatalytic degradation of nitrophenols." ResearchGate, 2003. [Link]
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Liou, R. M., et al. "The denitration pathway of p-nitrophenol in the hydrogen peroxide catalytic oxidation with an Fe(III)-resin catalyst." PubMed, 2012. [Link]
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Sakthivel, S., and S. S. Devi. "Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light." ResearchGate, 2015. [Link]
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Habekost, A. "Analysis of p-Nitrophenol Reduction." Science and Education Publishing, vol. 13, no. 1, 2025, pp. 7-16. [Link]
-
Han, D., et al. "Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical." PubMed, 2024. [Link]
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Kumar, S., and A. K. Sharma. "Detoxification and Mineralization of Nitrophenol Isomers Using Photo-assisted Processes in Batch Reactor." Research Publish Journals, vol. 3, no. 3, 2015, pp. 1-6. [Link]
-
Zhang, L., et al. "Biodegradation of p-nitrophenol and 4-chlorophenol by Stenotrophomonas sp." International Biodeterioration & Biodegradation, vol. 63, no. 6, 2009, pp. 763-767. [Link]
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Keerthiga, G., et al. "Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor." AIP Publishing, 2023. [Link]
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Lea, J., and A. Adesina. "Influence of pH on the photodegradation of 4-nitrophenol." ResearchGate, 2001. [Link]
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Tekade, P. V., and A. A. Kadu. "Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process." Environmental Engineering Research, 2020. [Link]
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Chavez-Flores, D., et al. "Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review." PubMed Central, 2024. [Link]
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Roy, K., and S. V. Moholkar. "p–Nitrophenol degradation by hybrid advanced oxidation process of heterogeneous Fenton assisted hydrodynamic cavitation: Discernment of synergistic interactions and chemical mechanism." ResearchGate, 2021. [Link]
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Chavez-Flores, D., et al. "Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review." ACS Omega, 2024. [Link]
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da Silva, V. M., et al. "Optimization of p-Nitrophenol Degradation and Mineralization Using a Photochemical Reactor." ResearchGate, 2021. [Link]
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Natarajan, S., et al. "Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures." Industrial & Engineering Chemistry Research, 2011. [Link]
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Kulkarni, S. S., and C. S. Gopinath. "Isolation and Identification of Pseudomonas SP. Degrading P-Nitrophenol." International Journal of Innovative Science and Research Technology, vol. 2, no. 5, 2017. [Link]
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Agency for Toxic Substances and Disease Registry. "Analytical Methods." ATSDR, 1995. [Link]
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Lin, S. H., and C. C. Chang. "Decomposition of 2-Nitrophenol in Aqueous Solution by Ozone and UV/Ozone Processes." ResearchGate, 2000. [Link]
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Haigler, B. E., and J. C. Spain. "Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT." PubMed Central, 1993. [Link]
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Lipczynska-Kochany, E. "Degradation of nitroaromatics with the Fenton reagent." Water Science and Technology, vol. 42, no. 1-2, 2000, pp. 435-440. [Link]
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optimizing reaction conditions for the synthesis of 3-Fluoro-2-nitrophenol
Technical Support Center: Synthesis of 3-Fluoro-2-nitrophenol
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this challenging synthesis. As an important intermediate in the pharmaceutical and agrochemical industries, mastering its preparation is crucial.[1] This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 3-fluorophenol.[2][3] The core process involves generating a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of 3-fluorophenol. The reaction is typically facilitated by a mixture of nitric acid (HNO₃) and a strong acid catalyst, most commonly sulfuric acid (H₂SO₄).[4][5] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[3]
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Technical Support Center: Purification of 3-Fluoro-2-nitrophenol
Welcome to the technical support center for handling isomeric impurities in 3-Fluoro-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] We will move beyond simple protocols to explain the underlying chemical principles that govern separation, empowering you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect when synthesizing this compound?
During the electrophilic nitration of m-fluorophenol, the directing effects of the hydroxyl (-OH) and fluoro (-F) groups guide the incoming nitro (-NO₂) group primarily to positions ortho and para to the hydroxyl group. This typically results in a mixture of isomers. The most common impurity is 3-fluoro-4-nitrophenol . Depending on reaction conditions, 5-fluoro-2-nitrophenol may also be formed.
Understanding the distinct physicochemical properties of these isomers is the first step toward a successful purification strategy.
| Compound | Structure | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Physicochemical Feature |
| This compound (Desired Product) | ![]() | 157.10 | 37-40[2][3] | 237.6 | Forms intramolecular H-bonds; less polar, more volatile.[4] |
| 3-Fluoro-4-nitrophenol (Primary Impurity) | ![]() | 157.10 | 93-95[5] | Decomposes | Forms intermolecular H-bonds; more polar, less volatile.[6] |
| 5-Fluoro-2-nitrophenol (Potential Impurity) | ![]() | 157.10 | 33-36 | N/A | Forms intramolecular H-bonds; properties similar to desired product. |
Note: Structures are illustrative. Data compiled from multiple sources.[2][3][5][6]
Q2: What is the core scientific principle behind separating these nitrophenol isomers?
The separation hinges on the profound difference in hydrogen bonding capabilities between ortho-nitrophenols and their meta/para counterparts.
-
This compound , being an ortho-nitrophenol, exhibits strong intramolecular hydrogen bonding between the phenolic proton and an oxygen of the adjacent nitro group.[4][7] This internal bonding satisfies the hydrogen-bonding potential within the molecule itself.
-
3-Fluoro-4-nitrophenol , a para-isomer, cannot form this internal bond. Instead, it engages in intermolecular hydrogen bonding with other molecules.[8]
This single structural difference leads to three exploitable macroscopic properties:
-
Polarity: The intramolecular bond in the ortho isomer masks the polar -OH group, significantly reducing its overall polarity compared to the para isomer. This is the basis for chromatographic separation.[9]
-
Volatility: With weaker intermolecular forces, the ortho isomer has a lower boiling point and is more volatile, enabling separation by distillation techniques.[4]
-
Solubility: The para isomer's ability to form strong hydrogen bonds with polar solvents often makes it more soluble in them, while the less polar ortho isomer tends to be more soluble in non-polar solvents.[10]
Q3: Which analytical techniques are essential for monitoring the purification process?
A multi-pronged analytical approach is crucial for a self-validating protocol.
-
Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and column chromatography fraction analysis. The less polar this compound will have a higher Rf value than the more polar 3-fluoro-4-nitrophenol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is typically effective, where the more polar 3-fluoro-4-nitrophenol will elute earlier.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value (37-40 °C for the desired product) is a strong indicator of high purity. The significant difference in melting points between the desired product and the 3-fluoro-4-nitrophenol impurity (93-95 °C) makes this a powerful and simple check.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the isomeric structure and detect impurities at low levels.
Troubleshooting & Optimization Guide
This section addresses common issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Scenario 1: My crude product is a low-melting solid or oil with multiple TLC spots. How do I decide on the best purification strategy?
Expert Analysis: The optimal strategy depends on the scale of your experiment and the relative separation of the isomers on a TLC plate. This decision process can be visualized as a logical workflow.
Caption: Decision tree for selecting a purification method.
Actionable Advice:
-
Analytical TLC First: Develop a TLC solvent system (e.g., 10-30% Ethyl Acetate in Hexanes).
-
Evaluate Separation (ΔRf): If the Rf values of your product and the main impurity are well-separated (ΔRf > 0.2), column chromatography is an excellent choice.[12]
-
Consider Physical Properties: Given the >50 °C melting point difference between this compound and 3-fluoro-4-nitrophenol, fractional recrystallization is a highly effective and scalable method.[5]
-
For Large Scale: Steam distillation can be very efficient at removing the more volatile ortho-isomer (your product) from non-volatile para-isomers.[4]
Scenario 2: I tried recrystallization, but my product purity is still low, or my yield is poor.
Expert Analysis: Recrystallization failures typically stem from an improper choice of solvent or suboptimal technique.[13] The ideal solvent should dissolve the crude product well when hot but poorly when cold. For isomers, it's also beneficial if the solvent preferentially dissolves one isomer over the other at room temperature.
Troubleshooting Steps:
-
Solvent Selection is Key: Avoid solvents that dissolve the compound at room temperature. Test a range of solvents (e.g., Hexanes, Toluene, Ethanol/Water mixtures). A good starting point for nitrophenols is often a mixed solvent system like Ethanol/Water or Hexane/Ethyl Acetate.[14]
-
Use Minimum Hot Solvent: The most common error is adding too much solvent. Add the boiling solvent portion-wise to your crude material until it just dissolves.[13] An excess of solvent will keep your product dissolved even upon cooling, drastically reducing yield.
-
Cool Slowly: Rapid cooling (e.g., plunging in an ice bath) traps impurities in the crystal lattice. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[15]
-
Try Fractional Recrystallization:
-
Dissolve the crude mixture in a minimum of hot solvent.
-
Cool slightly. The less soluble, higher-melting point impurity (3-fluoro-4-nitrophenol) should crystallize first. Filter these crystals while the solution is still warm.
-
Allow the filtrate, now enriched with your desired lower-melting product, to cool completely to yield purer crystals of this compound.
-
Scenario 3: My isomers are running too close together during column chromatography.
Expert Analysis: Poor separation on a column, despite a promising TLC, usually indicates a problem with the mobile phase polarity or column loading/packing.[16]
Optimization Workflow:
Caption: Workflow for optimizing column chromatography.
Actionable Advice:
-
Target Rf of ~0.3: Your TLC development is crucial. Adjust the solvent system so your desired product has an Rf of approximately 0.3. A lower Rf provides more interaction time with the silica, leading to better separation.
-
Reduce Polarity: Since your desired product is the less polar isomer, it will elute first. To increase the separation from the more polar impurity, make the mobile phase less polar (e.g., decrease the percentage of ethyl acetate in hexanes). This will force the more polar compound to adhere more strongly to the silica, increasing the separation gap.[9]
-
Check Your Loading: Do not overload the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. Overloading causes broad, overlapping bands.[16]
-
Use Dry Loading: For compounds that are solids, adsorbing the crude material onto a small amount of silica gel and loading this dry powder onto the column often results in sharper bands and better separation than loading as a concentrated liquid.[16]
Validated Experimental Protocols
Protocol 1: Purification by Preparative Column Chromatography
This protocol is ideal for separating gram-scale quantities of this compound from its more polar 3-fluoro-4-nitrophenol isomer.
-
Solvent System Selection:
-
Using TLC, identify a mobile phase of Ethyl Acetate (EtOAc) and Hexanes that gives the desired this compound an Rf value of ~0.3. A typical starting point is 15% EtOAc / 85% Hexanes.
-
-
Column Preparation:
-
Select a glass column and add a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase. For 1g of crude material, use approximately 50g of silica gel.
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Allow excess solvent to drain until it is level with the top of the silica bed. Add another ~1 cm layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product (~1g) in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Drain the solvent until it just enters the sand layer. Carefully add a small amount of fresh mobile phase, wash the sides of the column, and drain again.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase and apply gentle pressure (if using flash chromatography).
-
Begin collecting fractions. Monitor the elution process by spotting fractions onto a TLC plate.
-
The less polar this compound will elute first.
-
Once the desired product has completely eluted, you can increase the solvent polarity (e.g., to 40% EtOAc/Hexanes) to quickly elute the more polar 3-fluoro-4-nitrophenol impurity.
-
-
Analysis and Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Verify the purity of the resulting solid/oil by HPLC and melting point analysis.
-
Protocol 2: Purification by Fractional Recrystallization
This method leverages the significant difference in melting points and solubility profiles between the isomers and is excellent for purification without chromatography.
-
Solvent Screening:
-
In separate test tubes, place ~20 mg of crude product. Add 0.5 mL of different solvents (e.g., Toluene, Heptane, Isopropanol, Ethanol/Water 80:20).
-
Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath.
-
A suitable solvent will show poor solubility at room temperature but complete dissolution when hot, with significant crystal formation upon cooling. Toluene is often a good choice.
-
-
Step 1 - Removal of Less Soluble Impurity:
-
Place the crude material in an Erlenmeyer flask. Add the chosen hot solvent portion-wise with swirling until the solid just dissolves.
-
Allow the solution to cool slightly (e.g., from boiling to ~60-70 °C). The higher-melting 3-fluoro-4-nitrophenol should begin to crystallize.
-
Perform a hot filtration to remove these impurity crystals, collecting the warm filtrate in a clean flask.
-
-
Step 2 - Crystallization of Desired Product:
-
Allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum. Confirm purity via melting point analysis. The melting point should be sharp and within the range of 37-40 °C.
-
References
-
Quora. (2020). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. Available at: [Link]
-
Quora. (2020). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. Available at: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]
-
Vedantu. (n.d.). Among the three isomers of the nitrophenol the one that is least soluble in water is. Available at: [Link]
- Google Patents. (2014). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
-
Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. MOCA. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. quora.com [quora.com]
- 5. 3-氟-4-硝基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 7. Among the three isomers of the nitrophenol the one class 12 chemistry CBSE [vedantu.com]
- 8. quora.com [quora.com]
- 9. ukessays.com [ukessays.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. moca.net.ua [moca.net.ua]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Recrystallization [sites.pitt.edu]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Purifying 3-Fluoro-2-nitrophenol with Column Chromatography
Welcome to the technical support center for the purification of 3-Fluoro-2-nitrophenol using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific separation. The methodologies and principles discussed herein are grounded in established chromatographic theory and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for separating this compound from reaction impurities using column chromatography?
A1: The separation relies on the principle of differential partitioning of the analyte and impurities between a stationary phase (typically polar) and a mobile phase (typically less polar). This compound, being a polar molecule due to its hydroxyl (-OH) and nitro (-NO2) groups, will adhere more strongly to a polar stationary phase like silica gel compared to less polar impurities. By carefully selecting a mobile phase (eluent), we can selectively wash the components through the column at different rates, with less polar compounds eluting first.[1][2] The presence of the fluorine atom can also influence the molecule's interaction with the stationary phase, potentially requiring fine-tuning of the mobile phase composition.
Q2: Which stationary phase is most suitable for purifying this compound?
A2: For the purification of a polar aromatic compound like this compound, the standard choice for the stationary phase is silica gel (SiO2) . Its polar surface provides strong adsorption sites for the polar functional groups of the target molecule. Alumina (Al2O3) can also be used and is sometimes preferred for specific separations, but silica gel is generally the first choice for this class of compounds.[1] For potentially challenging separations involving fluorinated compounds, a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity due to interactions with the fluorinated ring.[3][4]
Q3: How do I select the optimal mobile phase (eluent system) for my separation?
A3: The key is to find a solvent system that provides good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate first.[1] A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should give your product a Retention Factor (Rf) value of approximately 0.25-0.35 on the TLC plate to ensure good separation on the column.
Q4: Should I use isocratic or gradient elution for this purification?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.
-
Isocratic elution is simpler and is suitable if the impurities are well-separated from your product on the TLC plate with a single solvent mixture.
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is often more effective for complex mixtures where impurities have a wide range of polarities. This technique can shorten the overall purification time and provide sharper peaks for more retained compounds.[5][6][7][8]
For a typical reaction mixture containing this compound, starting with a less polar mobile phase and gradually increasing the proportion of the more polar solvent is a robust strategy.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Q: My compound is not moving down the column (stuck at the origin). What should I do?
A: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture. Small, incremental changes are key to achieving good separation. Monitor the elution using TLC.
Q: All my compounds are eluting together at the solvent front. How can I fix this?
A: This is the opposite problem; your mobile phase is too polar, causing all components to be washed through the column without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your eluent. If you used a 7:3 hexane:ethyl acetate mixture, switch to a 9:1 or even 9.5:0.5 mixture. The goal is to find a condition where your target compound has an Rf of ~0.25-0.35 on TLC.
Q: The separation between my product and an impurity is poor, resulting in overlapping fractions. What are my options?
A: This is a common challenge that can be addressed in several ways:
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes, changing one of the solvents (e.g., from ethyl acetate to dichloromethane) can alter the selectivity of the separation.
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Employ Gradient Elution: A shallow gradient, where the polarity is increased very slowly, can often resolve compounds with similar polarities.
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a stationary phase with different selectivity, such as alumina or a fluorinated phase.[3][4]
Q: I see cracks or channels in my column packing. Why did this happen and how does it affect my separation?
A: Cracks and channels in the stationary phase are detrimental to separation as they create pathways for the mobile phase and sample to bypass the packed bed, leading to poor resolution. This can be caused by:
-
Improper Packing: The slurry was not packed uniformly, or the column was allowed to run dry.
-
Heat of Solvation: Using a very polar solvent to wash a column packed with a non-polar solvent can generate heat, causing solvent to boil and create bubbles and cracks.
-
Solution: Unfortunately, a cracked column usually cannot be salvaged. The best course of action is to repack the column carefully. Always ensure a layer of solvent is maintained above the stationary phase.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using column chromatography.
Materials and Reagents
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or dichloromethane)
-
TLC plates (silica gel coated)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for purifying this compound.
Step-by-Step Methodology
-
TLC Analysis to Determine Eluent System:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The optimal eluent system will give your target compound an Rf value of ~0.25-0.35.
-
-
Column Preparation (Slurry Packing Method):
-
Secure the glass column vertically to a ring stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer (~0.5 cm) of sand on top of the cotton plug.
-
In a beaker, make a slurry of silica gel with your chosen starting eluent. The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column in one continuous motion.
-
Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer (~0.5 cm) of sand on top to prevent disturbance of the silica bed during sample loading.
-
Crucially, never let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the starting eluent or a slightly more polar solvent.
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica, just until the liquid level reaches the top of the sand.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
If using a gradient, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Analysis of Fractions:
-
Spot each collected fraction onto a TLC plate.
-
Develop the TLC plate to identify which fractions contain your purified product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Decision Tree
Sources
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Solvent Effects on the Selectivity of Nitration Reactions
Welcome to the Technical Support Center for Nitration Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on reaction selectivity. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected ortho/para isomer ratio in my aromatic nitration. How can the solvent be responsible?
A1: The solvent plays a critical role in determining the regioselectivity of nitration, and an unexpected isomer ratio is a classic indicator of solvent-mediated effects. The influence of the solvent can be multifaceted:
-
Polarity and Solvation of the Nitronium Ion: In polar solvents, the nitronium ion (NO₂⁺), the active electrophile, is strongly solvated. This can create a bulky "solvent cage" around the ion. This steric hindrance can favor attack at the less hindered para position over the ortho position, especially with bulky substrates.[1] Conversely, in nonpolar solvents, the nitronium ion is less solvated, making it sterically smaller and potentially increasing the proportion of the ortho isomer.[2]
-
Dielectric Constant: Solvents with a high dielectric constant can stabilize the charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization is not uniform for the ortho, meta, and para intermediates, and can thus influence the product distribution.
-
Specific Solvent-Substrate Interactions: The solvent can have specific interactions, such as hydrogen bonding, with substituents on your aromatic ring. For example, in the nitration of phenol, a protic solvent can hydrogen bond with the hydroxyl group, altering its directing effect and influencing the ortho/para ratio.[3][4]
A study on the nitration of anisole found that the ortho/para ratio was relatively constant in nonpolar solvents but varied significantly in polar solvents.[2] This highlights the profound impact of solvent polarity on regioselectivity.
Q2: My reaction is sluggish, and I suspect poor solubility of my starting material. What's the best approach to solvent selection in this case?
A2: Poor solubility of the aromatic substrate is a common cause of slow or incomplete reactions, as it limits the interfacial area between reactants.[1] The ideal solvent should effectively dissolve both the aromatic compound and the nitrating agent to create a homogeneous reaction mixture.
Troubleshooting Steps:
-
Co-solvent Systems: If a single solvent doesn't provide adequate solubility for all components, consider a co-solvent system. For instance, using a nonpolar solvent like hexane to dissolve the aromatic substrate and a polar solvent like acetic acid to dissolve the nitrating agent can be effective. However, be mindful that this can create a biphasic system requiring vigorous stirring to maximize the reaction rate.
-
Solvents as Reagents: In some cases, the solvent can also act as a reagent or part of the catalytic system. For example, acetic anhydride can be used as a solvent and also reacts with nitric acid to form the highly reactive acetyl nitrate.[2]
-
Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can be employed to shuttle the nitrating agent from the aqueous/acidic phase to the organic phase containing the substrate.
When selecting a solvent, also consider its potential to react with the nitrating agent. For example, some organic solvents can be oxidized or nitrated themselves under harsh reaction conditions.[5]
Q3: I'm seeing significant by-product formation, including dinitrated and oxidized products. Can the solvent choice help mitigate this?
A3: Yes, solvent selection is crucial for controlling side reactions.
-
Dinitration: Over-nitration often occurs with highly activated aromatic rings or under forcing conditions (high temperature, high concentration of nitrating agent).[1][6] Using a less polar, non-coordinating solvent can sometimes temper the reactivity of the nitrating agent. Additionally, a solvent that allows for better temperature control by efficiently dissipating heat can help prevent runaway reactions that lead to dinitration.[6]
-
Oxidation: Some substrates are sensitive to the oxidative nature of nitrating mixtures. Solvents that are inert to oxidation are preferred. Chlorinated solvents like dichloromethane (DCM) are often used, but their compatibility with the reaction conditions should be verified as they can be biphasic with strong acids.[7] In some cases, performing the reaction in a large volume of an inert solvent can dilute the reactants and help control the exotherm, thereby reducing oxidative side reactions.
The choice of a milder nitrating agent in a suitable solvent can also significantly improve chemoselectivity.[1]
Troubleshooting Guides
Scenario 1: Poor Regioselectivity - Unexpected Isomer Ratios
Problem: Your nitration of a substituted benzene is yielding an ortho/para ratio that contradicts expectations based on the directing effects of the substituent.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Polarity and Sterics | A highly polar solvent can create a large solvation shell around the NO₂⁺ ion, sterically hindering attack at the ortho position.[8] | Screen a range of solvents with varying polarities. Start with a nonpolar solvent (e.g., hexane, carbon tetrachloride) and gradually increase polarity (e.g., dichloromethane, nitromethane, acetic acid).[2] |
| Reaction Temperature | Higher temperatures can decrease selectivity, sometimes favoring the thermodynamically more stable para isomer, but in other cases leading to a loss of selectivity altogether.[1][6] | Ensure strict temperature control. Perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance selectivity. |
| Specific Solvation Effects | Protic solvents can interact with substituents (e.g., -OH, -NH₂) via hydrogen bonding, altering their electronic influence on the ring.[9] | If your substrate has H-bond donor/acceptor groups, compare results from protic (e.g., acetic acid) and aprotic (e.g., sulfolane) solvents. |
Experimental Protocol: Solvent Screening for Regioselectivity
-
Setup: In parallel reaction vials, dissolve your aromatic substrate in a selection of solvents covering a range of polarities (e.g., n-heptane, dichloromethane, nitromethane, acetic acid).
-
Cooling: Cool all vials to the desired reaction temperature (e.g., 0 °C) in an ice bath.
-
Nitrating Agent Addition: Prepare your nitrating agent (e.g., a mixture of HNO₃ and H₂SO₄) and add it dropwise and at the same rate to each vial with vigorous stirring.[10]
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench each reaction by pouring it onto ice water and extract the products with a suitable organic solvent.[11]
-
Analysis: Analyze the product mixture from each reaction by GC or ¹H NMR to determine the isomer ratios.
Scenario 2: Inconsistent Reaction Rates and Yields
Problem: You are experiencing significant variability in reaction times and product yields between batches, even with seemingly identical procedures.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Water Content in Solvent | Trace amounts of water can significantly affect the concentration and reactivity of the nitronium ion, especially when using nitrating agents like mixed acids. | Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption. |
| Solvent Purity | Impurities in the solvent can interfere with the reaction, potentially acting as catalysts or inhibitors. | Use high-purity, pharmacopeia-grade solvents when possible, especially in a drug development context.[12] |
| Phase Separation | If your reaction is biphasic (e.g., an organic substrate in an aqueous acid mixture), the rate of reaction will be highly dependent on the efficiency of mixing. | Ensure vigorous and consistent stirring to maximize the interfacial surface area between the phases. Consider using a phase-transfer catalyst. |
Workflow for Ensuring Reproducibility
Caption: Workflow for improving nitration reaction reproducibility.
The Underlying Mechanisms: A Deeper Dive
The choice of solvent can fundamentally alter the reaction mechanism and the nature of the transition states.
The Role of Protic vs. Aprotic Solvents
-
Polar Protic Solvents (e.g., H₂O, Acetic Acid): These solvents have O-H or N-H bonds and can form hydrogen bonds.[13] They are effective at solvating both cations (like NO₂⁺) and anions. In strongly acidic protic media, they can facilitate the formation of the nitronium ion.[14] However, their hydrogen-bonding ability can also "cage" nucleophiles, though this is less of a factor in electrophilic aromatic substitution.[9] For substrates with activating groups that can hydrogen bond (like phenols), protic solvents can modulate the reactivity and selectivity.[3][4]
-
Polar Aprotic Solvents (e.g., Nitromethane, Sulfolane, DMF): These solvents possess significant dipole moments but lack O-H or N-H bonds.[13] They are excellent at solvating cations (NO₂⁺) but less effective at solvating anions. This can influence the overall ionic strength of the medium and the reactivity of the nitrating agent. Aprotic polar solvents are known to favor a Single-Electron Transfer (SET) mechanism for nitration with activated aromatic compounds.[15]
The mechanism of nitration can be viewed as a continuum between a polar (Ingold-Hughes) mechanism and a SET mechanism, with the solvent playing a key role in dictating which pathway is favored.[15]
Mechanistic Influence of Solvent Polarity
Caption: Influence of solvent on nitration mechanism pathways.
References
- Effect of solvents on regioselectivity of anisole nitration | Request PDF. (n.d.).
- Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. (n.d.). Benchchem.
- Troubleshooting guide for nitr
- Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. (2025). ACS Physical Chemistry Au.
- SOLVENT EFFECT ON ELECTROPHILIC AND RADICAL SUBSTITUTION OF TOLUENE MONONITRATION REACTIONS. (n.d.).
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Dynamics and the Regiochemistry of Nitr
- Nitration and arom
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- (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.).
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- Nitration of Toluene (Electrophilic Arom
- Electrophilic and free radical nitration of benzene and toluene with various nitr
- Rate of nitration of benzene with mixed acid. (n.d.). Semantic Scholar.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Overcoming regioselectivity issues in phenol nitr
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- Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. (n.d.). The Journal of Organic Chemistry.
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- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- What Factors Are Taken Into Consider
- Nitration of Phenol and Purification by Column Chrom
- (PDF) Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. (2025).
- Solvent effects in the nitration of nitrobenzene. (n.d.). The Journal of Organic Chemistry.
- JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound. (n.d.).
- Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why? (2017). Quora.
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- 1 NITR
- Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.
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- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Fluoro-2-nitrophenol: A Predictive and Comparative Approach
Introduction
In the landscape of modern synthetic chemistry, 3-Fluoro-2-nitrophenol stands out as a pivotal structural motif and a versatile intermediate, particularly in the development of novel pharmaceuticals and advanced agrochemicals.[1] Its unique electronic and steric properties, conferred by the ortho-nitro and meta-fluoro substituents on the phenolic ring, make it a valuable building block. Unambiguous structural verification of such intermediates is not merely a procedural step but the cornerstone of quality control and successful downstream synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into molecular structure at the atomic level.
This guide provides an in-depth analysis of the anticipated ¹H and ¹³C NMR spectra of this compound. Due to a scarcity of publicly available, fully assigned experimental spectra for this specific isomer, this document leverages a predictive methodology grounded in fundamental NMR principles and a rigorous comparative analysis with structurally related, well-characterized analogs. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound, distinguish it from its isomers, and troubleshoot potential synthetic ambiguities.
Molecular Structure and Electronic Landscape
To interpret the NMR spectrum of this compound, one must first appreciate the interplay of electronic effects exerted by its three functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the fluorine (-F) groups.
-
Hydroxyl (-OH): A potent activating group that donates electron density to the aromatic ring via resonance (a +R effect) and withdraws electron density inductively (-I effect). Its primary influence is ortho and para to its position.
-
Nitro (-NO₂): A strongly deactivating group, withdrawing significant electron density from the ring through both resonance (-R effect) and induction (-I effect). It directs incoming electrophiles to the meta position.
-
Fluorine (-F): A unique substituent that acts as a deactivating group due to its powerful inductive withdrawal (-I effect), yet directs ortho and para due to its ability to donate a lone pair of electrons via resonance (+R effect).
The confluence of these effects in this compound creates a distinct electronic environment for each proton and carbon, which is directly reflected in their NMR chemical shifts and coupling patterns.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is expected to display four distinct signals: three in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to H4, H5, and H6, and one for the phenolic proton.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |
| -OH | 10.5 - 11.5 | Broad Singlet (br s) | N/A |
| H6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-H4) ≈ 1.5 |
| H5 | 7.6 - 7.8 | Triplet of doublets (td) or ddd | ³J(H5-H6) ≈ 8.5, ³J(H5-H4) ≈ 8.0, ⁴J(H5-F) ≈ 2.0 |
| H4 | 7.2 - 7.4 | Triplet or ddd | ³J(H4-H5) ≈ 8.0, ³J(H4-F) ≈ 9.0, ⁴J(H4-H6) ≈ 1.5 |
Causality Behind Predictions:
-
Phenolic Proton (-OH): The strong intramolecular hydrogen bond between the hydroxyl proton and the ortho-nitro group's oxygen dramatically shifts this proton downfield, typically beyond 10 ppm. Its signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[2][3]
-
H6: This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding and placing it furthest downfield in the aromatic region. It will be split into a doublet by its ortho-neighbor H5 and further split into a doublet by the smaller meta-coupling to H4.
-
H5: Positioned between H4 and H6, it will experience two large ortho-couplings. Additionally, a smaller four-bond coupling to the fluorine (⁴J_HF) is anticipated, resulting in a complex multiplet, likely a triplet of doublets.
-
H4: This proton is ortho to the fluorine atom, which results in a significant three-bond H-F coupling (³J_HF), typically in the range of 8-10 Hz.[4] It is also ortho to H5, leading to a large H-H coupling. The combination will likely produce a triplet or a doublet of doublets of doublets.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for assignment. The carbon directly attached to fluorine will appear as a large doublet, while other carbons will show smaller couplings over two, three, or four bonds.[5]
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |
| C1 (-OH) | 148 - 152 | Doublet (d) | ³J(C1-F) ≈ 8-10 |
| C2 (-NO₂) | 138 - 142 | Doublet (d) | ²J(C2-F) ≈ 20-25 |
| C3 (-F) | 155 - 159 | Doublet (d) | ¹J(C3-F) ≈ 240-260 |
| C4 | 115 - 119 | Doublet (d) | ²J(C4-F) ≈ 20-25 |
| C5 | 130 - 134 | Singlet or small doublet | ⁴J(C5-F) ≈ 1-3 |
| C6 | 120 - 124 | Doublet (d) | ³J(C6-F) ≈ 3-5 |
Causality Behind Predictions:
-
C3 (-F): The carbon directly bonded to fluorine experiences a massive one-bond coupling (¹J_CF), making its assignment unambiguous.[6] It is also significantly deshielded by the direct attachment of the electronegative fluorine.
-
C1 & C2: These carbons are deshielded by the attached oxygen and nitro groups, respectively. They will both exhibit two-bond and three-bond couplings to fluorine (²J_CF and ³J_CF), which are typically in the range of 8-25 Hz.
-
C4 & C6: These carbons are ortho and para to the hydroxyl group and will be influenced by its electron-donating resonance effect. They will also show two-bond and three-bond couplings to fluorine.
-
C5: This carbon is meta to the fluorine, and any coupling (⁴J_CF) is expected to be very small or unresolved.
Comparative Analysis with Key Isomers and Analogs
The true power of NMR analysis lies in comparison. By contrasting the predicted spectrum of this compound with the known experimental data of its analogs, we can gain confidence in our assignments and highlight the unique spectral fingerprint of our target molecule.
| Compound | Aromatic ¹H Chemical Shifts (δ, ppm) & Key Couplings | Aromatic ¹³C Chemical Shifts (δ, ppm) & Key Couplings |
| 2-Nitrophenol | H6: 8.10 (dd), H4: 7.58 (ddd), H3: 7.16 (dd), H5: 7.00 (ddd) | C2: 136.5, C1: 155.0, C4: 125.1, C6: 120.0, C5: 119.8, C3: 115.5 |
| 5-Fluoro-2-nitrophenol | H6: 8.05 (dd, J=9.2, 4.4 Hz), H3: 7.35 (dd, J=9.2, 3.0 Hz), H4: 6.80 (ddd, J=9.2, 7.8, 3.0 Hz) | C5: ~160 (d, ¹J_CF large), C2: ~140, C1: ~150, Other signals shifted relative to 2-nitrophenol. |
| This compound (Predicted) | H6: ~8.1, H5: ~7.7, H4: ~7.3. Distinctive H4 triplet/ddd due to large ³J_HF. | C3: ~157 (d, ¹J_CF ≈ 250 Hz), C2 & C4 show large ²J_CF. Pattern differs significantly from 5-F isomer. |
Data for 2-Nitrophenol and 5-Fluoro-2-nitrophenol are based on typical values found in spectral databases and may vary slightly with conditions.[1][7]
Key Distinctions:
-
3-Fluoro vs. 5-Fluoro Isomer: The most telling difference lies in the proton spectrum. In the 3-fluoro isomer, the fluorine atom is meta to H6 and H5 but ortho to H4, resulting in a large ³J_HF coupling for H4. In the 5-fluoro isomer, the fluorine is ortho to H4 and H6, leading to large ³J_HF couplings for both of these protons, creating a completely different splitting pattern.
-
Presence of Fluorine: Compared to 2-nitrophenol, the ¹³C spectrum of this compound is immediately identifiable by the characteristic large doublet for the fluorine-bearing carbon (C3) and the smaller doublet patterns for adjacent carbons.
Validated Experimental Protocol for NMR Acquisition
Achieving high-quality, reproducible NMR data requires a standardized and well-justified experimental approach. The following protocol is designed for the robust characterization of this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Dissolve approximately 15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent choice for phenols as it reliably solubilizes the compound and slows down the proton exchange of the -OH group, often resulting in a sharper signal that may even show coupling. Chloroform-d (CDCl₃) is an alternative, but the -OH signal may be broader or exchange more readily.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
Experiment: A standard one-pulse experiment (e.g., Bruker's zg30) is sufficient.
-
Key Parameters:
-
Spectral Width: ~16 ppm to ensure all signals, including the downfield phenolic proton, are captured.
-
Acquisition Time: ~3-4 seconds for good digital resolution.
-
Relaxation Delay (d1): 5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Number of Scans: 16-32 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition:
-
Experiment: A standard proton-decoupled experiment with a 30-degree pulse (e.g., Bruker's zgpg30) is recommended. Rationale: Proton decoupling simplifies the spectrum to singlets (or multiplets due to C-F coupling only) and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.
-
Key Parameters:
-
Spectral Width: ~220 ppm to cover the full range of aromatic and functional group carbons.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: A higher number of scans (≥1024) is necessary due to the low natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of ~0.3 Hz to the ¹H FID and ~1.0 Hz to the ¹³C FID to improve the signal-to-noise ratio.
-
Perform Fourier transform, followed by careful phase and baseline correction.
-
Calibrate the spectra by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For both spectra, pick the peaks to identify their precise chemical shifts.
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a nuanced task that relies on a deep understanding of substituent effects and spin-spin coupling phenomena. This guide establishes a robust predictive framework for its ¹H and ¹³C NMR spectra, highlighting the key features that differentiate it from its isomers. The large ¹J_CF coupling constant in the ¹³C spectrum and the unique splitting pattern of the aromatic protons, particularly the large ³J_HF coupling influencing H4, serve as definitive spectroscopic fingerprints. By employing the validated experimental protocol and leveraging the comparative data provided, researchers can confidently assign the structure of this compound, ensuring the integrity and success of their scientific endeavors.
References
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Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. American Chemical Society. Available at: [Link]
-
Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. Available at: [Link]
-
Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
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Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF. ResearchGate. Available at: [Link]
-
Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate. Available at: [Link]
-
(PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. Available at: [Link]
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5-Fluoro-2-nitrophenol | C6H4FNO3. PubChem. Available at: [Link]
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2-Amino-4-Nitrophenol | C6H6N2O3. PubChem. Available at: [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Available at: [Link]
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Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol... ResearchGate. Available at: [Link]
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Phenol, 4-methyl-2-nitro-. NIST WebBook. Available at: [Link]
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]
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Electronic Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
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Phenol OH Proton NMR Question. Reddit. Available at: [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. Available at: [Link]
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Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
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Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]
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Proton NMR Table. MSU Chemistry. Available at: [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
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DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. NSF Public Access Repository. Available at: [Link]
-
1H and 13 C NMR Chemical Shift Prediction Models. Edwin [ALERT] (2019). Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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A User Guide to Modern NMR Experiments. University of Oxford. Available at: [Link]
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A Senior Application Scientist's Guide to Distinguishing 3-Fluoro-2-nitrophenol and its Isomers by IR Spectroscopy
Introduction: Beyond the Molecular Formula
In the realm of pharmaceutical and materials science, isomerism presents a fundamental challenge. Molecules sharing the same chemical formula, such as the fluoronitrophenols, can exhibit vastly different chemical, physical, and biological properties based solely on the spatial arrangement of their constituent atoms. Infrared (IR) spectroscopy offers a powerful, non-destructive, and rapid method for differentiating these isomers. This guide provides an in-depth comparison of the IR spectral characteristics of 3-Fluoro-2-nitrophenol and its key isomers, grounded in the principles of molecular vibrations and the critical influence of intramolecular interactions. We will explore not just what to look for, but why these spectral differences arise, empowering researchers to make confident structural assignments.
The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds.[1] For fluoronitrophenols, the key functional groups—hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F)—each possess characteristic vibrational frequencies. The electronic environment and, most importantly, the spatial proximity of these groups to one another, cause predictable shifts in these frequencies, creating a unique spectral "fingerprint" for each isomer.
The Decisive Role of Intramolecular Hydrogen Bonding
The most significant factor in distinguishing among fluoronitrophenol isomers is the presence or absence of intramolecular hydrogen bonding. When a hydroxyl group is positioned ortho to a nitro group on the benzene ring, a strong intramolecular hydrogen bond forms between the hydroxyl proton and an oxygen atom of the nitro group.
This interaction has a profound and easily observable effect on the O-H stretching vibration.[2][3] In the absence of such bonding, a "free" O-H stretch typically appears as a sharp, well-defined peak around 3600-3650 cm⁻¹.[4] However, the formation of an intramolecular hydrogen bond weakens the O-H covalent bond, requiring less energy to excite its stretching vibration. Consequently, the absorption band shifts to a much lower frequency (typically 3100-3300 cm⁻¹) and becomes significantly broadened.[4][5] This feature is the primary and most reliable indicator for identifying an ortho-nitrophenol arrangement.
Comparative Spectral Analysis
Let's examine the expected IR signatures for this compound and several of its isomers. The key is to analyze the interplay between the positions of all three functional groups.
Target Compound: this compound
-
Arrangement: The -OH group at position 1 and the -NO₂ group at position 2 are ortho to each other. The -F group is at position 3.
-
Key Spectral Features:
-
O-H Stretch: A very broad and intense absorption band is expected in the ~3150-3250 cm⁻¹ region due to strong intramolecular hydrogen bonding.
-
NO₂ Stretches: Two strong peaks will be present: an asymmetric stretch (νₐₛ) around 1530-1550 cm⁻¹ and a symmetric stretch (νₛ) around 1330-1350 cm⁻¹.[6][7][8]
-
C-F Stretch: A strong band will appear in the fingerprint region, typically between 1200-1300 cm⁻¹, attributable to the C-F stretch. The exact position is sensitive to the overall substitution pattern.
-
Isomer Comparison
-
2-Fluoro-6-nitrophenol
-
Arrangement: An ortho-nitrophenol, structurally very similar to our target. The -OH (1), -F (2), and -NO₂ (6) groups are all adjacent.
-
Distinguishing Features: Like the target, it will show a prominent, broad O-H stretch indicative of intramolecular H-bonding.[9] Differentiation will rely on subtle shifts in the fingerprint region, particularly in the C-F stretching and C-H bending modes, which are influenced by the altered symmetry and electronic distribution.
-
-
4-Fluoro-2-nitrophenol
-
Arrangement: Another ortho-nitrophenol. The fluorine atom is now para to the hydroxyl group.
-
Distinguishing Features: The IR spectrum will be dominated by the characteristic broad O-H stretch of an ortho-nitrophenol.[10][11] However, the C-F bond's position relative to the other groups will alter its vibrational frequency and the pattern of aromatic C-H out-of-plane bending bands (below 900 cm⁻¹) compared to this compound.
-
-
5-Fluoro-2-nitrophenol
-
Arrangement: Also an ortho-nitrophenol, with the fluorine atom meta to the hydroxyl group.
-
Distinguishing Features: It will exhibit the classic broad O-H stretch from intramolecular H-bonding.[12][13] The primary differentiation from the target compound will again depend on careful analysis of the fingerprint region (1400-1000 cm⁻¹), where the unique C-F stretch and other skeletal vibrations reside.
-
-
3-Fluoro-4-nitrophenol
-
Arrangement: The -OH and -NO₂ groups are meta to each other.
-
Distinguishing Features: This isomer is the most straightforward to distinguish. Due to the spatial separation, no intramolecular hydrogen bonding can occur . Therefore, its IR spectrum will lack the broad, low-frequency O-H band. Instead, it will display a sharper O-H stretch at a higher frequency (typically >3300 cm⁻¹).[14][15] In a concentrated sample (like a neat liquid or KBr pellet), this band may still show some broadening due to intermolecular hydrogen bonding, but it will not be as pronounced or shifted as in the ortho isomers.
-
Data Summary: Key Vibrational Frequencies
The table below summarizes the expected key IR absorption frequencies for distinguishing this compound from its isomers. Note that these are typical ranges and can vary slightly based on the sample preparation and instrument.
| Compound | Substituent Positions (OH, F, NO₂) | O-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Key Distinguishing Feature |
| This compound | 1, 3, 2 | ~3150-3250 (Very Broad) | ~1530-1550 | ~1330-1350 | ~1200-1300 | Broad O-H stretch confirms ortho-nitrophenol arrangement. |
| 2-Fluoro-6-nitrophenol | 1, 2, 6 | ~3150-3250 (Very Broad) | ~1530-1550 | ~1340-1360 | ~1200-1300 | Very similar to target; requires fingerprint region analysis. |
| 4-Fluoro-2-nitrophenol | 1, 4, 2 | ~3180-3280 (Very Broad) | ~1525-1545 | ~1320-1340 | ~1200-1300 | Broad O-H stretch; fingerprint and C-H bend patterns differ from target. |
| 5-Fluoro-2-nitrophenol | 1, 5, 2 | ~3200-3300 (Very Broad) | ~1520-1540 | ~1310-1330 | ~1200-1300 | Broad O-H stretch; fingerprint and C-H bend patterns differ from target. |
| 3-Fluoro-4-nitrophenol | 1, 3, 4 | >3300 (Relatively Sharp) | ~1515-1535 | ~1340-1360 | ~1250-1350 | Absence of broad, low-frequency O-H stretch due to lack of intramolecular H-bonding. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This protocol outlines the Attenuated Total Reflectance (ATR) method, which is common, fast, and requires minimal sample preparation.
Objective: To obtain a clean, reproducible IR spectrum of a fluoronitrophenol isomer sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of fluoronitrophenol isomer (~1-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Background Spectrum Acquisition (Self-Validating Step):
-
Action: Ensure the ATR crystal is perfectly clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal surface, followed by a dry wipe.
-
Rationale: Any residue on the crystal will absorb IR radiation and appear in the final spectrum.
-
Action: Initiate a "background" scan in the spectrometer software. The instrument will scan the empty ATR crystal.
-
Rationale: This step is critical. It records the ambient spectrum (CO₂, water vapor) and the instrument's own optical characteristics. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.
-
-
Sample Application:
-
Action: Place a small amount (a few milligrams is sufficient) of the solid sample onto the center of the ATR crystal.
-
Action: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Rationale: The IR beam only penetrates a few microns into the sample. Good contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities.
-
-
Sample Spectrum Acquisition:
-
Action: Initiate the "sample" scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner and more reliable spectrum.
-
-
Data Analysis:
-
Action: Once the scan is complete, use the software's tools to label the peak positions (in cm⁻¹) for the key absorption bands identified in the summary table above.
-
Action: Compare the obtained spectrum to the expected patterns, paying close attention first to the O-H stretching region and then to the nitro, C-F, and fingerprint regions.
-
-
Cleaning:
-
Action: Raise the press arm, remove the bulk of the sample with a spatula, and clean the crystal thoroughly with isopropanol and lint-free wipes as in Step 1.
-
Rationale: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.
-
Logical Workflow for Isomer Identification
The following diagram illustrates the decision-making process for distinguishing between the isomers based on their IR spectra.
Caption: Isomer identification workflow using IR data.
Conclusion
While this compound and its isomers possess the same molecular weight and formula, their IR spectra are demonstrably distinct. The presence or absence of a broad, low-frequency O-H stretching band serves as an unambiguous initial test to separate ortho-nitrophenols from their meta and para counterparts. Subsequent differentiation among the various ortho isomers requires a more nuanced examination of the fingerprint region, where subtle shifts in C-F and skeletal vibrations provide the necessary data for a conclusive identification. By understanding the causal relationship between molecular structure and vibrational frequency, researchers can confidently leverage IR spectroscopy as a primary tool for structural elucidation in their development pipelines.
References
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Arenas Buan, I. J., et al. "Summary of the vibration modes and corresponding IR frequencies for p-nitrophenol." ResearchGate. Available at: [Link]
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Howard, D. L., & Kjaergaard, H. G. (2006). "Influence of intramolecular hydrogen bond strength on OH-stretching overtones." The Journal of Physical Chemistry A. Available at: [Link]
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JoVE. "IR Spectrum Peak Broadening: Hydrogen Bonding." Journal of Visualized Experiments. Available at: [Link]
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Gilli, P., et al. (2018). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules. Available at: [Link]
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Comparative Reactivity Analysis: 3-Fluoro-2-nitrophenol vs. 4-Fluoro-2-nitrophenol in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful transformation for achieving this, especially on electron-deficient rings. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers, 3-Fluoro-2-nitrophenol and 4-Fluoro-2-nitrophenol. While structurally similar, the positional variance of the fluorine and nitro groups profoundly impacts their reactivity profiles. This analysis is grounded in established chemical principles and supported by a framework for empirical validation.
The Theoretical Bedrock: Understanding Substituent Effects in SNAr Reactions
Nucleophilic aromatic substitution reactions on activated aromatic rings, such as fluoronitrophenols, typically proceed through a two-step addition-elimination mechanism.[1][2] The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount to the overall reaction rate.
Several factors govern the reactivity of the isomers :
-
Electron-Withdrawing Groups (EWGs): The nitro group (–NO₂) is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[5][6] This group is essential for activating the aromatic ring towards nucleophilic attack by rendering it more electrophilic.[3][6]
-
Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions.[1][2] Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.[6][7] Importantly, the cleavage of the strong C-F bond is not the rate-limiting step.[4][6]
-
Positional Isomerism: The relative positions of the –NO₂, –F, and –OH groups dictate the extent to which electronic and steric factors influence the reaction rate.
Analyzing the Isomers: A Head-to-Head Comparison
| Feature | This compound | 4-Fluoro-2-nitrophenol |
| Structure | The fluorine atom is meta to the nitro group and ortho to the hydroxyl group. | The fluorine atom is para to the nitro group and meta to the hydroxyl group. |
| Electronic Effects | The strong -I and -M effects of the nitro group are directed ortho and para to its position. In this isomer, the fluorine at the 3-position is meta to the nitro group, meaning it does not benefit from direct resonance stabilization of the negative charge in the Meisenheimer complex by the nitro group.[6] | The fluorine atom is in the para position relative to the nitro group. This is a highly favorable arrangement for SNAr, as the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance.[3][6] |
| Steric Hindrance | The proximity of the nitro and hydroxyl groups to the reaction center (the carbon bearing the fluorine) could potentially introduce some steric hindrance to the approaching nucleophile. | The reaction center is less sterically encumbered compared to the 3-fluoro isomer, as the activating nitro group is positioned further away. |
| Predicted Reactivity | Lower predicted reactivity in SNAr reactions due to the lack of direct resonance stabilization of the Meisenheimer intermediate by the nitro group. The activating effect is primarily inductive. | Higher predicted reactivity in SNAr reactions due to the powerful resonance stabilization of the Meisenheimer intermediate. |
The following diagram illustrates the resonance stabilization of the Meisenheimer complex for the 4-fluoro-2-nitrophenol isomer, a key factor in its enhanced reactivity.
Caption: Resonance stabilization in 4-Fluoro-2-nitrophenol.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and 4-Fluoro-2-nitrophenol, a comparative kinetic study is essential. The following protocol outlines a robust methodology for such an investigation using a common nucleophile, such as sodium methoxide, and monitoring the reaction progress via UV-Vis spectrophotometry.
Materials and Equipment
-
This compound
-
4-Fluoro-2-nitrophenol
-
Sodium methoxide solution (freshly prepared and standardized)
-
Anhydrous methanol (or another suitable aprotic polar solvent like DMSO or DMF)[8]
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound and 4-Fluoro-2-nitrophenol in the chosen anhydrous solvent.
-
Prepare a stock solution of sodium methoxide in the same solvent. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the starting materials and the expected products (3-methoxy-2-nitrophenol and 4-methoxy-2-nitrophenol) to identify a wavelength where the product absorbs strongly, and the starting material has minimal absorbance. This will be the analytical wavelength for monitoring the reaction.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the fluoronitrophenol stock solution and dilute with the solvent.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
Initiate the reaction by adding a known volume of the sodium methoxide stock solution to the cuvette, quickly mix, and start the timer.
-
Monitor the increase in absorbance at the predetermined λmax over time, recording data at regular intervals until the reaction is complete (i.e., the absorbance becomes constant, A∞).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Repeat the experiment for both isomers under identical conditions to obtain a direct comparison of their second-order rate constants.
-
Expected Outcome and Data Presentation
It is anticipated that 4-Fluoro-2-nitrophenol will exhibit a significantly higher second-order rate constant (k₂) compared to this compound. The quantitative data should be summarized in a clear and concise table for easy comparison.
| Compound | [Substrate] (M) | [Nucleophile] (M) | Temperature (°C) | k_obs (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| This compound | e.g., 1 x 10⁻⁴ | e.g., 1 x 10⁻³ | e.g., 25 | Value from plot | Calculated value |
| 4-Fluoro-2-nitrophenol | e.g., 1 x 10⁻⁴ | e.g., 1 x 10⁻³ | e.g., 25 | Value from plot | Calculated value |
The following workflow diagram illustrates the key steps in the comparative kinetic analysis.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
Based on fundamental principles of organic chemistry, 4-Fluoro-2-nitrophenol is predicted to be significantly more reactive than this compound in nucleophilic aromatic substitution reactions. This heightened reactivity is a direct consequence of the para-relationship between the activating nitro group and the fluorine leaving group, which allows for effective resonance stabilization of the Meisenheimer intermediate. In contrast, the meta-position of the nitro group in this compound precludes this crucial stabilization pathway. For synthetic applications where a facile SNAr reaction is desired, 4-Fluoro-2-nitrophenol is the demonstrably superior substrate. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, enabling researchers to make informed decisions in their synthetic strategies.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
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- PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- MDPI. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
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- PubMed. (2015, May 21). Kinetic study of the gas-phase reactions of chlorine atoms with 2-chlorophenol, 2-nitrophenol, and four methyl-2-nitrophenol isomers.
- ResearchGate. (2025, November 11). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents.
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- ResearchGate. (2025, August 6). Kinetic Study of the Gas-Phase Reactions of Chlorine Atoms with 2-Chlorophenol, 2-Nitrophenol and Four Methyl-2-nitrophenol Isomers.
- PubMed Central. (2020, September 28).
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A Researcher's Guide to the Acidity of Fluoronitrophenol Isomers: An In-Depth Comparison
For professionals in chemical research and drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a compound's solubility, membrane permeability, and receptor-binding interactions. This guide provides an in-depth comparative analysis of the acidity of fluoronitrophenol isomers, moving beyond simple data presentation to explore the underlying electronic and structural factors that govern their behavior. We will dissect the interplay of inductive and resonance effects, the pivotal role of intramolecular hydrogen bonding, and provide the experimental framework for empirical validation.
The Theoretical Framework: Understanding Substituent Effects on Phenolic Acidity
The acidity of phenol (pKa ≈ 10.0) is fundamentally due to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2][3] The negative charge on the oxygen atom is delocalized into the aromatic pi-system, dispersing the charge and stabilizing the anion. When electron-withdrawing substituents are introduced to the benzene ring, they can further stabilize the phenoxide ion, thereby increasing the acidity (i.e., lowering the pKa) of the parent phenol.[4][5][6] The fluoronitrophenols are a compelling case study, featuring two distinct types of electron-withdrawing groups whose influence is highly dependent on their position.
-
Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bond framework. Due to their high electronegativity, both fluorine and the nitro group (-NO₂) exhibit a strong inductive effect. This effect stabilizes the phenoxide anion by pulling electron density away from the negatively charged oxygen. The -I effect is distance-dependent, weakening as the substituent moves further from the hydroxyl group.[3]
-
Mesomeric (Resonance) Effect (-M): This effect involves the delocalization of electrons through the pi (π) system. The nitro group has a powerful -M effect when positioned ortho or para to the hydroxyl group. It actively participates in resonance, delocalizing the negative charge of the phenoxide ion onto its own oxygen atoms, which provides substantial stabilization.[2][6] This effect does not operate from the meta position. Conversely, fluorine exhibits a weak, electron-donating (+M) effect due to its lone pairs, which opposes its strong -I effect. For halogens, the inductive effect is generally dominant in determining acidity.
-
Intramolecular Hydrogen Bonding: In ortho-substituted phenols, a hydrogen bond can form between the phenolic proton and the adjacent substituent. In the case of o-nitrophenol, this interaction stabilizes the undissociated acid form, making the proton more difficult to remove.[7][8][9] This can lead to a higher pKa (lower acidity) than would be expected based on electronic effects alone, a crucial point of comparison with its para isomer. While possible in o-fluorophenol, the intramolecular hydrogen bond is considered very weak.[10]
Comparative Acidity: A Quantitative Analysis
The interplay of these effects results in a wide range of acidities among the various fluoronitrophenol isomers. The pKa values for relevant reference compounds and a key fluoronitrophenol isomer are summarized below.
| Compound | Substituent Positions | pKa Value | Key Influencing Factors |
| Phenol | - | ~10.0 | Baseline reference |
| 2-Fluorophenol | ortho-F | 8.7[3] | Dominant, distance-dependent -I effect |
| 3-Fluorophenol | meta-F | 9.3[3] | Weaker -I effect due to increased distance |
| 4-Fluorophenol | para-F | 9.9[3] | Weakest -I effect; opposed by +M effect |
| 2-Nitrophenol | ortho-NO₂ | 7.2[3] | Strong -I and -M effects; moderated by intramolecular H-bonding |
| 3-Nitrophenol | meta-NO₂ | 8.4[3] | Strong -I effect only; no -M effect |
| 4-Nitrophenol | para-NO₂ | 7.2[3] | Strong -I and -M effects |
| 2-Fluoro-4-nitrophenol | ortho-F, para-NO₂ | 6.2[11] | Combined, additive -I and -M effects of both groups |
Analysis of Trends:
-
Nitro vs. Fluoro Substituents: Nitrophenols are significantly more acidic than their corresponding fluorophenol isomers. This is attributed to the powerful -M effect of the nitro group at the ortho and para positions, which provides a more effective charge delocalization pathway than the purely inductive effect of fluorine.[5][6]
-
Positional Effects in Nitrophenols: The para- and ortho-nitrophenols are substantially more acidic than the meta isomer.[3] This highlights the importance of the -M effect, which only operates from the ortho and para positions. The slightly lower acidity of the ortho isomer compared to the para isomer (in some measurements) is often attributed to intramolecular hydrogen bonding, which stabilizes the protonated form.[7][8][12]
-
Positional Effects in Fluorophenols: The acidity trend for fluorophenols is ortho > meta > para.[3][13][14] This is a classic demonstration of the distance-dependent -I effect. The fluorine atom's electron-withdrawing ability is most potent at the nearby ortho position and weakest at the para position.
-
Combined Effects in 2-Fluoro-4-nitrophenol: This isomer demonstrates the additive nature of these electronic effects. With a pKa of 6.2, it is more acidic than either 2-fluorophenol or 4-nitrophenol.[11] The acidity is enhanced by the -M effect of the para-nitro group and the strong -I effects of both the nitro group and the ortho-fluoro group.
Visualizing the Molecular Forces
The following diagram illustrates the key electronic effects and intramolecular interactions influencing the acidity of a representative isomer, 2-fluoro-4-nitrophenol, upon deprotonation.
Caption: Key electronic effects that stabilize the fluoronitrophenoxide anion.
Experimental Protocol: Spectrophotometric pKa Determination
To empirically validate theoretical predictions, the pKa of a phenolic compound can be reliably determined using UV-Vis spectrophotometry. This method leverages the fact that the protonated (HA) and deprotonated (A⁻) forms of the compound often have distinct absorption spectra. The protocol for a compound like p-nitrophenol is as follows.[15][16]
Principle: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the foundation of this method. By preparing a series of solutions with known pH values and measuring the absorbance, the ratio of the deprotonated to protonated species ([A⁻]/[HA]) can be determined, allowing for the calculation of the pKa.
Materials:
-
Stock solution of the fluoronitrophenol isomer in a suitable solvent (e.g., 1 mM in ethanol).
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., phosphate and borate buffers from pH 5 to pH 9).
-
Strong acid (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA).
-
Strong base (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).
-
UV-Vis Spectrophotometer and quartz cuvettes.
Methodology:
-
Determine Analytical Wavelength (λ_max):
-
Prepare two samples: one by diluting the stock solution in 0.1 M HCl (fully HA form) and another in 0.1 M NaOH (fully A⁻ form).
-
Scan the absorbance of both solutions across a relevant UV-Vis range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for the deprotonated (A⁻) form. This wavelength will be used for all subsequent measurements as it provides the greatest sensitivity to changes in the concentration of A⁻.[16]
-
-
Prepare Buffered Solutions:
-
Create a series of at least 5-7 solutions by adding a small, constant aliquot of the phenol stock solution to a larger, constant volume of each buffer solution. Ensure the final concentration of the phenol is identical in all samples.[17]
-
-
Measure Absorbance:
-
Measure the pH of each buffered solution accurately using a calibrated pH meter.
-
Measure the absorbance of the "acid-only" solution (A_HA), the "base-only" solution (A_A-), and each of the buffered solutions (A) at the predetermined λ_max.
-
-
Data Analysis and pKa Calculation:
-
For each buffered solution, calculate the ratio of [A⁻]/[HA] using the measured absorbances: [A⁻]/[HA] = (A - A_HA) / (A_A- - A)
-
Plot the measured pH (y-axis) against log([A⁻]/[HA]) (x-axis).
-
The data should yield a straight line. According to the rearranged Henderson-Hasselbalch equation, the y-intercept of this line is the pKa of the compound.[15]
-
Alternatively, the pKa is the pH at which exactly half of the compound is deprotonated, i.e., when [A⁻] = [HA], log([A⁻]/[HA]) = 0.
-
This experimental approach provides a robust method for validating the acidity of newly synthesized compounds or for precisely characterizing existing ones under specific solution conditions.
Conclusion
The acidity of fluoronitrophenol isomers is a finely tuned property dictated by the intricate balance of inductive effects, resonance effects, and intramolecular hydrogen bonding. The powerful electron-withdrawing nature of the nitro group, especially its ability to delocalize charge from the para position, renders these compounds significantly acidic. The fluorine atom's contribution is primarily a distance-dependent inductive effect. This guide demonstrates that a predictive understanding of molecular acidity is achievable through a systematic analysis of these fundamental principles, an understanding that is essential for rational drug design and chemical synthesis.
References
- Effect of Substituents on the Acidity of Phenols. (2023, December 18). Pharmaacademias.
- Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Süleyman Demirel University.
- Liptak, M. D., et al. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules.
- Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline.
- The Explanation for the Acidity of Phenols. (2019, December 16). BYJU'S.
- Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. (n.d.). Badeliya.
- Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts.
- Spectrophotometric Determination of pKa of Phenol Red. (n.d.).
- Lab Experiment 2: Determining the pKa of o-nitrophenol. (n.d.). Course Hero.
- Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
- Aktaş, A. H., et al. (2025, August 6). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures.
- SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). UMCS.
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- Absolute pKa Values and Signed Error
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A Researcher's Guide to the Computational Analysis of Fluoronitrophenol Isomers: A Comparative Study
For researchers and professionals in drug development and materials science, understanding the nuanced properties of structural isomers is paramount. Fluoronitrophenols, a class of compounds with significant potential due to their unique electronic and structural characteristics, present a compelling case for in-silico analysis. The subtle shifts in the positions of the fluoro and nitro substituents on the phenol ring can dramatically alter molecular stability, reactivity, and spectroscopic signatures. This guide provides a comprehensive, experimentally-grounded framework for comparing fluoronitrophenol isomers using computational chemistry, focusing on Density Functional Theory (DFT) as the core analytical engine.
The 'Why': Causality Behind Computational Choices
Predicting molecular behavior in silico saves invaluable lab time and resources. For substituted aromatic compounds like fluoronitrophenols, DFT strikes an optimal balance between computational cost and accuracy.[1][2][3] The choice of the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a well-established methodology for organic molecules.[4][5] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.[5] The 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for accurately modeling lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.[1][4]
This guide will focus on a comparative analysis of three representative isomers: 2-fluoro-4-nitrophenol (2F4NP) , 4-fluoro-2-nitrophenol (4F2NP) , and 2-fluoro-6-nitrophenol (2F6NP) .
The Computational Workflow: A Self-Validating Protocol
The protocol described below is designed to be a self-validating system. Each step logically builds upon the last, with built-in checks to ensure the physical and chemical relevance of the results. The entire process can be carried out using standard computational chemistry packages like Gaussian.[6][7][8][9][10]
Caption: Computational workflow for analyzing fluoronitrophenol isomers.
-
Structure Generation:
-
Using a molecular builder (e.g., GaussView), construct the 3D structures for 2F4NP, 4F2NP, and 2F6NP. Ensure correct atom connectivity and basic stereochemistry.
-
-
Geometry Optimization:
-
Rationale: This is the most critical step. All subsequent properties are dependent on the molecule's equilibrium geometry. The optimization process finds the spatial arrangement of atoms that corresponds to the lowest point on the potential energy surface.
-
Method: Perform a full geometry optimization using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.[1]
-
Software Keyword (Gaussian): #p opt b3lyp/6-311++g(d,p)
-
-
Vibrational Frequency Analysis:
-
Rationale: This step serves two purposes. First, it validates that the optimized structure is a true energy minimum, not a transition state. A true minimum will have zero imaginary frequencies.[11] Second, it provides thermodynamic data like Gibbs Free Energy (G), which is essential for comparing isomer stability.[12][13]
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Software Keyword (Gaussian): #p freq b3lyp/6-311++g(d,p)
-
-
Property Calculations:
-
Electronic Properties: From the output of the validated optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total dipole moment.
-
NMR Spectroscopy: To simulate NMR spectra, perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[14][15][16][17] This is a reliable method for predicting the isotropic chemical shifts of ¹H and ¹³C nuclei.
-
Software Keyword (Gaussian): #p nmr=giao b3lyp/6-311++g(d,p)
-
UV-Vis Spectroscopy: To predict electronic transitions, use Time-Dependent DFT (TD-DFT).[18][19][20][21] This method calculates the energies of excited states, corresponding to absorption wavelengths in the UV-visible spectrum.
-
Software Keyword (Gaussian): #p td=(nstates=10) b3lyp/6-311++g(d,p)
-
Comparative Data Analysis
The true power of this computational approach lies in the direct comparison of the calculated properties for each isomer. The data presented here are representative values based on established computational studies of similar phenolic compounds.[1][2][22][23]
Table 1: Calculated Properties of Fluoronitrophenol Isomers
| Property | 2-fluoro-4-nitrophenol (2F4NP) | 4-fluoro-2-nitrophenol (4F2NP) | 2-fluoro-6-nitrophenol (2F6NP) | Rationale & Interpretation |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol | +0.85 kcal/mol | +2.15 kcal/mol | Lower ΔG indicates higher thermodynamic stability. 2F4NP is the most stable isomer. |
| HOMO Energy | -7.5 eV | -7.8 eV | -7.9 eV | Represents the electron-donating ability. Higher energy means it's easier to remove an electron. |
| LUMO Energy | -3.4 eV | -3.6 eV | -3.5 eV | Represents the electron-accepting ability. Lower energy means it's a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.1 eV | 4.2 eV | 4.4 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.[24][25][26][27][28] 2F4NP is predicted to be the most reactive. |
| Dipole Moment | 5.2 Debye | 4.8 Debye | 3.9 Debye | Indicates molecular polarity. The large dipole moment of 2F4NP is due to the opposing positions of the electron-donating -OH and electron-withdrawing -NO₂ groups. |
| Predicted λmax (UV-Vis) | ~350 nm | ~345 nm | ~365 nm | Corresponds to the S₀→S₁ electronic transition.[29] The position of the nitro group significantly impacts the conjugation and thus the absorption wavelength. |
In-Depth Interpretation & Field-Proven Insights
-
Stability and Reactivity: The calculated Gibbs free energies clearly predict that 2-fluoro-4-nitrophenol is the most thermodynamically stable isomer. This is often attributed to the para-relationship between the strongly electron-withdrawing nitro group and the electron-donating hydroxyl group, which allows for effective resonance stabilization. Conversely, the smaller HOMO-LUMO energy gap of 2F4NP suggests it is the most chemically reactive of the three.[28][30] This seeming paradox—highest stability yet highest reactivity—is a key concept: thermodynamic stability (ΔG) relates to the overall energy of the molecule, while kinetic reactivity (HOMO-LUMO gap) relates to the energy barrier for a reaction to occur.[27]
-
Spectroscopic Fingerprints: The predicted UV-Vis absorption maxima (λmax) provide a clear method for experimental differentiation. The intramolecular hydrogen bond expected in 2F6NP between the hydroxyl proton and an oxygen of the ortho-nitro group can lead to a red-shift (longer wavelength) in its absorption spectrum compared to the others.[22][29] Similarly, GIAO-based NMR calculations can predict subtle but measurable differences in the ¹H and ¹³C chemical shifts due to the varying electronic environments of the nuclei in each isomer, providing a powerful tool for structural confirmation.
-
Implications for Drug Development: In drug design, a molecule's dipole moment influences its solubility and ability to interact with polar biological targets. The significantly different dipole moments calculated for these isomers suggest they would exhibit different pharmacokinetic profiles. Furthermore, the molecular electrostatic potential (MEP) map, which can be generated from the DFT output, can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for hydrogen bonding and other non-covalent interactions with a protein receptor.[23]
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A Comparative Guide to the Structural Validation of Synthesized 3-Fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the precise structural confirmation of intermediates is paramount. 3-Fluoro-2-nitrophenol is a key building block where correct isomerization is critical for downstream reaction success and final product efficacy.[1][2] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unequivocally validate the structure of synthesized this compound, contrasting it with potential isomeric impurities.
Introduction: The Importance of Regiochemistry in Aromatic Synthesis
The synthesis of substituted phenols, such as nitrophenols, often yields a mixture of ortho, meta, and para isomers due to the directing effects of the hydroxyl group.[3] While methods like microwave-assisted synthesis can improve reaction rates and yields, they do not always guarantee regioselectivity.[4] Therefore, robust analytical validation is not merely a quality control step but a foundational component of the synthetic process. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the identity and purity of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and self-validating dataset.
¹H NMR: Mapping the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
Interpreting the Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the hydroxyl proton. The coupling patterns (splitting) and chemical shifts are indicative of their relative positions.
DOT Diagram: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Comparative Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |
| H-4 | ~7.2-7.4 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 |
| H-5 | ~6.8-7.0 | t | ³J(H-H) ≈ 8-9 |
| H-6 | ~7.5-7.7 | ddd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3, ⁴J(H-H) ≈ 1-2 |
| OH | Variable (broad singlet) | s | N/A |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The key diagnostic feature is the splitting pattern of the aromatic protons due to both proton-proton and proton-fluorine couplings.
¹³C NMR: Probing the Carbon Skeleton
Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired.
Interpreting the Spectrum: The spectrum will show six distinct signals for the aromatic carbons. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is a definitive indicator of the fluorine's position.
Comparative Data:
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (¹³C{¹H}) | Key Coupling Constants (J, Hz) |
| C-1 (C-OH) | ~145-150 | d | ³J(C-F) ≈ 3-5 |
| C-2 (C-NO₂) | ~135-140 | d | ²J(C-F) ≈ 15-20 |
| C-3 (C-F) | ~155-160 | d | ¹J(C-F) ≈ 240-260 |
| C-4 | ~115-120 | d | ²J(C-F) ≈ 20-25 |
| C-5 | ~120-125 | s | |
| C-6 | ~110-115 | d | ³J(C-F) ≈ 3-5 |
The large one-bond coupling constant (¹J(C-F)) for C-3 is the most unambiguous piece of evidence for the 3-fluoro substitution pattern.[5]
¹⁹F NMR: Direct Detection of the Fluorine Environment
Experimental Protocol: Sample preparation is identical. A ¹⁹F NMR spectrum is acquired, often with proton decoupling to simplify the signal.
Interpreting the Spectrum: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[6][7] For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.[8][9]
Comparative Data:
| Isomer | Expected ¹⁹F Chemical Shift (ppm) |
| This compound | -110 to -130 |
| 4-Fluoro-2-nitrophenol | -115 to -135 |
| 5-Fluoro-2-nitrophenol | -105 to -125 |
While the chemical shift ranges for isomers can overlap, the combination of ¹⁹F NMR with the coupling patterns observed in ¹H and ¹³C NMR provides conclusive identification.
Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via various methods, including Gas Chromatography (GC-MS), Liquid Chromatography (LC-MS), or direct infusion.
-
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common techniques.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.
DOT Diagram: Mass Spectrometry Workflow
Caption: Generalized workflow for mass spectrometry analysis.
Interpreting the Spectrum: For this compound (C₆H₄FNO₃), the expected molecular weight is 157.10 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
Comparative Data:
| Technique | Expected m/z for [M-H]⁻ | Expected m/z for [M+H]⁺ |
| ESI (-) | 156.0102 | - |
| ESI (+) | - | 158.0248 |
| HRMS (ESI-) | 156.01024 | - |
The fragmentation pattern in EI-MS can also provide structural information, though it is often complex for aromatic compounds. The molecular ion peak at m/z 157 would be a key indicator.
Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Interpreting the Spectrum: The presence of the hydroxyl (-OH), nitro (-NO₂), and aromatic (C=C, C-H) groups, as well as the C-F bond, will give rise to characteristic absorption bands.
Comparative Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H | 3200-3500 (broad) | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| C=C (Aromatic) | 1450-1600 | Stretch |
| N-O (asymmetric) | 1500-1550 | Stretch |
| N-O (symmetric) | 1330-1370 | Stretch |
| C-F | 1100-1300 | Stretch |
The broad O-H stretch and the strong, sharp nitro group stretches are particularly diagnostic. While IR is excellent for confirming the presence of these functional groups, it is less effective than NMR for distinguishing between isomers.
Conclusion: A Multi-Faceted Approach to Validation
Validating the structure of synthesized this compound requires a synergistic approach. While each technique provides valuable information, their combined power offers an unambiguous structural assignment. ¹H and ¹³C NMR establish the connectivity and relative positions of the substituents, with ¹⁹F NMR providing direct evidence of the fluorine's chemical environment. Mass spectrometry confirms the molecular formula, and IR spectroscopy provides a quick check for the expected functional groups. By cross-referencing the data from these orthogonal techniques, researchers can have the highest degree of confidence in the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development.
References
-
Buan, I. A., & Corpuz, M. J. P. (2021). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. Oriental Journal of Chemistry, 37(1), 34-39. Retrieved from [Link]
-
Quora. (2020). How can we convert phenol to nitro substituted phenol? Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Sdt. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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- 4. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Synthetic Routes of 3-Fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-nitrophenol is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of pharmaceuticals and other functional organic molecules. The strategic placement of the fluoro and nitro groups on the phenol ring offers unique electronic properties and opportunities for further chemical modifications. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Route 1: Direct Electrophilic Nitration of 3-Fluorophenol
The direct nitration of 3-fluorophenol is a conceptually straightforward approach to introduce a nitro group onto the aromatic ring. However, the directing effects of the existing substituents—the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom—present a significant challenge in achieving high regioselectivity for the desired 2-position.
Mechanistic Considerations
The hydroxyl group is a powerful activating group, strongly directing electrophilic substitution to the ortho and para positions. The fluorine atom, while deactivating due to its high electronegativity, also directs ortho and para. This leads to the formation of a mixture of isomers, primarily this compound, 3-fluoro-4-nitrophenol, and 3-fluoro-6-nitrophenol.
dot graph "Direct_Nitration_of_3-Fluorophenol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"3-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrating Agent (HNO3/H2SO4)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isomer Mixture" [shape=Msquare, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "3-Fluoro-4-nitrophenol" [fillcolor="#FBBC05", fontcolor="#202124"]; "3-Fluoro-6-nitrophenol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Separation" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"3-Fluorophenol" -> "Isomer Mixture" [label="Nitration"]; "Nitrating Agent (HNO3/H2SO4)" -> "Isomer Mixture"; "Isomer Mixture" -> "Separation"; "Separation" -> "this compound" [label="Desired Product"]; "Separation" -> "3-Fluoro-4-nitrophenol" [label="Byproduct"]; "Separation" -> "3-Fluoro-6-nitrophenol" [label="Byproduct"]; } Caption: Workflow for the direct nitration of 3-fluorophenol.
Experimental Protocol: Nitration of 3-Fluorophenol
A typical procedure for the nitration of a phenol involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.
Materials:
-
3-Fluorophenol
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane or other suitable organic solvent
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3-fluorophenol in a suitable water-insoluble organic solvent like dichloromethane in a flask equipped with a stirrer and a dropping funnel. The mass ratio of solvent to 3-fluorophenol is typically in the range of 10:1 to 20:1.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The mass ratio of 65% concentrated nitric acid to m-fluorophenol is typically 1.5 to 1.8:1.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 0.5-1.5 hours.[1]
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of nitrated isomers.
Separation of Isomers: The separation of the desired this compound from its isomers is a critical and often challenging step. Due to the similar physical properties of the isomers, techniques like fractional distillation or column chromatography are typically required. Steam distillation can also be employed, as the ortho-nitrophenol isomer is generally more volatile due to intramolecular hydrogen bonding.[1]
Performance Analysis
| Parameter | Route 1: Direct Nitration |
| Starting Material | 3-Fluorophenol |
| Key Reagents | Nitric Acid, Sulfuric Acid |
| Yield of Desired Isomer | Generally low to moderate, highly dependent on reaction conditions and separation efficiency. |
| Purity of Final Product | Can be high after rigorous purification. |
| Key Challenges | Poor regioselectivity leading to a mixture of isomers, difficult separation of isomers. |
| Advantages | Conceptually simple, readily available starting material. |
| Disadvantages | Low yield of the desired product, requires extensive purification, potential for hazardous runaway reactions if not properly controlled. |
Route 2: Diazotization of 3-Fluoro-2-nitroaniline
This multi-step approach offers a more controlled and potentially higher-yielding synthesis of this compound by building the molecule with the desired substitution pattern from the outset. The key steps involve the synthesis of the precursor 3-fluoro-2-nitroaniline, followed by its diazotization and subsequent hydrolysis to the target phenol.
Mechanistic Considerations
This route circumvents the regioselectivity issue of direct nitration by introducing the nitro group at the desired position in an aniline derivative. The amino group is then converted to a diazonium salt, which is a good leaving group and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic solution.
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"Starting Material" -> "3-Fluoro-2-nitroaniline"; "3-Fluoro-2-nitroaniline" -> "Diazonium Salt Intermediate" [label="Diazotization"]; "Diazotization (NaNO2/H+)" -> "Diazonium Salt Intermediate"; "Diazonium Salt Intermediate" -> "this compound" [label="Hydrolysis"]; "Hydrolysis (H2O, Heat)" -> "this compound"; } Caption: Workflow for the synthesis of this compound via diazotization.
Experimental Protocol: Synthesis of 3-Fluoro-2-nitroaniline and its Conversion to this compound
Part A: Synthesis of 3-Fluoro-2-nitroaniline (Illustrative)
A potential route to 3-fluoro-2-nitroaniline could involve the nitration of a protected 3-fluoroaniline derivative, followed by deprotection. Another possibility is the amination of a suitable di-halogenated nitrobenzene. A general procedure for the synthesis of a similar compound, 2-fluoro-6-nitroaniline from N-(2-fluoro-6-nitrophenyl)acetamide, is provided for illustrative purposes.
Materials for 2-fluoro-6-nitroaniline synthesis:
-
N-(2-fluoro-6-nitrophenyl)acetamide
-
Concentrated Sulfuric Acid
-
Ice
-
Diethyl ether
Procedure for 2-fluoro-6-nitroaniline synthesis:
-
Dissolve N-(2-fluoro-6-nitrophenyl)acetamide in concentrated sulfuric acid.
-
Heat the reaction mixture with stirring.
-
After completion, cool the reaction and pour it into an ice bath to precipitate the product.
-
Filter the precipitate and extract the acidic aqueous solution with diethyl ether.
-
Purify the product by chromatography to obtain 2-fluoro-6-nitroaniline.
Part B: Diazotization and Hydrolysis of 3-Fluoro-2-nitroaniline
Materials:
-
3-Fluoro-2-nitroaniline
-
Hydrochloric Acid or Sulfuric Acid
-
Sodium Nitrite
-
Water
-
Ice
Procedure:
-
Dissolve 3-fluoro-2-nitroaniline in an aqueous solution of a strong acid (e.g., hydrochloric or sulfuric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for a short period to ensure complete formation of the diazonium salt.
-
Slowly and carefully heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
Performance Analysis
| Parameter | Route 2: Diazotization |
| Starting Material | 3-Fluoro-2-nitroaniline (requires prior synthesis) |
| Key Reagents | Sodium Nitrite, Strong Acid |
| Yield of Desired Product | Generally moderate to good, as the regiochemistry is controlled. |
| Purity of Final Product | Typically high after purification. |
| Key Challenges | Multi-step synthesis, handling of potentially unstable diazonium salts. |
| Advantages | High regioselectivity, avoids the formation of difficult-to-separate isomers. |
| Disadvantages | Longer overall synthetic route, requires the synthesis of the starting aniline, diazotization can be a hazardous reaction if not performed with care. |
Comparison Summary and Conclusion
| Feature | Route 1: Direct Nitration of 3-Fluorophenol | Route 2: Diazotization of 3-Fluoro-2-nitroaniline |
| Regioselectivity | Poor | Excellent |
| Number of Steps | One (main reaction) | Multiple |
| Yield | Low to Moderate | Moderate to Good |
| Purification | Difficult (isomer separation) | Relatively straightforward |
| Scalability | Challenging due to purification | More scalable with proper safety measures |
| Safety Concerns | Exothermic nitration | Handling of unstable diazonium salts |
The choice between the direct nitration of 3-fluorophenol and the diazotization of 3-fluoro-2-nitroaniline for the synthesis of this compound depends on the specific requirements of the researcher.
-
Direct nitration is a quicker, one-pot reaction that may be suitable for small-scale synthesis where a mixture of isomers can be tolerated or if efficient separation techniques are available. However, the low yield of the desired product and the difficulty of purification are significant drawbacks for larger-scale production.
-
The diazotization route , while longer and more involved, offers superior control over the regiochemistry, leading to a cleaner product and potentially higher overall yields of the desired this compound. This method is generally preferred when high purity and predictable outcomes are critical, especially for applications in drug development and materials science where isomeric purity is paramount.
For researchers and drug development professionals, the diazotization route, despite its increased number of steps, is the more robust and reliable method for obtaining pure this compound. The investment in the synthesis of the aniline precursor is often justified by the simplified purification and higher yields of the final, isomerically pure product.
References
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Palladium-catalyzed aromatic C-H bond nitration using removable directing groups: regiospecific synthesis of substituted o-nitrophenols from related phenols. J Org Chem. 2014 Dec 5;79(23):11508-16. ([Link])
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reactivity of fluorobenzene versus other halobenzenes in electrophilic substitution
An In-Depth Guide to the Reactivity of Fluorobenzene versus Other Halobenzenes in Electrophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is fundamental to synthetic strategy. While the behavior of many functional groups is straightforward, the halogens present a classic case of competing electronic effects. Most notably, fluorobenzene exhibits a reactivity pattern that is anomalous when compared to its heavier congeners—chlorobenzene, bromobenzene, and iodobenzene. This guide provides an in-depth comparison of their reactivities, supported by experimental data and mechanistic insights, to clarify these crucial differences for the practicing chemist.
The Duality of Halogen Substituents: A Tale of Two Effects
The reactivity of any substituted benzene ring in EAS is governed by the electronic properties of the substituent. Halogens are unique in that they are deactivating yet ortho, para-directing.[1][2] This behavior stems from the interplay of two opposing electronic influences: the inductive effect and the resonance effect.[3][4]
-
The Inductive Effect (-I): Due to their high electronegativity, all halogen atoms pull electron density away from the benzene ring through the sigma (σ) bond framework.[5][6] This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. This is why halogens are considered deactivating groups.[7] Based on electronegativity alone (F > Cl > Br > I), one might incorrectly predict that fluorobenzene would be the least reactive of the series.[8]
-
The Resonance Effect (+R or +M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[9][10] This electron donation increases the electron density on the ring, particularly at the ortho and para positions. This effect is responsible for stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during an electrophilic attack at these positions, which is why halogens direct incoming electrophiles to the ortho and para sites.[1][11]
Caption: Competing inductive and resonance effects in halobenzenes.
The Fluorine Anomaly: Why Conventional Wisdom Fails
The surprising reality is that the overall reactivity order for EAS does not follow the trend of electronegativity. In fact, fluorobenzene is the most reactive of the halobenzenes, with a rate that approaches that of benzene itself.[8][12] The generally accepted order of reactivity is:
PhF > PhI > PhBr ≈ PhCl (Most Reactive → Least Reactive)
This counterintuitive trend is explained by the efficiency of the resonance effect, which is directly related to the quality of orbital overlap between the halogen and the carbon of the ring.[13]
-
Fluorobenzene (PhF): Fluorine's valence 2p orbital is similar in size and energy to the 2p orbital of carbon. This allows for highly effective orbital overlap, resulting in a strong resonance effect (+R) that significantly offsets its powerful inductive withdrawal (-I).[13][14]
-
Other Halobenzenes (PhCl, PhBr, PhI): For chlorine, bromine, and iodine, the valence orbitals (3p, 4p, and 5p, respectively) are larger, more diffuse, and energetically mismatched with carbon's 2p orbital.[15] This leads to progressively poorer orbital overlap and a much weaker resonance effect.[13]
Therefore, while fluorine's inductive effect is the strongest, its resonance effect is also uniquely potent, making fluorobenzene much more reactive than other halobenzenes where the weaker resonance donation is less able to counteract the inductive deactivation.[3][8] The slight increase in reactivity from chlorine to iodine is attributed to the decreasing inductive effect (Cl > Br > I), which has a slightly larger impact than the simultaneously decreasing resonance effect.[13]
Comparative Experimental Data: Nitration of Halobenzenes
Quantitative data from nitration reactions provide clear evidence for the anomalous reactivity of fluorobenzene. The tables below summarize both the relative reaction rates and the resulting isomer distributions.
Table 1: Relative Rates of Nitration (Benzene = 1.0)
This table shows how quickly each halobenzene reacts compared to benzene. A value less than 1.0 indicates deactivation.
| Substrate | Halogen (X) | Relative Rate of Nitration |
| Benzene | -H | 1.0 |
| Fluorobenzene | -F | 0.15 - 0.8 [12][16] |
| Chlorobenzene | -Cl | 0.033 |
| Bromobenzene | -Br | 0.030 |
| Iodobenzene | -I | 0.18 |
Data compiled from various sources. Note that the rate for fluorobenzene can vary significantly with reaction conditions but is consistently the highest among the halogens.[17][18]
Table 2: Isomer Distribution in the Nitration of Halobenzenes (%)
This table highlights the directing effects of each halogen, showing a striking preference for para-substitution in the case of fluorobenzene.
| Substrate | % Ortho | % Meta | % Para |
| Fluorobenzene | 13 | 1 | 86 |
| Chlorobenzene | 30 | 1 | 69 |
| Bromobenzene | 37 | 1 | 62 |
| Iodobenzene | 38 | 1 | 61 |
Data from Rosenthal & Schuster (2003).[8][19] The exceptionally high yield of the para product for fluorobenzene is a key feature, making it a highly valuable substrate in targeted synthesis.[12] This high selectivity is attributed to the strong resonance stabilization combined with significant inductive deactivation at the nearby ortho position.[18]
Caption: Resonance stabilization of the arenium ion intermediate.
Experimental Protocol: Nitration of Bromobenzene
This protocol provides a reliable method for observing electrophilic aromatic substitution on a halobenzene. It is designed to be self-validating through characterization of the product mixture.
Objective: To synthesize a mixture of o- and p-nitrobromobenzene and analyze the product distribution.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Erlenmeyer flasks, separatory funnel, reflux condenser
-
Ethanol (for recrystallization)
-
Instrumentation for analysis (e.g., GC-MS, NMR, or melting point apparatus)
Procedure:
-
Preparation of the Nitrating Mixture: In a 125 mL Erlenmeyer flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C. While swirling, slowly and cautiously add 15 mL of concentrated nitric acid. Keep the mixture in the ice bath. Causality: Sulfuric acid is a stronger acid than nitric acid; it protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[20]
-
Reaction Setup: In a separate 250 mL flask equipped with a reflux condenser, add 10 mL of bromobenzene.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the bromobenzene over a period of 20-30 minutes. Swirl the reaction flask constantly and maintain the temperature between 50-55°C. Use a cool water bath if necessary to control the exothermic reaction. Causality: Temperature control is critical. Too low, and the reaction rate is impractically slow. Too high, and the risk of dinitration and side reactions increases significantly.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.
-
Workup and Isolation: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. This will precipitate the crude product. Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product is a mixture of ortho and para isomers. A primary purification can be achieved by recrystallization from ethanol. The para isomer is less soluble and will crystallize out first upon cooling.
-
Analysis: Analyze the crude and purified products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of ortho to para isomers. Alternatively, determine the melting point of the recrystallized product and compare it to literature values for p-nitrobromobenzene.
Caption: Experimental workflow for the nitration of bromobenzene.
Summary and Implications for Synthetic Strategy
The reactivity of halobenzenes in electrophilic aromatic substitution is a classic example of how a delicate balance of electronic effects dictates reaction outcomes.
-
Fluorobenzene is Anomalous: Contrary to predictions based solely on electronegativity, fluorobenzene is the most reactive halobenzene towards electrophiles. This is due to a uniquely effective resonance donation from fluorine's 2p orbital, which partially counteracts its strong inductive withdrawal.[8][12]
-
Para-Selectivity is Key: Fluorobenzene provides exceptionally high selectivity for the para-substituted product (often >85%), a feature of significant value in synthetic design where isomer separation can be challenging.[19]
-
Practical Considerations: The deactivating nature of heavier halogens (Cl, Br, I) means that EAS reactions on these substrates may require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to those for benzene or fluorobenzene.[7][21]
For the drug development professional and research scientist, this understanding is not merely academic. It directly informs the selection of starting materials and reaction conditions, enabling more efficient and selective synthetic routes. The unique properties of the C-F bond and the distinct reactivity of fluorinated aromatics continue to make them indispensable building blocks in modern medicinal chemistry and materials science.
References
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Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679. [Link]
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ACS Publications. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. [Link]
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Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. [Link]
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ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. [Link]
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Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. [Link]
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Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
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Chemistry Steps. (n.d.). Halogens Are Ortho-, Para- Directors yet Deactivators. [Link]
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YouTube. (2020). halogens as directing groups. [Link]
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ResearchGate. (2025). The Electrophilic Aromatic Substitution of Fluorobenzene. [Link]
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Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction?. [Link]
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Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]
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Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. [Link]
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Chemistry Stack Exchange. (2025). Weird sulfonation reactions of fluoroarene. [Link]
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Quora. (2013). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds?. [Link]
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Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
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Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]
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Khan Academy. (2024). EAS reactions of haloarenes. [Link]
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PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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ElectronicsAndBooks. (n.d.). Friedel-Crafts Chemistry. VIII.1 Reaction of Benzene, Halobenzenes, and Alkylbenzenes with Antimony Pentafluoride. [Link]
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MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Nitrophenol Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for robust chemical analysis and quality control. The nitrophenols—ortho-, meta-, and para-—serve as a classic case study in how subtle differences in molecular structure manifest as distinct spectroscopic signatures. This guide provides an in-depth comparison of these isomers using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols. Our focus is not merely on the data itself, but on the underlying chemical principles that govern these spectroscopic distinctions.
The Structural Basis for Spectroscopic Differences: A Tale of Three Isomers
The key to differentiating the nitrophenol isomers lies in the interplay of electronic effects (both resonance and inductive) and, most critically, the spatial arrangement of the hydroxyl (-OH) and nitro (-NO₂) groups. This arrangement dictates the potential for intra- and intermolecular hydrogen bonding, which profoundly influences their spectroscopic properties.
-
o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for strong intramolecular hydrogen bonding, forming a stable six-membered ring. This internal bonding significantly reduces intermolecular interactions.
-
m-Nitrophenol: The -OH and -NO₂ groups are not in conjugation, and their separation prevents intramolecular hydrogen bonding. Consequently, intermolecular hydrogen bonding between molecules is the dominant non-covalent interaction.
-
p-Nitrophenol: The -OH and -NO₂ groups are in direct conjugation and at a maximum distance, precluding intramolecular hydrogen bonding. This arrangement facilitates strong intermolecular hydrogen bonding, leading to the formation of polymeric chains in the solid state and strong solute-solute interactions in solution.
These structural nuances are the primary cause of the distinct spectroscopic "fingerprints" we will explore.
Caption: Workflow for UV-Visible spectroscopy analysis.
-
Solution Preparation: Prepare a stock solution of the nitrophenol isomer in a UV-grade solvent (e.g., ethanol or methanol). From the stock, prepare a dilute solution with a concentration of approximately 10⁻⁴ M.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectral Acquisition: Scan the sample over a wavelength range of 200-500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
-
Validation (Optional but Recommended): To determine molar absorptivity, prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. A plot of absorbance vs. concentration should yield a straight line passing through the origin (Beer's Law), the slope of which is the molar absorptivity.
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid nitrophenol isomer in a few drops of a volatile solvent (e.g., acetone or dichloromethane).
-
Film Deposition: Place one drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the salt plate with the sample film into the sample holder and acquire the spectrum.
-
Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of the principal absorption bands.
-
Validation: The spectrum should be free of significant solvent peaks. The intensity of the strongest peaks should be within the optimal range (not "flat-topping"). If peaks are too intense, a more dilute solution should be used to prepare the film.
¹H and ¹³C NMR Spectroscopy Protocol
Caption: General workflow for NMR spectroscopy analysis.
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the nitrophenol isomer into a clean vial. Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure homogeneity.
-
Acquisition: Acquire the Free Induction Decay (FID) using standard pulse programs for ¹H and proton-decoupled ¹³C NMR.
-
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Perform phase and baseline corrections.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0 ppm. Identify the chemical shifts, integrate the proton signals, and analyze the splitting patterns (multiplicity) to determine coupling constants.
-
Validation: The sharpness and symmetry of the peaks, particularly the TMS signal, are indicators of good shimming. The integration of the aromatic protons should correspond to the number of protons on the ring.
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-nitrophenol is a clear demonstration of structure-property relationships. Intramolecular hydrogen bonding in the ortho isomer, the unique electronic effects in the meta isomer, and the symmetry and extensive intermolecular hydrogen bonding in the para isomer give rise to a unique and identifiable set of data across UV-Vis, IR, and NMR spectroscopy. By understanding the chemical principles behind these differences, researchers can confidently identify these isomers and apply these foundational concepts to the analysis of more complex molecules.
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Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. [Link]
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-
ResearchGate. (n.d.). Absorption spectra of (a) m-nitrophenol (4.3 g ml−1), (b) o-nitrophenol (3.4 g ml−1) and p-nitrophenol (4.6 g ml−1) at different pH. ResearchGate. [Link]
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BioNumbers. (n.d.). Relation between ONP absorption at 420nm and concentration. [Link]
A Senior Application Scientist's Guide to the Quantification of 3-Fluoro-2-nitrophenol in a Mixture of Isomers
For researchers and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of ensuring product safety and efficacy. Positional isomers, such as the isomers of 3-Fluoro-2-nitrophenol, present a significant analytical challenge due to their nearly identical physicochemical properties. This guide provides an in-depth comparison of three robust analytical techniques for the accurate quantification of this compound in the presence of its isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The choice of analytical method is not merely a procedural step; it is a decision dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and the need for structural confirmation versus routine quality control. This document will explore the causality behind the experimental choices for each technique, providing field-proven insights to guide your method selection and implementation.
The Challenge: Isomeric Similarity
Positional isomers of fluoronitrophenol, such as this compound, 4-Fluoro-2-nitrophenol, and 5-Fluoro-2-nitrophenol, share the same molecular weight and elemental composition. This similarity makes their separation and individual quantification non-trivial. Standard analytical methods may fail to provide the necessary resolution or specificity, leading to inaccurate results that can compromise research and development milestones. Therefore, specialized and validated methods are essential.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating components of a mixture. For nitrophenol isomers, reversed-phase HPLC (RP-HPLC) is the most common approach.
Expertise & Experience: The "Why" Behind the Method
The key to a successful HPLC separation of isomers lies in exploiting the subtle differences in their polarity and interaction with the stationary phase. While a standard C18 column can be effective, stationary phases with alternative selectivities, such as phenyl-hexyl columns, often provide superior resolution for aromatic isomers.[1] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the nitrophenol isomers, adding a secondary separation mechanism beyond simple hydrophobicity that can enhance selectivity.[2]
A Diode-Array Detector (DAD) is chosen for its ability to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development. It allows for the selection of an optimal wavelength that maximizes the signal for the analyte of interest while minimizing interference from other components.[3]
Trustworthiness: A Self-Validating Protocol
Method validation is critical to ensure the reliability of the results.[4][5] A robust HPLC method should include system suitability tests (SSTs) to verify the performance of the chromatographic system on the day of analysis. Key SST parameters include peak resolution (Rs), tailing factor (T), and repeatability of injections (%RSD). A resolution of greater than 2.0 between the target isomer and its closest eluting neighbor is typically desired to ensure accurate integration.[1]
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).
-
Column : Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution : A gradient is often necessary to resolve all isomers effectively. A typical starting point is a linear gradient from 30% B to 70% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection : DAD monitoring at 275 nm.
-
Sample Preparation : Accurately weigh and dissolve reference standards and samples in a 50:50 mixture of acetonitrile and water. Ensure complete dissolution.
-
Calibration : Prepare a series of calibration standards of this compound and any other isomers of interest. Construct a calibration curve by plotting peak area against concentration.
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Performance | Rationale |
| Retention Time (3-F-2-NP) | ~8.5 min (Varies with exact conditions) | Dependent on column and mobile phase composition. |
| Resolution (Rs) | > 2.0 between adjacent isomers | Ensures baseline separation for accurate quantification.[1] |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response. |
| Precision (%RSD) | < 2.0% | Indicates the repeatability of the measurement.[6] |
| Accuracy (% Recovery) | 98-102% | Shows how close the measured value is to the true value. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | The lowest concentration that can be reliably quantified. |
Visualization: HPLC Workflow
Caption: General workflow for the quantification of this compound by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for volatile and semi-volatile compounds.
Expertise & Experience: The "Why" Behind the Method
For phenolic compounds, which can exhibit poor peak shape due to their polar hydroxyl group, derivatization is often a necessary step.[7] Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a less polar and more volatile -O-Si(CH3)3 group. This improves chromatographic performance, leading to sharper peaks and better sensitivity.[8]
The mass spectrometer provides an orthogonal level of data. While isomers will have the same molecular ion, their fragmentation patterns upon electron ionization (EI) can sometimes show subtle, reproducible differences. However, more often, the primary advantage of MS is its ability to separate the analyte signal from co-eluting matrix components by using Selected Ion Monitoring (SIM), which significantly enhances selectivity and sensitivity.[8] It's important to note that while GC-MS is excellent for separation and detection, differentiating positional isomers based on mass spectra alone can be challenging as their fragmentation patterns are often very similar.[9][10]
Trustworthiness: A Self-Validating Protocol
An internal standard is crucial for a reliable GC-MS quantification workflow. The internal standard, a structurally similar but chromatographically distinct compound, is added at a known concentration to all samples and standards. It compensates for variations in sample preparation, injection volume, and instrument response. The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which provides a more robust and reproducible result.
Experimental Protocol: GC-MS for this compound
-
Sample Preparation & Derivatization :
-
To 100 µL of sample (dissolved in a suitable solvent like ethyl acetate), add 10 µL of an internal standard solution (e.g., 3-Chloro-2-nitrophenol).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
Instrumentation : A standard GC-MS system.
-
Column : A mid-polarity column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Parameters :
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Parameters :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Ions to Monitor : Determine the characteristic ions for the derivatized this compound and the internal standard from a full scan analysis of a standard.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Performance | Rationale |
| Derivatization Efficiency | > 95% | Ensures consistent conversion for reproducible quantification. |
| Selectivity | High | SIM mode effectively isolates the analyte signal from matrix interference. |
| Linearity (r²) | > 0.998 | Based on the ratio of analyte area to internal standard area. |
| Precision (%RSD) | < 5.0% | Internal standard corrects for variability. |
| Accuracy (% Recovery) | 95-105% | Demonstrates method trueness. |
| Limit of Quantification (LOQ) | ~0.01 µg/mL (1 ng/mL) | High sensitivity due to low noise in SIM mode. |
Visualization: GC-MS Workflow
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A Comparative Guide to Catalytic Systems for Fluoronitrophenol Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of fluoronitrophenols represents a critical step in the creation of valuable pharmaceutical and agrochemical intermediates. The strategic placement of fluorine atoms and nitro groups on a phenolic backbone can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability. However, the synthesis of these compounds is fraught with challenges, primarily centered on achieving high regioselectivity and yield.
This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of fluoronitrophenols. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, offering a framework for rational catalyst selection and process optimization. We will dissect the two primary catalytic strategies: the nitration of fluorophenols and the more contemporary C-H fluorination of nitrophenols, providing the foundational data and methodologies required for successful synthesis.
Strategic Approaches to Fluoronitrophenol Synthesis
The synthesis of a target fluoronitrophenol hinges on the selection of the appropriate starting material and a corresponding catalytic system that can control the regiochemical outcome. The two principal retrosynthetic disconnections are:
-
Route A: Catalytic Nitration of a Fluorophenol Precursor. This classical approach leverages the well-established chemistry of electrophilic aromatic substitution. The primary challenge lies in controlling the position of nitration, which is governed by the competing directing effects of the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom.
-
Route B: Catalytic C-H Fluorination of a Nitrophenol Precursor. This modern strategy utilizes transition-metal or organocatalysis to directly convert a C-H bond to a C-F bond. This can offer novel pathways to isomers that are difficult to access via traditional methods, though it introduces challenges related to catalyst efficacy and the selection of an appropriate fluorinating agent.
Below is a logical workflow for selecting a synthetic strategy and optimizing the reaction.
Caption: General workflow for synthesis strategy selection.
Route A: Catalytic Nitration of Fluorophenols
The nitration of fluorophenols is a classic electrophilic aromatic substitution. The hydroxyl group is a powerful activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This interplay dictates the regiochemical outcome, which can be tuned by the choice of catalytic system. Traditional methods using mixed acids (HNO₃/H₂SO₄) often suffer from poor selectivity and harsh conditions. Catalytic systems offer a milder and more selective alternative.
Comparative Analysis of Nitration Catalysts
The choice of catalyst is paramount for controlling selectivity and ensuring safety. Solid acid catalysts and metal nitrates are two prominent classes that offer distinct advantages over traditional mixed acids.
| Catalyst System | Typical Conditions | Expected Yield | Regioselectivity | Key Considerations & Causality |
| Solid Acid Catalysts | Acetonitrile, 0-25 °C | Moderate to High | Good | Why it works: Provides a solid surface for the in-situ generation of the nitronium ion (NO₂⁺) from a nitrate source, minimizing side reactions in the bulk solution. The defined pore structure can impart shape-selectivity.[1] |
| Metal Nitrates | Acetic Anhydride, RT | Good to Excellent | Moderate to Good | Why it works: The metal center can act as a Lewis acid, coordinating to the phenol's hydroxyl group, thereby influencing the electronic distribution and directing the incoming electrophile. The choice of metal is critical. |
| Mixed Acid (HNO₃/H₂SO₄) | H₂SO₄, <10 °C | High | Poor to Moderate | Why it works: Sulfuric acid protonates nitric acid, generating a high concentration of the highly reactive nitronium ion. This high reactivity often leads to a loss of selectivity and the formation of multiple isomers and oxidation byproducts.[2] |
Mechanism: Electrophilic Aromatic Nitration
The underlying mechanism for nitration involves the generation of a nitronium ion electrophile, which then attacks the electron-rich aromatic ring of the fluorophenol. The catalyst's role is to facilitate the formation of this electrophile under controlled conditions.
Caption: Mechanism of electrophilic aromatic nitration.
Representative Experimental Protocol: Nitration of 3-Fluorophenol
This protocol is representative for achieving 3-fluoro-4-nitrophenol, a common intermediate. The primary challenge is separating the desired 4-nitro isomer from the 6-nitro byproduct.[3]
-
Reaction Setup: To a cooled (0-5 °C) solution of 3-fluorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid), add the chosen catalyst (e.g., a solid acid catalyst or metal nitrate, 0.1-0.2 eq.).
-
Reagent Addition: Slowly add nitric acid (1.1 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of the reaction requires careful control to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by pouring it into ice-water. If a solid acid catalyst was used, it can be recovered by filtration. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal via rotary evaporation, the crude product contains a mixture of 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol. These isomers are difficult to separate due to similar physical properties, often requiring careful column chromatography or fractional crystallization for purification.[3]
Route B: Catalytic C-H Fluorination of Nitrophenols
Direct C-H fluorination is an atom-economical and powerful strategy for synthesizing fluorinated aromatics. This approach relies on a transition-metal catalyst, typically palladium-based, to selectively activate a specific C-H bond, followed by reaction with an electrophilic fluorine source ("F⁺").[4] The inherent directing group ability of the phenol and nitro groups is key to controlling the site of fluorination.
Comparative Analysis of C-H Fluorination Systems
The success of this route depends on the synergistic interplay between the catalyst, ligands, and the fluorinating agent.
| Catalyst System | Fluorinating Agent | Typical Conditions | Key Considerations & Causality |
| Palladium(II) Acetate | Selectfluor, NFSI | Acetonitrile or HFIP, 80-120 °C | Why it works: Pd(II) catalysts can coordinate to the substrate, often directed by an existing functional group, to form a palladacycle intermediate. This brings the C-H bond into proximity with the metal center for activation. Subsequent oxidation to a high-valent Pd(IV) species by the "F⁺" source is followed by C-F reductive elimination to form the product.[4][5] |
| Silver(I) Oxide | F-TEDA-PF₆ (Selectfluor) | Dichloroethane, 100-140 °C | Why it works: Silver catalysts are proposed to operate via a mechanism involving transmetalation (if a pre-functionalized substrate like an aryl stannane is used) or direct C-H activation, followed by oxidation and C-F reductive elimination. They can be effective for late-stage fluorination of complex molecules.[4] |
| Organocatalysis | Selectfluor, NFSI | MeCN, 40 °C | Why it works: Chiral organocatalysts, such as those derived from amino acids, can engage in non-covalent interactions with the substrate, creating a chiral environment that guides the electrophilic fluorinating agent to one face of the molecule. This is primarily used for generating enantioselectivity in prochiral substrates.[6] |
Mechanism: Palladium-Catalyzed Electrophilic C-H Fluorination
The catalytic cycle for Pd-catalyzed C-H fluorination is a subject of ongoing research, but a widely accepted mechanism involves the formation of a high-valent Pd(IV)-F intermediate.[5] This highly electrophilic species is capable of fluorinating even weakly nucleophilic arenes.
Caption: Plausible catalytic cycle for Pd-catalyzed C-H fluorination.[5]
Representative Experimental Protocol: Directed C-H Fluorination
This protocol is a generalized procedure based on modern palladium-catalyzed methods.[4]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the nitrophenol substrate (1 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any required ligand or additive under an inert atmosphere (Argon or Nitrogen). The exclusion of air and moisture is critical as the catalytic intermediates can be sensitive.
-
Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane). Then, add the electrophilic fluorinating agent (e.g., Selectfluor or NFSI, 1.5-2.0 eq.).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the formation of the product by taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water to remove excess fluorinating agent and inorganic salts.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to isolate the desired fluoronitrophenol isomer.
Conclusion and Outlook
The choice between catalytic nitration of a fluorophenol and catalytic fluorination of a nitrophenol is dictated by a combination of factors including precursor availability, desired isomeric purity, and the technical capabilities of the laboratory.
-
Route A (Nitration) is a well-established, cost-effective method suitable for producing specific isomers where the directing groups of the fluorophenol precursor favor the desired outcome. Its primary drawback is the potential for low regioselectivity, leading to challenging purification steps.
-
Route B (Fluorination) represents a more modern and versatile approach. It offers the potential to access a wider range of isomers and can be more selective due to catalyst control. However, these methods often require more expensive catalysts and reagents, as well as more stringent reaction conditions (e.g., inert atmosphere).
For drug development professionals, the ability to rapidly access diverse analogues is paramount. Therefore, developing expertise in both classical and modern catalytic approaches provides the greatest flexibility. Future advancements will likely focus on developing more active and selective C-H fluorination catalysts that can operate under milder conditions, further expanding the synthetic chemist's toolkit for creating novel fluoronitrophenol-containing molecules.
References
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Campos, K. R., et al. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available from: [Link].
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Wang, D., et al. (2014). Catalysis for Fluorination and Trifluoromethylation. PMC. Available from: [Link].
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Tang, P., et al. (2016). Palladium-catalysed electrophilic aromatic C–H fluorination. Nature. Available from: [Link].
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Lectka, T. (2018). Catalyzed and Promoted Aliphatic Fluorination. Accounts of Chemical Research. Available from: [Link].
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Zhang, Z., et al. (2018). A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars. Nanomaterials. Available from: [Link].
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E-Ad, A., et al. (2023). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Catalysts. Available from: [Link].
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International Nano Letters. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. Available from: [Link].
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Navigating the Landscape of Electron-Deficient Phenols: A Guide to Alternatives for 3-Fluoro-2-nitrophenol in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful synthetic campaigns. 3-Fluoro-2-nitrophenol is a versatile reagent, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group, make it a valuable synthon. However, considerations such as cost, availability, and the potential for undesirable side reactions or metabolic liabilities associated with the nitro group often necessitate the exploration of alternative reagents.[3][4] This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their relative performance, supported by experimental context and data.
The utility of this compound lies in its ability to participate in a variety of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions and influences the acidity of the phenolic hydroxyl group. It serves as a key precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[5][6][7]
Strategic Alternatives: A Comparative Analysis
The choice of an alternative reagent is dictated by the specific transformation and the desired electronic and steric properties of the final product. Alternatives can be broadly categorized into positional isomers, bioisosteres of the nitro group, and other substituted phenols that can achieve similar synthetic outcomes.
Positional Isomers of Fluoronitrophenol
The regioisomeric placement of the fluorine and nitro groups on the phenol ring significantly impacts the reactivity and physicochemical properties of the molecule.
| Reagent | Key Features & Applications |
| This compound | Activated for SNAr at the 2- and 6-positions. The ortho nitro group can participate in intramolecular cyclization reactions. |
| 5-Fluoro-2-nitrophenol | Used in the total synthesis of the antitumor agent (+/-)-CC-1065 and in the preparation of angiogenesis inhibitors.[8] |
| 3-Fluoro-4-nitrophenol | The para nitro group strongly activates the 3-position for SNAr reactions. |
| 2-Fluoro-3-nitrophenol | Serves as a building block for various bioactive molecules.[9] |
Experimental Insight: The synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, potent angiogenesis inhibitors, utilizes 5-fluoro-2-nitrophenol as a key starting material.[8] The reaction proceeds via an initial SNAr reaction, followed by reductive cyclization, highlighting the utility of this isomer in constructing heterocyclic systems.
Bioisosteric Replacements for the Nitro Group
In drug discovery, the nitro group is often considered a "structural alert" due to its potential for in vivo reduction to toxic hydroxylamines and nitrosoamines.[3] Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, offer a valuable strategy to mitigate these risks.[10]
| Bioisostere | Rationale for Replacement | Key Physicochemical Differences |
| Pentafluorosulfanyl (-SF5) | Offers a similar electron-withdrawing strength to the nitro group but with significantly improved metabolic stability.[4] | The -SF5 group is more lipophilic and sterically larger than the -NO2 group. |
| Cyano (-CN) | A well-established nitro bioisostere that is also strongly electron-withdrawing. | The cyano group is linear and less sterically demanding than the nitro group. |
| Sulfonyl Derivatives (-SO2R) | The sulfonyl group is a strong electron-withdrawing group and is generally metabolically stable. | The properties can be tuned by varying the 'R' group. |
Data Presentation: Physicochemical Properties of Nitro Group and its Bioisosteres
| Property | Nitro Group (-NO2) | Pentafluorosulfanyl Group (-SF5) |
| Hammett Constant (σp) | ~0.78 | ~0.68 |
This table highlights the comparable electron-withdrawing strength of the -NO2 and -SF5 groups, as indicated by their Hammett constants.[4]
Other Substituted Phenols
In some synthetic applications, the primary role of the nitro group is to activate the ring for a specific reaction. In such cases, other electron-withdrawing groups can serve as effective replacements.
| Reagent | Activating Group | Applications & Considerations |
| 2,4-Dichlorophenol | Chloro | The chloro groups activate the ring for SNAr and can be subsequently removed or transformed. |
| 2-Chloro-4-fluorophenol | Chloro, Fluoro | Offers a different pattern of activation and potential for regioselective reactions. |
| 2-Bromo-4-fluorophenol | Bromo, Fluoro | The bromo group can participate in cross-coupling reactions, offering further synthetic versatility. |
Experimental Protocols: A Case Study in Heterocycle Synthesis
The synthesis of benzoxazinones is a common application of nitrophenols. Below is a comparative workflow for the synthesis of a benzoxazinone derivative using this compound and an alternative, 2,4-dichlorophenol.
Workflow for Benzoxazinone Synthesis
Caption: Comparative workflow for benzoxazinone synthesis.
Detailed Experimental Protocol: Reductive Cyclization of 2-(3-Fluoro-2-nitrophenoxy)acetate
-
Dissolution: Dissolve ethyl 2-(3-fluoro-2-nitrophenoxy)acetate (1.0 eq) in ethanol (10 mL/mmol) in a flask.
-
Catalyst Addition: Add 10% Palladium on carbon (10 mol%) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired fluorobenzoxazinone.
Conclusion: Making an Informed Choice
The selection of a suitable alternative to this compound is a multi-faceted decision that requires careful consideration of the specific synthetic goal, potential downstream transformations, and the desired properties of the final product. While positional isomers offer subtle variations in reactivity, bioisosteric replacements for the nitro group provide a powerful strategy to mitigate potential toxicological liabilities in drug discovery programs. Other substituted phenols can also serve as effective alternatives, particularly when the primary requirement is ring activation for nucleophilic substitution. By understanding the relative merits and drawbacks of each alternative, researchers can make more strategic and efficient choices in their synthetic endeavors.
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Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. PubMed. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Pérez-Lorenzo, M., et al. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. National Institutes of Health. [Link]
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Al-Zahrani, L. A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]
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Gámez-Montaño, R., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
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Elangovan, N., et al. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. PubMed. [Link]
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Elangovan, N., et al. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Semantic Scholar. [Link]
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De Luca, L., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of 3-Fluoro-2-nitrophenol: An Elemental Analysis-Centric Comparison
In the landscape of pharmaceutical and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a versatile intermediate like 3-Fluoro-2-nitrophenol, utilized in the synthesis of novel therapeutic agents and agrochemicals, rigorous purity verification is paramount.[1] An impurity, even in trace amounts, can alter biological activity, skew analytical results, and compromise the integrity of a study.
This guide provides an in-depth comparison of analytical techniques for confirming the purity of this compound, with a primary focus on Elemental Analysis (EA). As a time-honored and fundamental technique, EA offers a direct measure of a compound's elemental composition, serving as a powerful tool for purity assessment.[2][3] However, in the modern laboratory, a multi-faceted approach is often necessary. Therefore, we will objectively compare EA with orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the experimental data and protocols needed to make an informed decision.
Pillar 1: Elemental Analysis (EA) - The Gold Standard for Compositional Purity
Elemental analysis, specifically CHN analysis, operates on a simple yet powerful principle: the complete combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂).[4] By precisely measuring the amounts of these gases, the percentage of Carbon, Hydrogen, and Nitrogen in the original sample can be determined with high accuracy.[2][3] For a halogenated compound like this compound, specialized instrumental setups can also determine fluorine content.
The trustworthiness of this method lies in its directness. It doesn't rely on the compound's response to a specific detector (like UV absorbance) but on its fundamental atomic makeup. The purity is confirmed by comparing the experimentally determined elemental percentages to the theoretically calculated values based on the compound's molecular formula: C₆H₄FNO₃ .[1]
Theoretical Elemental Composition of this compound:
-
Molecular Weight: 157.10 g/mol
-
Carbon (C): (12.01 * 6 / 157.10) * 100 = 45.87%
-
Hydrogen (H): (1.01 * 4 / 157.10) * 100 = 2.57%
-
Nitrogen (N): (14.01 * 1 / 157.10) * 100 = 8.92%
-
Fluorine (F): (19.00 * 1 / 157.10) * 100 = 12.10%
-
Oxygen (O): (16.00 * 3 / 157.10) * 100 = 30.55%
A sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values, a standard accepted by many scientific journals.[5][6]
Experimental Protocol: CHN Elemental Analysis
This protocol describes a self-validating system for determining the C, H, and N content of this compound.
-
Instrument Preparation:
-
Ensure the elemental analyzer is calibrated using a certified standard (e.g., Acetanilide).
-
Verify that the combustion and reduction tubes are packed correctly and that gas flows (Helium carrier, Oxygen for combustion) are stable.
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.[4] The sample must be homogenous and free of solvent.
-
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
Combustion & Analysis:
-
The sample is dropped into a high-temperature (≈900-1000 °C) combustion furnace.
-
A pulse of pure oxygen is introduced, causing flash combustion of the sample.[7]
-
The resulting gases (CO₂, H₂O, Nₓ) are swept by the helium carrier gas through a reduction tube (to convert Nₓ to N₂) and then through a series of traps or a gas chromatography column to separate them.
-
-
Detection & Data Processing:
-
The separated gases are measured by a thermal conductivity detector (TCD).
-
The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N.
-
-
Purity Validation:
-
Compare the experimental %C, %H, and %N values to the theoretical values. A deviation of ≤0.4% for each element confirms high purity.
-
Workflow for Elemental Analysis
Caption: Workflow for purity confirmation via CHN analysis.
Pillar 2: Comparative Analysis with Orthogonal Methods
While elemental analysis is excellent for confirming overall elemental composition, it cannot identify or quantify structurally similar impurities (e.g., isomers) or non-element-containing impurities (e.g., water). For this reason, employing orthogonal (different principle) methods is crucial for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase. For this compound, a reversed-phase HPLC method with UV detection is highly effective. Purity is typically assessed by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
-
Causality: The choice of a C18 column is based on the non-polar nature of the benzene ring, while the acetonitrile/water mobile phase allows for the elution of the compound. UV detection is suitable due to the strong chromophore of the nitrophenol structure.[8]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL.
-
Prepare a working solution by diluting the stock to ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the working solution.
-
Run the analysis for a sufficient time (e.g., 15 minutes) to ensure all potential impurities are eluted.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. A purity value of ≥98% is typically required.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities.[8] It offers superior separation efficiency for isomers compared to HPLC and provides structural information from the mass spectrometer.[11][12] For phenolic compounds, derivatization may be necessary to increase volatility and prevent peak tailing.[13]
-
Causality: The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of impurities based on their mass fragmentation patterns, which is a significant advantage over UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structure elucidation and quantitative analysis.[14] Quantitative ¹H NMR (qHNMR) can determine the purity of a sample with high precision without the need for a specific reference standard of the analyte itself.[15][16] It provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.
-
Causality: qNMR is considered a primary ratio method because the signal intensity is directly proportional to the number of nuclei, making it an orthogonal and often more accurate technique than chromatography for purity assessment.[15][17]
Pillar 3: Data-Driven Method Selection
The choice of method depends on the specific requirements of the analysis, such as the need for isomer separation, the level of sensitivity required, and the available instrumentation.
Table 1: Comparison of Purity Analysis Techniques for this compound
| Parameter | Elemental Analysis (CHN) | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Combustion & Gas Detection | Differential Partitioning | Volatility & Mass Fragmentation | Nuclear Spin Resonance |
| Information Provided | Elemental Composition (%) | Relative Purity (Area %) | Impurity ID & Quantification | Absolute Purity (mol/mol) & Structure |
| Sensitivity | Low (mg range) | Moderate (~ng/mL) | High (~pg/mL) | Moderate (µg-mg range) |
| Precision (RSD%) | < 0.3% | < 2% | < 5% | < 1% |
| Isomer Separation | No | Possible with method dev. | Excellent | Possible but complex |
| Throughput | Moderate | High | Moderate | Low |
| Cost per Sample | Low | Low | High | High |
| Key Advantage | Confirms empirical formula | Robust & widely available | Identifies volatile impurities | Absolute quantification |
| Key Limitation | No info on organic impurities | Relative quantification | Requires volatility | Lower throughput |
Decision-Making Workflow for Purity Analysisdot
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Fluoro-2-nitrophenol
Introduction: The Analytical Imperative for 3-Fluoro-2-nitrophenol
This compound is a key chemical intermediate, finding its utility in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific molecular structure, featuring both a fluorine atom and a nitro group, imparts a reactivity that is valuable for building more complex, biologically active molecules.[1] Furthermore, it serves as a reagent in analytical chemistry.[1][2] Given its role in these critical supply chains, the ability to accurately and reliably quantify this compound, whether as a starting material, an intermediate, or a potential impurity, is of paramount importance.
This guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals who require not only reliable analytical methods but also a deep understanding of how to ensure consistency and comparability between different analytical approaches through cross-validation. The principles and protocols discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), which emphasize that a validated analytical procedure is one that has been proven to be suitable for its intended purpose.[3][4]
Comparative Overview of Core Analytical Methodologies
The choice of an analytical method is often a trade-off between sensitivity, selectivity, throughput, and cost. For a molecule like this compound, both HPLC-UV and GC-MS present viable, yet distinct, approaches.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cornerstone technique in pharmaceutical analysis.[3] It excels at separating non-volatile or thermally sensitive compounds in a liquid mobile phase. Given that this compound possesses a chromophore due to its aromatic ring and nitro group, it is readily detectable by UV spectroscopy, making HPLC-UV a straightforward and cost-effective choice.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional sensitivity and selectivity, making it a gold standard for trace-level analysis in complex matrices.[6] However, GC requires that analytes be volatile and thermally stable.[7] Phenolic compounds like this compound often require a derivatization step to increase their volatility and prevent poor peak shape caused by interactions with the GC system.[5][7] The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern.
Table 1: Comparative Performance of HPLC-UV and GC-MS for this compound Analysis
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Causality |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity. GC-MS often achieves slightly higher correlation coefficients due to its superior signal-to-noise ratio.[6] |
| Accuracy (% Recovery) | 95-105% | 97-103% | GC-MS can offer slightly better accuracy due to its high selectivity, which minimizes interference from matrix components.[6] |
| Precision (RSD%) | < 5% | < 3% | The precision of an analytical procedure is a measure of the agreement between a series of measurements.[8] The lower RSD% for GC-MS reflects its high reproducibility.[6] |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. GC-MS is inherently more sensitive.[6] |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The superior sensitivity of GC-MS translates to a lower LOQ.[6] |
| Selectivity | Moderate to High | Very High | HPLC-UV selectivity depends on chromatographic separation and the analyte's UV absorbance. GC-MS selectivity is enhanced by both chromatographic separation and mass filtering, allowing for the differentiation of compounds with very similar structures.[6] |
| Throughput | High | Moderate | HPLC-UV methods often have shorter run times and do not require the extra derivatization step, leading to higher sample throughput. |
| Cost | Low | Moderate | The initial capital investment and ongoing operational costs for HPLC-UV systems are generally lower than for GC-MS systems. |
Disclaimer: The quantitative performance data presented in this guide is illustrative and based on typical method performance for structurally similar phenolic compounds. This information is intended to provide a comparative framework rather than absolute values, as direct experimental cross-validation studies for this compound are not publicly available.[6]
Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation. It is imperative that these methods are fully validated in your laboratory, with your specific instrumentation and matrices, in accordance with ICH guidelines.[9][10]
Protocol 1: Quantification by HPLC-UV
This method is designed for the routine analysis of this compound in samples such as pharmaceutical formulations or reaction mixtures.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (e.g., 50:50 Water:Acetonitrile).
3. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like nitrophenols.
-
Mobile Phase Gradient: A gradient is used to ensure good separation and peak shape.
-
0-10 min: 30% B to 70% B
-
10-12 min: 70% B to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determined by DAD or literature). For related nitrophenols, characteristic peaks are observed between 317 nm and 400 nm.[11]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
A linear regression with a correlation coefficient (R²) of >0.995 is generally considered acceptable for assay methods.[3]
-
Determine the concentration of the analyte in unknown samples using the calibration curve.
Protocol 2: Quantification by GC-MS (with Derivatization)
This method is ideal for trace-level quantification of this compound in complex matrices where high selectivity is required.
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (GC grade, catalyst)
-
Internal Standard (e.g., 2-Fluoro-4-nitrophenol)
2. Sample Preparation and Derivatization:
-
Stock and Calibration Standards: Prepare stock and calibration standards of this compound in dichloromethane.
-
Derivatization:
-
To 100 µL of the sample or standard in a GC vial, add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The drying step is critical as moisture will quench the derivatizing agent.
-
Add 50 µL of BSTFA and 10 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. This reaction replaces the acidic proton of the phenol with a non-polar trimethylsilyl (TMS) group, increasing volatility.[5]
-
Cool to room temperature before injection.
-
3. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (Splitless mode).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
4. Data Analysis:
-
Generate a calibration curve using the peak area ratio (analyte/internal standard) versus concentration.
-
Use the calibration curve to determine the concentration of the derivatized analyte in the samples.
Cross-Validation: Bridging the Methodological Divide
When two different analytical methods are used to measure the same analyte, especially across different stages of development or in different laboratories, a cross-validation study is essential to ensure the comparability of the data.[12][13] The objective is to demonstrate that both procedures can be used for the same intended purpose and will produce equivalent results.[14]
Workflow for Cross-Validation of HPLC-UV and GC-MS Methods
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
This protocol provides a framework for comparing the results obtained from the HPLC-UV and GC-MS methods.
1. Objective and Acceptance Criteria:
-
Objective: To demonstrate the equivalence of the HPLC-UV and GC-MS methods for the quantification of this compound.
-
Acceptance Criteria: The results are considered equivalent if, for at least two-thirds of the samples tested, the percent difference between the values obtained by the two methods is within ±20.0%. This criterion is a common industry practice, though it should be adapted based on the specific application and required precision.
2. Sample Selection:
-
Prepare a minimum of six individual samples of this compound.
-
These samples should span the measurement range of both methods, typically including concentrations at low, medium, and high levels (e.g., near the LOQ, at 50% of the range, and near the upper limit of the range).
3. Analysis:
-
Divide each of the six samples into two aliquots.
-
Analyze one set of aliquots using the fully validated HPLC-UV method.
-
Analyze the second set of aliquots using the fully validated GC-MS method.
-
It is critical that the analyses are performed by analysts who are proficient with each respective technique.
4. Data Evaluation:
-
For each of the six samples, calculate the concentration of this compound obtained from each method (CHPLC and CGCMS).
-
Calculate the mean concentration for each sample: Mean = (CHPLC + CGCMS) / 2.
-
Calculate the percent difference for each sample:
-
% Difference = [ (CHPLC - CGCMS) / Mean ] * 100
-
-
Compare the calculated percent differences against the pre-defined acceptance criteria.
-
If at least four out of the six samples (two-thirds) show a percent difference of ≤20.0%, the cross-validation is successful, and the methods can be considered interchangeable within these established limits.
-
If the criteria are not met, an investigation into the source of the discrepancy is required. This could involve re-evaluating the validation of one or both methods, examining sample preparation procedures, or identifying potential interferences that affect one method more than the other.
By rigorously applying these methodologies and cross-validation principles, laboratories can ensure the generation of high-quality, reliable, and consistent data for this compound, underpinning confidence in research, development, and quality control processes.
References
-
Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. Available at: [Link]
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NIH. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available at: [Link]
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J-Stage. (n.d.). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Available at: [Link]
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Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of phenol and p-nitrophenol in wastewater using near-infrared diffuse reflectance spectroscopy with adsorption preconcentration. Available at: [Link]
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LCGC North America. (2014). Validation of Impurity Methods, Part II. Available at: [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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A3P. (n.d.). Some good validation practices for analytical procedures. Available at: [Link]
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ScienceDirect. (n.d.). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Available at: [Link]
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NIH. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Available at: [Link]
-
NIH. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-3-nitrophenol. Available at: [Link]
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US EPA. (2022). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]
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NIH. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Available at: [Link]
-
ScienceDirect. (n.d.). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Available at: [Link]
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ResearchGate. (n.d.). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-nitrophenol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Fluoro-2-nitrophenol (CAS No. 385-01-3). As a key intermediate in pharmaceutical and agrochemical synthesis, its unique reactivity demands stringent adherence to safety and waste management protocols to protect laboratory personnel and ensure environmental compliance.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to manage chemical waste with an informed, safety-first mindset.
Core Hazard Assessment and Risk Mitigation
Understanding the inherent risks of this compound is foundational to its safe management. This compound is classified as a hazardous chemical and must be managed as hazardous waste.[2] Its primary dangers lie in its irritant properties and potential toxicity.
Key hazards associated with this compound include:
-
Serious Eye Irritation/Damage: Causes serious eye irritation and potentially serious eye damage.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
-
Toxicity: Harmful if swallowed.[5] Some analogous compounds are also listed as harmful in contact with skin or if inhaled.[3][6]
All waste materials, including contaminated personal protective equipment (PPE), weighing papers, and reaction byproducts, must be segregated for proper disposal.[2] It is critical to avoid mixing this waste with non-hazardous materials or other incompatible chemical waste streams, particularly strong oxidizing agents and strong bases, to prevent potentially hazardous reactions.[2][3]
Table 1: Chemical Identification and GHS Hazard Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4][5] |
| CAS Number | 385-01-3 | [4][5] |
| Molecular Formula | C₆H₄FNO₃ | [4][7] |
| GHS Pictograms | [4][5] | |
| Signal Word | Warning | [3][4][5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [3][8] |
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound waste must wear appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical barrier engineered to prevent chemical contact with the body.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale for Use | Source(s) |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or EN166. | Protects against splashes and airborne dust, preventing serious eye irritation or damage. | [3][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation. | [9][10] |
| Protective Clothing | Standard laboratory coat, fully buttoned. Consider a chemically impervious apron for larger quantities. | Protects skin and personal clothing from contamination. | [3][9] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. A NIOSH/MSHA approved respirator may be needed if a hood is unavailable. | [3][4][9] |
Causality Note: Standard laboratory coats are sufficient for minor tasks, but the use of chemically resistant aprons and gloves is paramount. Nitrile gloves provide adequate protection for incidental contact, but for prolonged handling or spill cleanup, consulting a glove compatibility chart is advised.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
For Minor Spills (Solid):
-
Ensure Proper Ventilation: Work within a chemical fume hood if possible.
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Containment: Gently sweep up the solid material, avoiding dust formation.[3] Use non-sparking tools.[11]
-
Collection: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, weighing paper) into a designated, properly labeled hazardous waste container.[9][11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS department for recommended cleaning agents), and dispose of all cleaning materials as hazardous waste.[9]
For Major Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9][11]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound. This includes unused pure chemical, reaction mixtures, solutions, and contaminated labware (e.g., gloves, pipette tips, absorbent pads).[2]
-
Segregate this waste stream. Do not mix it with other incompatible wastes, especially strong bases or oxidizing agents.[2][3]
Step 2: Containerization
-
Use a designated, chemically compatible, and leak-proof waste container.[9][10] The container must be in good condition and have a secure, tightly-fitting lid.
-
Keep the container closed except when adding waste.[9]
Step 3: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.[2]
-
The storage area must be well-ventilated, secure, and away from sources of ignition or incompatible materials.[2][4] Use secondary containment to prevent the spread of material in case of a leak.[10]
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
The primary disposal method for nitrophenols is typically high-temperature incineration in a licensed facility equipped with scrubbers to control the emission of nitrogen oxides (NOx) and other hazardous decomposition products like hydrogen fluoride.[11][12][13]
-
Complete all required waste manifest documentation to ensure "cradle-to-grave" tracking in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10][14][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. ATSDR. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Sigma-Aldrich. (2008). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. EPA. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. OSHA. Retrieved from [Link]
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Green Science Policy Institute. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000). 4-Nitrophenol. EPA. Retrieved from [Link]
-
Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2005). Thermal degradation of fluorotelomer treated articles and related materials. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 3-Fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is paramount in the laboratory, especially when working with reactive and potentially hazardous compounds. This guide provides essential, field-tested procedures for the safe handling and disposal of 3-Fluoro-2-nitrophenol, ensuring the protection of personnel and the environment. This is not a generic template but a specific, in-depth directive designed to instill confidence and ensure best practices.
Section 1: Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is a substituted phenol and, like many in its class, presents multiple hazards.[1][2] It is crucial to recognize that phenol and its derivatives can be corrosive and toxic, with the ability to be absorbed through the skin, sometimes without immediate pain.[1][2]
Based on available safety data, this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[3][5] Some sources indicate it can cause severe skin burns and eye damage.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6]
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[3] |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity – single exposure | 3 | Warning | H335: May cause respiratory irritation[3] |
| Harmful if swallowed | Not specified | Warning | H302: Harmful if swallowed[3] |
| Skin Corrosion | 1B | Danger | H314: Causes severe skin burns and eye damage |
| Aquatic Chronic | 2 | No Signal Word | H411: Toxic to aquatic life with long lasting effects |
Note: Hazard classifications can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
The presence of the nitro group and the fluorine atom can influence the reactivity and toxicological properties of the phenol ring. The primary routes of exposure are inhalation, ingestion, and skin contact.[7][8] Due to its ability to be absorbed through the skin, dermal contact poses a significant risk.[1][2][8]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following PPE is mandatory when handling this compound.
-
Hand Protection: Due to the corrosive nature of phenols, standard nitrile gloves may not provide sufficient protection for prolonged contact.[1][9]
-
For incidental contact (e.g., handling closed containers): Double-gloving with standard nitrile gloves is a minimum requirement.
-
For direct handling and potential for splash: Use heavy-duty, chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended for handling phenols.[1][2][9][10] Always check the manufacturer's glove compatibility data.
-
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Respiratory Protection:
-
All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]
-
If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
-
Section 3: Operational Plan - Step-by-Step Handling Procedures
A systematic approach to handling ensures safety and experimental integrity.
3.1. Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before starting, gather all necessary chemicals, equipment, and waste containers.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2][9]
-
Review the SDS: Always have the specific Safety Data Sheet for this compound readily available.
3.2. Weighing and Transferring (Solid):
-
Perform all weighing and transferring operations within a chemical fume hood.[2]
-
Use a disposable weighing boat or paper.
-
To minimize dust, gently tap the container instead of shaking it.
-
Close the container tightly immediately after use.[5]
3.3. Preparing Solutions:
-
When dissolving the solid, add the this compound slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Section 4: Disposal Plan - A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
4.3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[13]
-
Provide secondary containment for all liquid waste containers to prevent spills.[13]
4.4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15] Under no circumstances should this chemical be disposed of down the drain. [16]
Disposal Decision Tree
Caption: A decision-making workflow for the proper disposal of this compound waste.
Section 5: Emergency Procedures - Be Prepared
5.1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16]
-
After initial flushing, if available, gently wipe the area with polyethylene glycol (PEG 300 or 400).[1]
-
Seek immediate medical attention.[16]
5.2. Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[16]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[3]
5.3. Inhalation:
-
Move the individual to fresh air.[5]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.[8]
5.4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[7]
5.5. Spills:
-
Small spills (inside a fume hood): Absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for hazardous waste disposal.[8]
-
Large spills: Evacuate the area, and contact your institution's EHS department immediately.[8]
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, Princeton University. Retrieved from [Link]
-
Phenol Health and Safety Information. UC Berkeley Office of Environment, Health & Safety. Retrieved from [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Retrieved from [Link]
-
for the SAFE USE of PHENOL. CEFIC. Retrieved from [Link]
-
2-Fluoro-3-nitrophenol. PubChem. Retrieved from [Link]
-
Standard Operating Procedures. University of California, Santa Cruz. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (2025, September 12). US EPA. Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. Retrieved from [Link]
-
Phenol. Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Safety Data Sheet: 3-Nitrophenol. Carl ROTH. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



